5-Hydroxyisourate
Description
Structure
3D Structure
Properties
CAS No. |
6960-30-1 |
|---|---|
Molecular Formula |
C5H4N4O4 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
5-hydroxy-3,7-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12) |
InChI Key |
LTQYPAVLAYVKTK-UHFFFAOYSA-N |
SMILES |
C12=NC(=O)NC1(C(=O)NC(=O)N2)O |
Canonical SMILES |
C12=NC(=O)NC1(C(=O)NC(=O)N2)O |
Other CAS No. |
6960-30-1 |
Synonyms |
5-hydroxyisourate |
Origin of Product |
United States |
Foundational & Exploratory
what is the biochemical pathway of 5-Hydroxyisourate formation
An In-depth Technical Guide on the Biochemical Pathway of 5-Hydroxyisourate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of this compound (5-HIU), a critical step in the purine degradation pathway in many organisms. The central focus is the enzymatic conversion of uric acid, the role of the key enzyme urate oxidase, and the subsequent fate of the unstable 5-HIU intermediate. This document includes quantitative kinetic and physiological data, detailed experimental methodologies, and a visual representation of the pathway.
Pathway Overview
The formation of this compound is the initial and rate-limiting step in uricolysis, the pathway for degrading uric acid.[1] This reaction is catalyzed by the peroxisomal enzyme urate oxidase (EC 1.7.3.3), also known as uricase.[1][2] The enzyme facilitates the oxidation of uric acid by molecular oxygen.[2] This process is notable for being cofactor-independent, meaning it does not require a metal ion or organic cofactor for its catalytic activity.[2][3]
The overall reaction is as follows: Uric Acid + O₂ + H₂O → this compound + H₂O₂ [4]
In this reaction, urate oxidase catalyzes the oxidative opening of the purine ring of uric acid to produce the unstable intermediate this compound and hydrogen peroxide.[2][4] 5-HIU is a transient compound that spontaneously or enzymatically degrades further to allantoin, a more soluble and readily excretable compound.[1][5]
This pathway is biologically significant because humans and higher apes lack a functional gene for urate oxidase due to nonsense mutations acquired during evolution.[3] Consequently, uric acid is the final product of purine metabolism in humans.[6] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in joints and tissues, causing inflammatory conditions such as gout.[6] Therefore, recombinant urate oxidase (e.g., Rasburicase from Aspergillus flavus) is utilized as a therapeutic agent to reduce high levels of uric acid in patients with conditions like tumor lysis syndrome.[3][7]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and molecules in the this compound formation pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Source Organism | Substrate | K_m_ | V_max_ | k_cat_ | Catalytic Efficiency (k_cat_/K_m_) | Conditions | Reference(s) |
| Urate Oxidase | Bacillus subtilis | Uric Acid | 0.17 mM | 1.5 x 10⁻⁴ mol·L⁻¹·min⁻¹ | - | - | pH 9.0, 37°C | [1] |
| Urate Oxidase | (Unspecified) | Uric Acid | 230.88 µM | 533.99 µM·min⁻¹ | 2208.18 min⁻¹ | 9.56 µM⁻¹·min⁻¹ | 25°C | [8] |
| Urate Oxidase | Deinococcus radiodurans | Uric Acid | 16.51 ± 1.15 µM | - | 24.08 ± 0.54 s⁻¹ | 1.46 µM⁻¹·s⁻¹ | pH 9.0, 30°C | [9] |
| Urate Oxidase | Deinococcus radiodurans | Uric Acid | 31.06 ± 1.84 µM | - | 0.95 ± 0.02 s⁻¹ | 0.03 µM⁻¹·s⁻¹ | pH 7.4, 37°C | [9] |
| This compound Hydrolase | Soybean (Glycine max) | This compound | 15 µM | - | - | - | pH 7.2 | [2] |
Table 2: Optimal Enzyme Conditions
| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Reference(s) |
| Urate Oxidase | Aspergillus flavus | 8.5 - 10.0 | ~30°C | [3][10] |
| Urate Oxidase | Aspergillus terreus | 6.0 (for production) | 30°C (for activity) | [11] |
| Urate Oxidase | Bacillus subtilis | 9.0 | 37°C | [1] |
| Urate Oxidase | Deinococcus radiodurans | 9.0 | 30°C | [9] |
Table 3: Substrate and Product Characteristics
| Compound | Parameter | Value | Conditions | Reference(s) |
| This compound | Half-life / Lifetime | ~20 minutes | In aqueous solution | [1][5] |
| Uric Acid | Serum Level (Wild-type mice) | 0.9 ± 0.3 mg/100 mL | 3-4 weeks old | [12] |
| Uric Acid | Serum Level (Uox-deficient mice) | 11.0 ± 1.7 mg/100 mL | 3-4 weeks old | [12] |
| Uric Acid | Solubility | 0.06 g/L | Water | [7] |
| This compound | Solubility (Predicted) | 10.6 g/L | Water (ALOGPS) | [7] |
| Allantoin | Plasma Level (Human, baseline) | Varies | Pre-exercise | [13] |
| Allantoin | Plasma Level (Human, post-exercise) | ~200% increase | Immediately post 10-min run | [13] |
Visual Pathway Diagram
The following diagram illustrates the enzymatic conversion of uric acid to this compound and its subsequent degradation.
Caption: Enzymatic conversion of Uric Acid to this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the formation of this compound.
Spectrophotometric Assay for Urate Oxidase Activity
This protocol measures urate oxidase activity by monitoring the decrease in absorbance at 290-293 nm, which corresponds to the consumption of uric acid.[6][14]
Materials:
-
0.1 M Sodium Borate Buffer, pH 8.5
-
Uric Acid Stock Solution (e.g., 1 mg/mL)
-
Purified or crude urate oxidase enzyme solution
-
UV/Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the 0.1 M Sodium Borate Buffer and adjust the pH to 8.5. It is recommended to oxygenate the buffer by bubbling O₂ gas through it for 10-15 minutes prior to use.[14]
-
Prepare a fresh uric acid working solution by diluting the stock solution in the borate buffer. A typical final concentration in the assay is 0.1 mM to 0.4 mM.[6] To dissolve uric acid, it can first be solubilized in a dilute lithium carbonate solution before dilution in buffer.[14]
-
Prepare the enzyme solution by diluting it in cold (4°C) 0.1 M borate buffer to a working concentration (e.g., 0.01-0.1 units/mL).[14]
-
-
Assay Execution:
-
Set the spectrophotometer to measure absorbance at 290 nm (or 293 nm) and equilibrate the sample holder to 25°C or 30°C.[6][14]
-
In a quartz cuvette, combine the reaction components. For a 3 mL final volume:
-
2.0 mL Uric Acid working solution
-
0.5 mL 0.1 M Borate Buffer
-
-
Place the cuvette in the spectrophotometer and incubate for 4-5 minutes to allow the temperature to equilibrate and to establish a baseline (blank) rate.[14]
-
Initiate the reaction by adding 0.5 mL of the diluted enzyme solution and mix immediately by gentle inversion.
-
Immediately begin recording the absorbance at 290 nm every 30 seconds for 5-7 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the change in absorbance per minute (ΔA₂₉₀/min).
-
Calculate enzyme activity using the Beer-Lambert law. The molar extinction coefficient for uric acid under these conditions is approximately 12,200 M⁻¹cm⁻¹ at 290 nm.[14]
-
One unit of activity is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute under the specified conditions.[14]
-
In Situ Generation and Detection of this compound
Due to its instability, this compound is typically generated immediately before its use as a substrate for subsequent enzymatic reactions or for analysis.[15]
Materials:
-
Recombinant urate oxidase
-
Uric acid solution
-
Buffer (e.g., 10 mM Tris buffer pH 7.6 containing 30 mM NaCl)[15]
-
Spectrophotometer capable of spectral scanning
Procedure:
-
Generation of 5-HIU:
-
Monitoring the Conversion:
-
The conversion can be monitored by observing the change in the UV absorbance spectrum. Uric acid has a strong absorbance peak around 290 nm. As it is converted to 5-HIU and subsequently to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), the spectrum will shift.[15]
-
Scan the absorbance from ~240 nm to 340 nm at time zero (uric acid only) and at subsequent time points after adding urate oxidase to observe the appearance of intermediate spectra and the final stable product spectrum.
-
-
Use in Subsequent Assays:
General Workflow for X-ray Crystallography of Urate Oxidase
This protocol outlines the general steps required to determine the three-dimensional structure of urate oxidase, often in complex with a substrate analog or inhibitor to capture a mechanistically relevant state.[16][17]
1. Protein Expression and Purification:
-
Express recombinant urate oxidase (e.g., from A. flavus in an S. cerevisiae or E. coli expression system).[17]
-
Purify the protein to homogeneity using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography.[4]
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-20 mg/mL).
2. Crystallization:
-
Perform crystallization trials using sparse-matrix screening methods like hanging-drop or sitting-drop vapor diffusion at a constant temperature (e.g., 291 K / 18°C).[15]
-
To capture the active site with a ligand, co-crystallize the enzyme with a high concentration of a substrate analog (e.g., 8-azaxanthine) or a competitive inhibitor.[16]
-
Alternatively, to study the natural substrate, grow crystals in the presence of an inhibitor like cyanide, which stabilizes the enzyme-substrate complex.[17] A typical crystallization condition involves a buffer (e.g., 50 mM Tris/HCl, pH 8.5) and a precipitant (e.g., 10-15% w/v PEG 8000).[17]
-
Optimize initial "hit" conditions by varying pH, precipitant concentration, and protein concentration to grow large, single, diffraction-quality crystals.
3. Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.
-
Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron source for high-intensity X-rays.
-
Collect a full diffraction dataset by rotating the crystal in the X-ray beam.
4. Structure Determination and Refinement:
-
Process the diffraction data to determine unit cell parameters, space group, and reflection intensities.
-
Solve the phase problem using molecular replacement, if a homologous structure is available.
-
Build an atomic model of the protein into the resulting electron density map and perform iterative cycles of refinement to improve the fit of the model to the experimental data.
-
Validate the final structure for geometric correctness and agreement with the data. For mechanistic studies, carefully analyze the electron density in the active site to confirm the binding mode and conformation of the ligand.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Thermostability of Aspergillus flavus Urate Oxidase by Immobilization on the Ni-Based Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 6960-30-1 [smolecule.com]
- 6. Directed evolution to improve the catalytic efficiency of urate oxidase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermostable and Long-Circulating Albumin-Conjugated Arthrobacter globiformis Urate Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107515265A - A kind of assay method of urate oxidase activity - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. idosi.org [idosi.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Large crystal growth by thermal control allows combined X-ray and neutron crystallographic studies to elucidate the protonation states in Aspergillus flavus urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural analysis of urate oxidase in complex with its natural substrate inhibited by cyanide: Mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 5-Hydroxyisourate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyisourate (5-HIU) is a pivotal yet transient intermediate in the purine catabolism pathway. It is formed through the enzymatic oxidation of uric acid by urate oxidase (uricase). Due to its inherent instability, the study of 5-HIU presents unique challenges. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on enzymatic synthesis protocols, quantitative data, and the illustration of relevant biochemical pathways.
Introduction
This compound is an organic compound with the chemical formula C₅H₄N₄O₄.[1] It emerges as the primary product of the uricase-catalyzed oxidation of uric acid, a key step in the metabolic breakdown of purine nucleotides in most mammals, though notably absent in humans due to a non-functional uricase gene.[1] The discovery of 5-HIU as the true, albeit unstable, intermediate clarified the long-held understanding of uric acid degradation, which ultimately leads to the more soluble compound, allantoin.[2][3] Its fleeting existence, with a half-life of approximately 20 minutes in solution, necessitates its generation and study, often in situ.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₄O₄ | [1] |
| Molecular Weight | 184.11 g/mol | [1] |
| CAS Number | 6960-30-1 | |
| Appearance | Not typically isolated as a stable solid | |
| Solubility | Soluble in aqueous solutions | |
| Half-life in solution | ~20 minutes | [1][4] |
| UV Absorbance Maxima (λmax) | ~298 nm, with shoulders at ~293 nm and ~312 nm | [1] |
Biochemical Pathway of this compound Formation and Degradation
The formation and subsequent degradation of this compound are central to purine breakdown in many organisms. The pathway involves a series of enzymatic and spontaneous reactions.
Enzymatic Synthesis from Uric Acid
Urate oxidase (EC 1.7.3.3) catalyzes the oxidation of uric acid to this compound. This reaction consumes molecular oxygen and produces hydrogen peroxide as a byproduct.[1]
Degradation of this compound
This compound is unstable and degrades to allantoin through two primary routes: a spontaneous, non-enzymatic pathway and a more rapid, two-step enzymatic pathway.[3][5]
Experimental Protocols
Due to its instability, this compound is typically prepared and used immediately in situ for kinetic or spectroscopic studies.[6] The following protocols are generalized from published methodologies.
In Situ Enzymatic Synthesis of this compound
This protocol describes the generation of 5-HIU in a reaction mixture for immediate analysis.
Materials:
-
Uric acid
-
Urate oxidase (e.g., from Candida sp. or soybean)
-
Buffer solution (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl, or 0.1 M Glycine-NaOH, pH 9.0)[6][7]
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of uric acid in the desired buffer. The concentration may vary depending on the experiment, but a starting point of 500 µM can be used.[8]
-
Equilibrate the uric acid solution to the desired reaction temperature. The optimal temperature for urate oxidase can vary, with some studies using 30°C or 37°C.[7][8]
-
Initiate the reaction by adding a sufficient amount of urate oxidase to the uric acid solution. The goal is to achieve complete conversion to 5-HIU in a short timeframe, typically less than one minute.[6]
-
Immediately proceed with the intended experiment (e.g., kinetic analysis of a subsequent enzyme, spectroscopic characterization).
Monitoring the Synthesis by UV-Vis Spectrophotometry
The conversion of uric acid to 5-HIU can be monitored by observing the change in the UV-Vis absorbance spectrum. Uric acid has a characteristic absorbance maximum at approximately 293 nm. As the reaction proceeds, this peak decreases while a new peak corresponding to 5-HIU appears at around 298 nm.[1] The reaction can be considered complete when the absorbance at 293 nm stabilizes at a minimum value.
Purification
The purification of this compound is exceptionally challenging due to its rapid degradation. Most studies have focused on its in situ generation and characterization. While preparative chromatography could theoretically be employed, the short half-life of 5-HIU makes it impractical for obtaining a stable, pure sample for extensive analysis. Any purification attempt would need to be rapid and performed at low temperatures to slow degradation.
Quantitative Data
Quantitative data for isolated this compound is scarce in the literature. The following tables summarize available and expected data.
Reaction Conditions and Kinetic Parameters
| Parameter | Value | Reference |
| Optimal pH (Deinococcus radiodurans Urate Oxidase) | 9.0 | [8] |
| Optimal Temperature (Deinococcus radiodurans Urate Oxidase) | 30 °C | [8] |
| Km for this compound (Soybean 5-HIU Hydrolase) | 15 µM | [2] |
Spectroscopic Data
| Spectroscopic Method | Expected/Reported Data | Reference |
| UV-Vis (Aqueous Buffer) | λmax ≈ 298 nm (primary), ~293 nm, ~312 nm (shoulders) | [1] |
| ¹H NMR | Data not readily available in the literature. | |
| ¹³C NMR | Used for structural confirmation, but specific chemical shifts are not widely reported. |
Conclusion
This compound remains a molecule of significant interest in the study of purine metabolism and oxidative stress. While its discovery has been crucial for understanding the complete pathway of uric acid degradation, its inherent instability continues to pose significant challenges for its isolation and detailed characterization. The enzymatic synthesis of 5-HIU in situ is the most viable method for its study, allowing for kinetic and spectroscopic analyses in a controlled manner. Future research may focus on developing rapid purification techniques or stabilization strategies to enable more extensive characterization of this important metabolic intermediate.
References
- 1. Buy this compound | 6960-30-1 [smolecule.com]
- 2. Identification and purification of hydroxyisourate hydrolase, a novel ureide-metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxyisourate: A Pivotal Intermediate in the Enzymatic Degradation of Uric Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid, the final product of purine metabolism in humans, is a molecule of significant biomedical interest due to its association with hyperuricemia-related diseases such as gout. In most other mammals and a wide range of other organisms, uric acid is further catabolized to the more soluble and readily excretable compound, allantoin. This metabolic pathway proceeds through a series of enzymatic reactions involving the transient formation of unstable intermediates. Among these, 5-hydroxyisourate (5-HIU) stands out as a critical, albeit ephemeral, molecule. Understanding the formation and subsequent breakdown of 5-HIU is paramount for elucidating the complete picture of uric acid degradation and for the development of novel therapeutic strategies for managing hyperuricemia. This technical guide provides a comprehensive overview of the role of 5-HIU in uric acid metabolism, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.
The Uric Acid Degradation Pathway
The enzymatic conversion of uric acid to (S)-allantoin is a three-step process initiated by the enzyme uricase (urate oxidase). This is followed by the action of two additional enzymes, this compound hydrolase (HIU hydrolase) and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase (OHCU decarboxylase), which stereospecifically and rapidly convert the unstable intermediates.[1][2][3] While uricase was once thought to be the sole enzyme responsible for this conversion, it is now understood that the subsequent enzymes are crucial for the efficient and stereospecific production of (S)-allantoin in vivo.[1][2]
The overall pathway can be summarized as follows:
-
Uric Acid → this compound (5-HIU): Catalyzed by Uricase (Urate Oxidase).[4][5][6]
-
This compound (5-HIU) → 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU): Catalyzed by HIU Hydrolase.[2][7]
-
2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) → (S)-Allantoin: Catalyzed by OHCU Decarboxylase.[3]
In the absence of the latter two enzymes, 5-HIU can spontaneously decompose to racemic allantoin, but at a much slower rate.[2]
Quantitative Data on Key Enzymes
The efficiency of the uric acid degradation pathway is dictated by the kinetic properties of the involved enzymes. Below is a summary of reported quantitative data for uricase and HIU hydrolase from various sources. Data for OHCU decarboxylase is less abundant in the literature.
Table 1: Kinetic Parameters of Uricase (Urate Oxidase)
| Organism Source | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |
| Arthrobacter globiformis | - | Improved kcat | ~7.4 | |
| Deinococcus geothermalis | Improved Km | - | ~7.4 | |
| Bacillus sp. (mutant) | 170 | 1.5 x 10-4 (Vmax, mol L-1 min-1) | 9.0 | [8] |
| Candida sp. | - | - | - | [9] |
| Aspergillus flavus | - | - | - | [10] |
| Bovine Kidney | 125 | 102 (Vmax, IU mg-1) | - | |
| Bacillus firmus DWD-33 | - | 2.18 x 104 | 8.0 |
Table 2: Kinetic Parameters of this compound (HIU) Hydrolase
| Organism Source | Km | kcat | Optimal pH | Reference(s) |
| Klebsiella pneumoniae | - | - | 7.6 | [9] |
| Mouse | - | - | - |
Table 3: Kinetic Parameters of OHCU Decarboxylase
| Organism Source | Ki (Allopurinol) | Optimal pH | Reference(s) |
| Klebsiella pneumoniae | 30 ± 2 µM | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the uric acid degradation pathway and the role of 5-HIU.
In Situ Generation of this compound (5-HIU)
Due to its instability, 5-HIU is typically generated in situ immediately prior to its use in enzyme assays.[9]
Materials:
-
Uric acid solution (concentration as required for the subsequent assay)
-
Recombinant uricase (e.g., from Candida sp.)
-
Reaction buffer (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl)[9]
-
Spectrophotometer
Protocol:
-
Prepare a solution of uric acid in the desired reaction buffer.
-
Just before initiating the HIU hydrolase or other subsequent assays, add a sufficient amount of recombinant uricase to the uric acid solution.
-
Monitor the conversion of uric acid to 5-HIU spectrophotometrically. The disappearance of the uric acid absorbance peak and the appearance of the 5-HIU peak can be tracked. Complete conversion is typically achieved in less than one minute.[9]
-
The resulting solution containing 5-HIU can then be used immediately as the substrate for the next enzymatic reaction.
Assay for this compound (HIU) Hydrolase Activity
This assay measures the conversion of 5-HIU to OHCU.
Materials:
-
In situ generated 5-HIU solution (see Protocol 1)
-
Purified HIU hydrolase enzyme
-
Reaction buffer (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl)[9]
-
Stopped-flow instrument or a rapid-kinetics spectrophotometer
Protocol:
-
Equilibrate the stopped-flow instrument and all solutions to the desired reaction temperature.
-
Load one syringe of the stopped-flow instrument with the freshly prepared 5-HIU solution.
-
Load the second syringe with the HIU hydrolase enzyme solution in the reaction buffer.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance at 293 nm over time.[9] This wavelength corresponds to the conversion of 5-HIU to OHCU.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
-
To determine kinetic parameters (Km and kcat), repeat the assay with varying concentrations of the 5-HIU substrate. The rate of non-enzymatic hydrolysis of 5-HIU should be measured in a control experiment without the enzyme and subtracted from the enzymatic rates.[9]
Assay for 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) Decarboxylase Activity
This assay measures the decarboxylation of OHCU to allantoin. A direct spectrophotometric method can be employed by monitoring the change in absorbance between the substrate and product.
Materials:
-
Substrate: 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). This is also an unstable intermediate and needs to be generated in situ by the sequential action of uricase and HIU hydrolase on uric acid.
-
Purified OHCU decarboxylase enzyme
-
Reaction buffer
-
Spectrophotometer capable of measuring in the UV range.
Protocol:
-
Generate OHCU in situ by incubating uric acid with uricase and HIU hydrolase until the conversion to OHCU is complete. The reaction progress can be monitored spectrophotometrically.
-
Initiate the decarboxylase reaction by adding the purified OHCU decarboxylase to the OHCU-containing solution.
-
Monitor the decrease in absorbance at 254 nm, which corresponds to the conversion of OHCU to allantoin.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
-
Determine kinetic parameters by varying the initial concentration of uric acid (which will dictate the concentration of OHCU generated).
Quantification of Uric Acid and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of uric acid and its degradation products, including 5-HIU (if stabilized), OHCU (if stabilized), and allantoin.
Sample Preparation (General Protocol for Plasma/Urine):
-
For plasma samples, precipitate proteins by adding a solvent like methanol or acetonitrile. A common ratio is 2 volumes of methanol to 1 volume of plasma.
-
For urine samples, a simple dilution (e.g., 1:10) with the initial mobile phase or a suitable buffer is often sufficient.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet precipitated proteins or particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific parent-to-daughter ion transitions for each analyte need to be determined.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
Data Analysis:
-
Quantification is achieved by comparing the peak areas of the analytes in the samples to a standard curve prepared with known concentrations of each analyte.
-
Internal standards should be used to correct for variations in sample preparation and instrument response.
Conclusion
This compound is a fleeting but essential intermediate in the enzymatic degradation of uric acid. The sequential action of uricase, HIU hydrolase, and OHCU decarboxylase ensures the efficient and stereospecific conversion of uric acid to (S)-allantoin. A thorough understanding of this pathway, supported by robust experimental protocols and quantitative kinetic data, is crucial for researchers in the fields of purine metabolism, enzymology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this important metabolic route and its implications for human health.
References
- 1. Structural and Mechanistic Studies on Klebsiella pneumoniae 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. d-nb.info [d-nb.info]
- 8. Kinetic property and phylogenic relationship of 2-hydroxymuconic semialdehyde dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: ‘Media‐Agnostic’ Biocatalysts for Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxyisourate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 5-Hydroxyisourate (5-HIU). This compound is a critical intermediate in the metabolic pathway of purine degradation, specifically in the enzymatic oxidation of uric acid.[1][2] Its transient nature and role in oxidative processes make it a molecule of interest in various fields of biomedical research.
Chemical Properties
This compound is an organic compound belonging to the class of xanthines, which are purine derivatives.[3][4] It is produced through the oxidation of uric acid, a reaction catalyzed by the enzyme urate oxidase.[1] Based on its pKa values, it is classified as an extremely weak basic, or essentially neutral, compound.[3]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄N₄O₄ | [1][3][5] |
| Average Molecular Weight | 184.111 g/mol | [3][6] |
| Monoisotopic Mass | 184.023254625 Da | [3][6] |
| IUPAC Name | 5-hydroxy-3,7-dihydropurine-2,6,8-trione | [1][3][6] |
| CAS Registry Number | 6960-30-1 | [1][3] |
| SMILES | C12=NC(=O)NC1(C(=O)NC(=O)N2)O | [1][3][5] |
| InChI | InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12) | [1][3][5] |
| InChI Key | LTQYPAVLAYVKTK-UHFFFAOYSA-N | [1][3][5] |
| Stability in Solution | Spontaneously degrades to allantoin with a lifetime of approximately 20 minutes. | [7] |
Chemical Structure
The structure of this compound is defined by a purine scaffold, which consists of fused imidazole and pyrimidine rings.[3] This bicyclic heterocyclic system is adorned with several functional groups that dictate its chemical reactivity and biological function.
-
Core Structure : A near-planar purine ring system.[3]
-
Key Functional Groups :
-
Stereochemistry : The C5 position, where the hydroxyl group is attached, is a stereocenter.[3] In biological systems, the enzymatic degradation of uric acid stereospecifically produces the (S)-configuration of this compound.[3] This stereoisomer is then further metabolized to produce (S)-(+)-allantoin.[3][8] Spontaneous, non-enzymatic degradation of this compound can lead to a racemic mixture of allantoin.[3][7]
Experimental Protocols & Methodologies
Due to its inherent instability, isolating pure this compound is challenging. It is typically generated in situ for experimental studies.
Enzymatic Generation of this compound
The primary method for producing this compound in a laboratory setting is through the enzymatic oxidation of a uric acid substrate.
Objective: To produce this compound for immediate analysis.
Materials:
-
Uric acid or monosodium urate crystals (MSUc)
-
Purified urate oxidase (uricase) enzyme
-
Reaction buffer (e.g., pH 7-9)
-
Spectrophotometer for kinetic analysis
Protocol:
-
Substrate Preparation : Prepare a solution of uric acid or a suspension of monosodium urate crystals in the reaction buffer. A detailed protocol for preparing MSUc can be adapted from methodologies used for gout research.[9]
-
Enzyme Addition : Initiate the reaction by adding a known concentration of urate oxidase to the uric acid solution.
-
Reaction Monitoring : The reaction can be monitored spectrophotometrically. The degradation of uric acid is observed by a decrease in absorbance at approximately 293 nm. The formation and subsequent degradation of 5-HIU can be followed at different wavelengths (e.g., 312 nm for formation, 257 nm for degradation of both 5-HIU and its product OHCU).[10]
-
Analysis : The freshly generated this compound solution should be used immediately for subsequent experiments, such as kinetic studies with downstream enzymes (e.g., HIU hydrolase) or structural analysis.
Below is a conceptual workflow for the enzymatic generation and analysis of this compound.
Caption: Conceptual workflow for 5-HIU generation and analysis.
Role in Biological Signaling Pathways
This compound is a key, albeit transient, intermediate in the purine degradation pathway, which converts uric acid to the more soluble compound, allantoin.[11][12] In most mammals (excluding humans and some higher primates), this conversion involves a multi-step enzymatic cascade.[8][11] The absence of the enzymes downstream of urate oxidase in humans means that uric acid is the final product of purine metabolism.[11][13]
The enzymatic pathway is as follows:
-
Uric Acid to this compound : Urate oxidase catalyzes the oxidation of uric acid to form this compound (5-HIU).[1][12]
-
5-HIU to OHCU : 5-HIU is unstable and is hydrolyzed by the enzyme this compound hydrolase (HIU hydrolase) to form 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[8][11][12]
-
OHCU to (S)-Allantoin : OHCU is then decarboxylated by OHCU decarboxylase to yield (S)-allantoin, a more soluble and readily excretable compound.[8][11][12]
The diagram below illustrates the enzymatic degradation pathway of uric acid.
Caption: The enzymatic pathway of uric acid degradation to allantoin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Buy this compound | 6960-30-1 [smolecule.com]
- 4. hmdb.ca [hmdb.ca]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 5,7-Dihydro-5-hydroxy-1H-purine-2,6,8(3H)-trione | C5H4N4O4 | CID 250388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purine metabolism - Wikipedia [en.wikipedia.org]
The Enzymatic Conversion of Uric Acid to 5-Hydroxyisourate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of uric acid to 5-hydroxyisourate, a critical reaction in purine metabolism and a cornerstone of therapies for hyperuricemia-related disorders such as gout. The following sections detail the core enzymatic process, present key quantitative data, outline experimental protocols for enzyme activity analysis, and visualize the biochemical pathway and experimental workflows.
Core Concepts: The Role of Uricase (Urate Oxidase)
Uric acid, the final product of purine degradation in humans, is a poorly soluble molecule that can accumulate and crystallize in joints and kidneys, leading to gout and other pathologies. In most other mammals and many other organisms, the enzyme uricase (urate oxidase, EC 1.7.3.3) further metabolizes uric acid, preventing its buildup.[1][2]
Uricase catalyzes the oxidation of uric acid in the presence of molecular oxygen to produce this compound and hydrogen peroxide.[2][3] This intermediate, this compound, is unstable and subsequently undergoes hydrolysis to form allantoin, a much more soluble and readily excretable compound.[1][3][4] The absence of a functional uricase gene in humans is the primary reason for our predisposition to hyperuricemia.[3]
The therapeutic potential of uricase has been harnessed through the development of recombinant uricase drugs, such as rasburicase and pegloticase, which are used to manage severe gout and tumor lysis syndrome.[5] Understanding the kinetics and optimal conditions for uricase activity is paramount for the development and optimization of these life-changing therapies.
Quantitative Data on Uricase Activity
The efficiency of the enzymatic conversion of uric acid is influenced by various factors, including the source of the enzyme, pH, and temperature. The following tables summarize key kinetic parameters and optimal conditions for uricase from several microbial and animal sources.
Table 1: Kinetic Parameters of Uricase from Various Sources
| Enzyme Source | K_m_ (μM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (s⁻¹·μM⁻¹) | Reference |
| Arxula adeninivorans | 29.15 | 151.16 | 5.19 | [2] |
| Bovine Kidney | 125 | - | - | [2] |
| Thermoactinospora rubra | 0.03 | 33.73 | 1124.33 | [6] |
| Unspecified (Commercial) | 19.1 | - | - | [7] |
| Aspergillus flavus (Rasburicase) | - | - | - | [5] |
| Porcine (Pegloticase) | - | - | - | [5] |
Table 2: Optimal Conditions for Uricase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus subtilis SP6 | 9.0 | 37 | [8] |
| Delftia tsuruhatensis IICT-RSP4 | 9.0 | 30 | [8] |
| Alcaligenes sp. strain UR1 | 7.5 | 40 | [8] |
| Bovine Kidney | - | - | [2] |
| Arxula adeninivorans | 10.0 | 40 | [2] |
| Chicken Liver | - | 35 | [9] |
| Indonesian Coelacanth (L. menadoensis) | 9.0 | 45 | [4] |
| Candida utilis | - | 37 | [10] |
| Thermoactinospora rubra | 7.6 | 35 | [6] |
Experimental Protocols
Accurate measurement of uricase activity is crucial for research and drug development. The following are detailed protocols for common assays.
Spectrophotometric Assay for Uricase Activity
This method is based on the decrease in absorbance at 290-293 nm as uric acid is consumed.[1][11]
Materials:
-
0.1 M Sodium borate buffer, pH 8.5[11]
-
Uric acid solution: Dissolve 100 mg of uric acid in 15 ml of water containing 60 mg of lithium carbonate. Heat to 50-60°C to dissolve, then cool and bring the volume to 100 ml with water. Dilute this stock 1:100 with 0.1 M borate buffer, pH 8.5, before use.[11]
-
Uricase enzyme solution: Dissolve the enzyme in cold (4°C) 0.1 M sodium borate buffer, pH 8.5, to a concentration of 1 mg/ml. Dilute further to 0.01-0.1 units/ml immediately before the assay.[11]
-
UV-Vis Spectrophotometer set to 290 nm and 25°C.[11]
-
Cuvettes
Procedure:
-
Equilibrate the spectrophotometer to 25°C.[11]
-
In a cuvette, mix 2.0 ml of the diluted uric acid solution and 0.5 ml of 0.1 M sodium borate buffer.[11]
-
Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate and to establish a baseline reading.[11]
-
Initiate the reaction by adding 0.5 ml of the diluted uricase enzyme solution and immediately start recording the absorbance at 290 nm for 6-7 minutes.[11]
-
Calculate the rate of change in absorbance (ΔA₂₉₀/min) from the initial linear portion of the curve.[11]
Calculation of Enzyme Activity:
One unit of uricase is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute at 25°C and pH 8.5. The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of uric acid at 290 nm is approximately 12,200 M⁻¹cm⁻¹.[11]
Colorimetric Assay for Uric Acid Detection
This method relies on the production of hydrogen peroxide, which then reacts with a chromogenic substrate in the presence of peroxidase.[12][13]
Materials:
-
Tris buffer, pH 8.0[13]
-
4-aminoantipyrine (4-AAP)
-
A suitable chromogenic substrate (e.g., dichlorohydroxybenzene sulfonate)[13]
-
Horseradish peroxidase (HRP)
-
Uricase
-
Spectrophotometer set to 505 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer, 4-AAP, the chromogenic substrate, and HRP.
-
Add the sample containing uric acid to the reaction mixture.
-
Initiate the reaction by adding uricase.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the resulting colored product at 505 nm. The absorbance is directly proportional to the initial uric acid concentration.[12][13]
Visualizing the Process: Pathways and Workflows
Diagrams are essential for understanding complex biochemical processes and experimental designs. The following visualizations were created using the DOT language.
Enzymatic Conversion Pathway
References
- 1. dairyknowledge.in [dairyknowledge.in]
- 2. researchgate.net [researchgate.net]
- 3. Urate oxidase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. PASylated Urate Oxidase Enzyme: Enhancing Biocatalytic Activity, Physicochemical Properties, and Plasma Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a thermostable uricase derived from Thermoactinospora rubra YIM 77501T and its heat-resistant mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tainetsu.com [tainetsu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. biolabo.fr [biolabo.fr]
- 13. biolabo.fr [biolabo.fr]
5-Hydroxyisourate: A Pivotal Intermediate in the Enzymatic Degradation of Uric Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid, the final product of purine metabolism in humans and higher primates, is a molecule of significant clinical interest due to its association with hyperuricemia-related disorders such as gout. In most other organisms, uric acid is further catabolized to more soluble compounds via the uricolytic pathway. The enzyme urate oxidase (uricase; EC 1.7.3.3) plays a crucial role in this pathway by catalyzing the oxidation of uric acid to the unstable intermediate, 5-hydroxyisourate (5-HIU).[1][2] The subsequent enzymatic or spontaneous degradation of 5-HIU leads to the formation of allantoin, a more readily excretable compound.[1][3] This guide provides a comprehensive technical overview of this compound, its relationship with urate oxidase activity, and the broader context of the uric acid degradation pathway.
The Uric Acid Degradation Pathway
The enzymatic conversion of uric acid to (S)-allantoin is a multi-step process involving three key enzymes.[2][4][5] The initial and rate-limiting step is the oxidation of uric acid by urate oxidase.
-
Step 1: Urate Oxidase Activity. Urate oxidase catalyzes the oxidation of uric acid in the presence of molecular oxygen to produce this compound and hydrogen peroxide.[6] This enzyme is a homotetrameric protein that, in many species, does not require a metal cofactor for its catalytic activity.[1]
-
Step 2: this compound Hydrolase (HIU Hydrolase) Activity. The unstable intermediate, this compound, is then hydrolyzed by this compound hydrolase (HIUH; EC 3.5.2.17) to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[7][8][9]
-
Step 3: OHCU Decarboxylase Activity. Finally, OHCU is decarboxylated by OHCU decarboxylase to yield (S)-allantoin.[4] In the absence of HIU hydrolase and OHCU decarboxylase, this compound spontaneously degrades to a racemic mixture of allantoin.[1][2]
The following diagram illustrates the enzymatic degradation pathway of uric acid.
Quantitative Data
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for the enzymes involved in the uric acid degradation pathway from various sources.
Table 1: Kinetic Parameters of Urate Oxidase
| Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Bacillus subtilis | 170 | 1.5 x 10-4 mol/L/min | - | - | [10] |
| Bacillus sp. (Mutant D44V/Q268R) | 181.4 | - | 1.95 | 1.07 x 104 | [11] |
| Deinococcus radiodurans | 11.3 | - | 8.8 | 7.8 x 105 | [6] |
| Unspecified (Patent) | 230.88 | 533.99 µM/min | 36.8 | 1.6 x 105 | [12] |
Table 2: Kinetic Parameters of this compound Hydrolase
| Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Klebsiella pneumoniae | 19 ± 2 | 2800 ± 100 | 1.5 x 108 | [7] |
| Soybean (Glycine max) | 15 | - | - | [8] |
Table 3: Stability of this compound
| Condition | Half-life | Reference |
| Neutral pH, in vitro | ~20-30 minutes | [10],[13] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Urate Oxidase Activity
This protocol is based on the principle that uric acid has a strong absorbance at 293 nm, while its oxidation product, this compound, has a negligible absorbance at this wavelength. The rate of decrease in absorbance at 293 nm is directly proportional to the urate oxidase activity.
Materials:
-
Spectrophotometer capable of measuring absorbance at 293 nm
-
Quartz cuvettes
-
0.1 M Borate buffer, pH 8.5
-
Uric acid solution (prepare fresh): Dissolve uric acid in a minimal amount of 0.1 M NaOH and dilute with 0.1 M borate buffer, pH 8.5, to the desired concentration (e.g., 0.1 mM).
-
Urate oxidase enzyme solution of unknown activity, diluted in cold 0.1 M borate buffer, pH 8.5.
Procedure:
-
Set the spectrophotometer to 293 nm and equilibrate the temperature to 25 °C.
-
To a quartz cuvette, add 2.9 mL of the 0.1 mM uric acid solution in 0.1 M borate buffer, pH 8.5.
-
Place the cuvette in the spectrophotometer and measure the initial absorbance (Ainitial).
-
Initiate the reaction by adding 0.1 mL of the diluted urate oxidase solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the decrease in absorbance at 293 nm for 5 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).
-
Determine the rate of change in absorbance per minute (ΔA293/min) from the initial linear portion of the curve.
-
Calculate the urate oxidase activity using the Beer-Lambert law: Activity (U/mL) = (ΔA293/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where:
-
ε (molar extinction coefficient of uric acid) = 12,600 M-1cm-1 at 293 nm, pH 8.5.
-
One unit (U) of urate oxidase is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of uric acid per minute under the specified conditions.
-
Protocol 2: In Situ Generation and Monitoring of this compound
Due to its instability, this compound is typically generated in situ from uric acid using urate oxidase immediately before its use in subsequent enzymatic assays.[7][13]
Materials:
-
Urate oxidase (commercially available)
-
Uric acid
-
Spectrophotometer
-
Buffer solution appropriate for the subsequent enzymatic reaction (e.g., 50 mM potassium phosphate buffer, pH 7.2)
Procedure:
-
Prepare a solution of uric acid in the desired buffer.
-
Add a sufficient amount of urate oxidase to the uric acid solution to ensure complete conversion to this compound.
-
Monitor the reaction spectrophotometrically. The formation of this compound can be followed by the decrease in absorbance at 293 nm (disappearance of uric acid) and the appearance of a transient absorbance maximum for 5-HIU at approximately 302 nm.
-
Once the absorbance at 293 nm has reached a minimum and stabilized, the conversion to this compound is considered complete.
-
The resulting solution containing this compound can then be used immediately for subsequent experiments, such as kinetic analysis of HIU hydrolase. The degradation of 5-HIU can be monitored by the decrease in absorbance at 302 nm.
Protocol 3: Assay for this compound Hydrolase (HIUH) Activity
This assay measures the activity of HIUH by monitoring the decrease in absorbance at 302 nm, which corresponds to the consumption of its substrate, this compound.
Materials:
-
Solution of this compound (freshly prepared as described in Protocol 2)
-
HIU hydrolase enzyme preparation
-
Spectrophotometer capable of measuring absorbance at 302 nm
-
Buffer solution (e.g., 50 mM potassium phosphate, pH 7.2)
Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C) and set the wavelength to 302 nm.
-
Add the freshly prepared this compound solution to a cuvette.
-
Initiate the reaction by adding a small volume of the HIU hydrolase enzyme preparation.
-
Monitor the decrease in absorbance at 302 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of this compound at 302 nm.
Protocol 4: Assay for OHCU Decarboxylase Activity
Assaying OHCU decarboxylase activity is more complex due to the instability of its substrate, OHCU. A common method involves a coupled enzyme assay where the production of (S)-allantoin is monitored, or by measuring the release of CO2.
Coupled Assay with HIU Hydrolase:
This method involves the sequential conversion of 5-HIU to (S)-allantoin.
Materials:
-
This compound solution (freshly prepared)
-
HIU hydrolase
-
OHCU decarboxylase
-
Method for quantifying (S)-allantoin (e.g., HPLC)
Procedure:
-
Incubate the freshly prepared this compound with HIU hydrolase to generate OHCU in situ.
-
Add the OHCU decarboxylase to the reaction mixture.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).
-
Analyze the samples for the formation of (S)-allantoin using a suitable analytical method like HPLC.
-
The rate of (S)-allantoin formation is proportional to the OHCU decarboxylase activity.
Signaling Pathways and Logical Relationships
The uric acid degradation pathway is a linear metabolic pathway. The following diagram illustrates the workflow for determining the kinetic parameters of urate oxidase.
Conclusion
This compound is a critical, albeit transient, intermediate in the enzymatic degradation of uric acid. Understanding its formation, catalyzed by urate oxidase, and its subsequent conversion is essential for researchers in fields ranging from enzymology to drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into this important metabolic pathway. The development of therapies for hyperuricemia, including the use of recombinant urate oxidase, relies on a thorough understanding of the kinetics and mechanisms of the enzymes involved in uricolysis.
References
- 1. Urate oxidase - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and purification of hydroxyisourate hydrolase, a novel ureide-metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. Directed evolution to improve the catalytic efficiency of urate oxidase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107515265A - A kind of assay method of urate oxidase activity - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Spontaneous Degradation of 5-Hydroxyisourate to Allantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyisourate (5-HIU) is a pivotal yet unstable intermediate in the oxidative degradation pathway of uric acid. While enzymatic processes rapidly convert 5-HIU in vivo, its spontaneous degradation to allantoin is a significant reaction pathway, particularly in in vitro studies and certain pathological conditions. This technical guide provides an in-depth exploration of the core chemical transformations, kinetics, and experimental methodologies associated with the spontaneous conversion of 5-HIU to racemic allantoin. Detailed protocols for the in situ generation and analysis of 5-HIU and its degradation products are presented, alongside quantitative data on reaction kinetics. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers in drug development and related scientific fields.
Introduction
The oxidation of uric acid, a key step in purine catabolism in most mammals, proceeds through the transient intermediate this compound (5-HIU). While a cascade of enzymes, including HIU hydrolase and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) decarboxylase, efficiently catalyzes the conversion of 5-HIU to (S)-(+)-allantoin in biological systems, 5-HIU is also susceptible to spontaneous, non-enzymatic degradation.[1][2] This spontaneous pathway yields a racemic mixture of allantoin and proceeds via another unstable intermediate, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[3][4] Understanding the kinetics and mechanism of this spontaneous degradation is crucial for accurately interpreting data from in vitro antioxidant studies of uric acid, for the development of therapeutics targeting purine metabolism, and for elucidating the potential physiological roles of these reactive intermediates.
Chemical Transformation Pathway
The spontaneous degradation of this compound to allantoin is a two-step process involving hydrolysis and decarboxylation.
-
Step 1: Hydrolysis of this compound (5-HIU) to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). The initial step involves the hydrolytic cleavage of the N1-C6 bond of the purine ring system in 5-HIU.[5][6] This ring-opening reaction forms the unstable intermediate OHCU.
-
Step 2: Decarboxylation of OHCU to Allantoin. The second step is the spontaneous decarboxylation of OHCU, which leads to the formation of racemic allantoin.[1][2]
This sequence of reactions highlights the inherent instability of 5-HIU in aqueous solutions.
Figure 1: Spontaneous degradation pathway of 5-HIU.
Quantitative Data on Degradation Kinetics
The spontaneous degradation of 5-HIU follows first-order kinetics. The following table summarizes the available quantitative data on the stability of 5-HIU.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) of 5-HIU | ~20 minutes | Aqueous solution | [4][7][8] |
| Completion of Degradation | ~44 minutes (2640 seconds) | In vitro assay | [9] |
Note: Comprehensive data on the pH and temperature dependence of the degradation rate constants are limited in the currently available literature. The provided half-life is a generally cited value under standard laboratory conditions.
Experimental Protocols
In Situ Generation of this compound
Due to its instability, 5-HIU is typically generated in situ from uric acid immediately before experimentation using the enzyme urate oxidase.
Materials:
-
Uric acid
-
Urate oxidase (e.g., from Aspergillus flavus or Candida sp.)[3][10]
-
Buffer solution (e.g., 10 mM Tris buffer with 30 mM NaCl, pH 7.6 or 0.1 M sodium phosphate, pH 7.6)[3][4]
-
Spectrophotometer
Protocol:
-
Prepare a solution of uric acid in the desired buffer. A typical starting concentration is in the range of 0.1 to 1 mM.
-
Add a sufficient amount of urate oxidase to the uric acid solution to ensure complete conversion to 5-HIU. The reaction progress can be monitored by the decrease in absorbance at 293 nm (the characteristic absorbance peak of uric acid).[3]
-
The conversion to 5-HIU is typically complete within one minute.[3] The resulting solution containing 5-HIU can then be used immediately for degradation studies.
Figure 2: Workflow for in situ generation of 5-HIU.
Spectrophotometric Monitoring of Spontaneous Degradation
The spontaneous degradation of 5-HIU and the subsequent degradation of OHCU can be monitored using UV-Vis spectrophotometry by observing changes in absorbance at specific wavelengths.
Protocol:
-
Generate 5-HIU in situ as described in Protocol 4.1.
-
Immediately begin monitoring the absorbance of the solution over time at the following wavelengths:
-
Since the degradation of 5-HIU is complete in approximately 44 minutes, any changes in absorbance at 257 nm after this time point can be attributed exclusively to the spontaneous degradation of OHCU.[9]
-
The rate constants for the degradation of 5-HIU and OHCU can be determined by fitting the absorbance data to a first-order decay model.
HPLC Analysis of Degradation Products
High-performance liquid chromatography (HPLC) can be employed for the separation and quantification of uric acid, 5-HIU, OHCU, and allantoin.
Instrumentation and Conditions (Example):
-
Column: A reverse-phase C18 column or a hydrophilic interaction chromatography (HILIC) column is suitable for separating these polar compounds.
-
Mobile Phase: A buffered aqueous mobile phase, often with a small percentage of organic modifier like acetonitrile, is typically used. The specific composition will depend on the column and the desired separation.
-
Detection: UV detection is commonly used. The optimal wavelength for detection will vary for each compound.
-
Standard Preparation: Prepare standard solutions of uric acid and allantoin of known concentrations to generate calibration curves for quantification. Due to their instability, standards for 5-HIU and OHCU are not commercially available and their quantification relies on methods such as NMR or by assuming 100% conversion from a known starting concentration of uric acid.
Note: The development of a robust HPLC method for the simultaneous analysis of these four compounds can be challenging due to their similar polarities and the instability of 5-HIU and OHCU. Method development will likely require careful optimization of the column, mobile phase composition, pH, and flow rate.
Logical Relationships in the Uric Acid Degradation Pathway
The degradation of uric acid involves a complex interplay of enzymatic and spontaneous reactions, with key branch points leading to different stereoisomers of the final product, allantoin.
Figure 3: Enzymatic vs. spontaneous degradation of 5-HIU.
Conclusion
The spontaneous degradation of this compound to allantoin is a fundamental chemical process with significant implications for research in purine metabolism, oxidative stress, and drug development. This technical guide has provided a comprehensive overview of the reaction pathway, available kinetic data, and detailed experimental protocols for studying this transformation. The provided diagrams offer a clear visualization of the chemical and logical relationships involved. A deeper understanding of the factors influencing the stability of 5-HIU, particularly the effects of pH and temperature, will be critical for future advancements in this field. The methodologies and data presented herein serve as a valuable resource for scientists and researchers investigating the intricate pathways of uric acid degradation.
References
- 1. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8309078B2 - Method for conversion of uric acid to allantoin and related enzymes - Google Patents [patents.google.com]
- 5. Identification of the True Product of the Urate Oxidase Reaction | Semantic Scholar [semanticscholar.org]
- 6. Urate to allantoin, specifically (S)-allantoin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. EP1948793B1 - Method for conversion of uric acid to allantoin and related enzymes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
role of 5-Hydroxyisourate in antioxidant mechanisms of urate
An In-depth Technical Guide on the Role of 5-Hydroxyisourate in the Antioxidant Mechanisms of Urate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uric acid (urate at physiological pH) is the final product of purine metabolism in humans and higher primates, circulating in high concentrations in the plasma. It has long been recognized for its paradoxical nature, exhibiting both pro-oxidant and antioxidant properties depending on its chemical environment.[1][2] A major component of its antioxidant function involves its own oxidation into intermediate products. This technical guide provides a detailed examination of the formation and role of this compound (5-HIU), the initial product of urate oxidation, in the context of antioxidant mechanisms. We will explore the pathways of its formation, its subsequent degradation, and the experimental methodologies used to study these processes, presenting quantitative data and visual workflows to support researchers in this field.
The Antioxidant Role of Urate
Urate is one of the most significant antioxidants in human plasma, contributing up to 60% of the total antioxidant capacity.[3][4] Its protective effects are attributed to its ability to scavenge a variety of reactive oxygen species (ROS), including singlet oxygen, peroxyl radicals, and hydroxyl radicals.[1][5] This scavenging activity protects cells and tissues from oxidative damage, a process implicated in aging and numerous diseases.[5][6] The loss of the urate oxidase (Uricase) enzyme during hominoid evolution, which leads to higher urate levels in humans, is hypothesized to have conferred an evolutionary advantage by enhancing antioxidant defenses.[5][7]
However, this antioxidant function is not without its complexities. The very reactions that neutralize oxidants result in the degradation of urate itself, and in certain intracellular environments, urate can act as a pro-oxidant, contributing to oxidative stress.[1][8] Understanding the products of urate oxidation is therefore critical to fully elucidating its biological role.
Formation of this compound (5-HIU)
The antioxidant action of urate culminates in its oxidation. The primary and immediate product of this two-electron oxidation is this compound (5-HIU), an unstable intermediate.[9][10]
Enzymatic Oxidation
In most mammals, but not humans, the enzyme urate oxidase (Uricase, EC 1.7.3.3) catalyzes the oxidation of uric acid in the presence of oxygen and water.[7][11] This reaction produces 5-HIU and hydrogen peroxide (H₂O₂).[11][12]
-
Reaction: Uric acid + O₂ + H₂O → this compound + H₂O₂[7]
Non-Enzymatic Oxidation
In humans, where urate oxidase is absent, 5-HIU is formed through the non-enzymatic reaction of urate with various biological oxidants and reactive oxygen species (ROS).[3][13] This is the core of urate's function as a "sacrificial" antioxidant; it neutralizes harmful oxidants by being consumed in the reaction.
The Role of 5-HIU in the Antioxidant Mechanism
Current evidence indicates that the primary antioxidant benefit stems from the initial reaction of urate with an oxidant, rather than from 5-HIU itself. The formation of 5-HIU is the result of urate performing its antioxidant duty by donating an electron to neutralize a harmful radical.[2] 5-HIU is a transient and unstable intermediate in the degradation pathway.[10][12]
The overall process can be summarized as a protective cascade:
-
A reactive oxygen species (e.g., •OH, ROO•) poses a threat of cellular damage.
-
Urate, present in high physiological concentrations, intercepts and reacts with the ROS.
-
Urate is oxidized, forming the unstable intermediate 5-HIU.
-
The harmful ROS is neutralized, preventing it from damaging more critical biomolecules like lipids, proteins, or DNA.
Following its formation, 5-HIU is rapidly converted to more stable products.
Degradation of 5-HIU to Allantoin
5-HIU is a short-lived molecule that quickly degrades to allantoin. This degradation can occur via two routes:
-
Spontaneous Decomposition: In aqueous solution, 5-HIU spontaneously hydrolyzes and decarboxylates to form a racemic mixture of allantoin.[7]
-
Enzymatic Degradation: In organisms possessing the complete uricolytic pathway, the conversion is a rapid, two-step enzymatic process. First, HIU hydrolase converts 5-HIU to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). Subsequently, OHCU decarboxylase converts OHCU into S-(+)-allantoin.[14][15]
This complete enzymatic pathway is far more rapid than the spontaneous degradation.[14] The ultimate formation of allantoin, a much more soluble and metabolically inert compound, concludes the detoxification process initiated by urate.
Quantitative Data
Table 1: Antioxidant Capacity of Urate
| Parameter | Value | Reference(s) |
| Contribution to Plasma Antioxidant Capacity | ~60% | [3][4] |
| Correlation with FRAP (Ferric Reducing Ability of Plasma) | R = 0.514 (p < 0.001) | [16] |
| Correlation with CAT (Catalase) Activity | R = 0.313 (p = 0.002) | [16] |
| Physiological Concentration in Human Plasma | ~300 µM | [5] |
Table 2: Properties of Urate Oxidase Catalysis
| Parameter | Value | Condition | Reference(s) |
| Optimal pH | 8.0 - 10.0 | Varies by source organism | [12][17] |
| Optimal Temperature | ~30 °C | Deinococcus radiodurans Urate Oxidase | [12][17] |
| Substrate | Urate (dianion form) | High pH solution | [10][12] |
| Products | This compound, H₂O₂ | [11][12] |
Experimental Protocols
Protocol for Urate Oxidase Activity Assay (Spectrophotometric Method)
This method is based on the principle that uric acid has a strong absorbance at 293 nm, while its oxidation products (5-HIU and allantoin) have significantly lower absorbance at this wavelength. The rate of decrease in absorbance is proportional to the enzyme's activity.
Materials:
-
Spectrophotometer capable of reading at 293 nm
-
Quartz cuvettes
-
Uric acid stock solution (e.g., 10 mM in 0.1 M borate buffer, pH 8.5)
-
Reaction Buffer (e.g., 0.1 M borate buffer, pH 8.5-9.0)
-
Urate oxidase enzyme solution
-
Purified water
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, combine the reaction buffer and uric acid solution to a final concentration of approximately 50-150 µM uric acid.
-
Blank Measurement: Use the reaction mixture without the enzyme to zero the spectrophotometer at 293 nm.
-
Initiate Reaction: Add a small, predetermined volume of the urate oxidase enzyme solution to the cuvette. Mix quickly by gentle inversion.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 293 nm over a period of 3-5 minutes, taking readings every 15-30 seconds.
-
Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔAbs/min). Use the molar extinction coefficient of uric acid (ε = 12,300 M⁻¹cm⁻¹) to convert this rate into the amount of uric acid consumed per minute.[11]
Note on Interference: The intermediate product 5-HIU has a molar absorption coefficient at 292 nm that is approximately 50% of uric acid's.[18] This can lead to an underestimation of enzyme activity. For highly precise measurements, the addition of HIU hydrolase to rapidly convert 5-HIU to non-absorbing products can be considered, though this complicates the assay.[18]
Protocol for HPLC Analysis of Urate and Metabolites
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a robust method for the simultaneous separation and quantification of uric acid, 5-HIU, and allantoin.
Instrumentation & Columns:
-
HPLC system with a binary pump, autosampler, and PDA or UV detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3-5 µm particle size).
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer, pH adjusted).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Standards: High-purity uric acid, allantoin. (Note: 5-HIU is unstable and not commercially available as a standard; its presence is often inferred by the appearance of a transient peak that converts to allantoin).
Procedure:
-
Sample Preparation: Plasma, serum, or tissue homogenate samples should be deproteinized, typically by adding a cold organic solvent like acetonitrile or perchloric acid, followed by centrifugation.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 293 nm for uric acid, and a lower wavelength (e.g., 210-220 nm) for allantoin, which lacks a strong chromophore. A PDA detector is ideal for monitoring multiple wavelengths.
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient might start with a high percentage of aqueous buffer (e.g., 95-100% Mobile Phase A) and gradually increase the percentage of organic solvent (Mobile Phase B) to elute the compounds based on their polarity.
-
-
Quantification: Create a standard curve by injecting known concentrations of uric acid and allantoin. Identify peaks in the sample chromatograms by comparing their retention times to the standards. Quantify by comparing the peak area of the analyte to the standard curve.[19]
Table 3: Example HPLC Parameters for Purine Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM ammonium acetate, 2 mM tetrabutylammonium phosphate, pH 5.0 |
| Mobile Phase B | 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA), 254 nm for general purines |
| Method | Stepped Gradient Elution |
| (Parameters adapted from a general purine analysis method for illustrative purposes)[19] |
Mandatory Visualizations
Diagram 1: Urate Oxidation and Degradation Pathway
Caption: The pathway of uric acid oxidation to 5-HIU and its subsequent degradation to allantoin.
Diagram 2: Experimental Workflow for Spectrophotometric Urate Oxidase Assay
References
- 1. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. mdpi.com [mdpi.com]
- 5. Uric acid provides an antioxidant defense in humans against oxidant- and radical-caused aging and cancer: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards the physiological function of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urate oxidase - Wikipedia [en.wikipedia.org]
- 8. Uric Acid Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Intrinsic reactivity of uric acid with dioxygen: Towards the elucidation of the catalytic mechanism of urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Correlations between uric acid and antioxidant/oxidant parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN107515265A - A kind of assay method of urate oxidase activity - Google Patents [patents.google.com]
- 19. cores.emory.edu [cores.emory.edu]
A Historical Perspective on 5-Hydroxyisourate Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyisourate (5-HIU) is a pivotal yet transient intermediate in the purine degradation pathway, representing a critical juncture in the metabolic fate of uric acid in most species. Historically, the study of 5-HIU has been instrumental in elucidating the enzymatic cascade that governs uric acid catabolism, a pathway notably absent in humans and higher primates. This technical guide provides a comprehensive historical perspective on 5-HIU research, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this important metabolite. For drug development professionals, an understanding of this pathway is crucial, particularly in the context of therapies involving recombinant urate oxidase.
The Uric Acid Degradation Pathway: A Central Role for this compound
In the majority of organisms, from bacteria to mammals, uric acid is not the final product of purine metabolism. Instead, it undergoes further enzymatic degradation to more soluble compounds. This pathway is essential for preventing the accumulation of uric acid, which can lead to conditions like gout in humans. The central reaction in this pathway is the oxidation of uric acid to this compound, catalyzed by the enzyme urate oxidase (uricase).[1][2] 5-HIU is an unstable compound that can then undergo spontaneous or enzyme-catalyzed degradation.[3]
The enzymatic pathway proceeds through the following key steps:
-
Uric Acid to this compound: Urate oxidase, a cofactorless enzyme, catalyzes the oxidation of uric acid in the presence of molecular oxygen to produce this compound and hydrogen peroxide.[1][4]
-
This compound to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU): this compound hydrolase (HIUH) catalyzes the hydrolysis of 5-HIU to OHCU.[5][6]
-
OHCU to (S)-(+)-Allantoin: 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase (OHCUD) catalyzes the decarboxylation of OHCU to yield the final product, (S)-(+)-allantoin, and carbon dioxide.[5][7]
In the absence of HIUH and OHCUD, 5-HIU will spontaneously decompose into a racemic mixture of allantoin.[1][3]
Quantitative Data in this compound Research
The following tables summarize key quantitative data that have been historically important in the characterization of the enzymes and intermediates in the uric acid degradation pathway.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₄N₄O₄ | [8][9][10] |
| Molecular Weight | 184.11 g/mol | [9][10] |
| Half-life in solution | ~20 minutes | [11] |
Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Source Organism | Substrate | K_m | V_max | Specific Activity | References |
| Urate Oxidase | Aspergillus flavus | Uric Acid | - | - | - | [2] |
| Urate Oxidase | Bacillus subtilis | Uric Acid | 0.17 mM | 1.5 x 10⁻⁴ mol L⁻¹ min⁻¹ | - | [11] |
| Urate Oxidase | Candida sp. | Uric Acid | 5.26 x 10⁻⁶ M | - | 12 U/mg protein | [12] |
| Urate Oxidase | Candida utilis | Uric Acid | 1.0 x 10⁻⁵ M | - | 25.8 units/mg protein | [13] |
| This compound Hydrolase | Soybean | This compound | 15 µM | - | 10 µmol/min/mg | [6] |
Experimental Protocols
Detailed methodologies have been crucial for advancing our understanding of 5-HIU and the associated enzymes. Below are foundational experimental protocols that have been historically used in this field of research.
Protocol 1: Urate Oxidase (Uricase) Activity Assay
This spectrophotometric assay is based on the decrease in absorbance at 290-293 nm as uric acid is converted to this compound.
Materials:
-
0.1 M Sodium borate buffer, pH 8.5
-
Uric acid solution (e.g., 0.1 mM in 0.1 M borate buffer, pH 8.5)
-
Urate oxidase enzyme solution
-
Spectrophotometer with temperature control
Procedure:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 293 nm.
-
In a quartz cuvette, mix the sodium borate buffer and the uric acid solution.
-
Incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium and establish a baseline reading.
-
Initiate the reaction by adding a small volume of the urate oxidase enzyme solution and mix immediately.
-
Record the decrease in absorbance at 293 nm over time.
-
The initial linear rate of absorbance decrease is used to calculate the enzyme activity.
Protocol 2: In Situ Generation and Assay of this compound Hydrolase (HIUH)
Due to the instability of this compound, its enzymatic hydrolysis is often studied by generating the substrate in situ.[14]
Materials:
-
Uric acid solution
-
Purified urate oxidase
-
Purified this compound hydrolase
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.6)
-
Spectrophotometer
Procedure:
-
In Situ Generation of this compound:
-
Incubate a solution of uric acid with a sufficient amount of urate oxidase to ensure complete conversion to 5-HIU.
-
Monitor the reaction by observing the characteristic spectral changes until the uric acid peak disappears and the 5-HIU spectrum is stable.
-
-
HIUH Activity Assay:
-
Initiate the hydrolysis reaction by adding the purified this compound hydrolase to the freshly prepared 5-HIU solution.
-
Monitor the decrease in absorbance at a wavelength specific to 5-HIU (or the appearance of a product peak if applicable) over time.
-
Calculate the HIUH activity based on the rate of substrate depletion.
-
Signaling Pathways and Logical Relationships
The enzymatic cascade of uric acid degradation can be visualized to illustrate the flow of metabolites and the enzymes involved.
Caption: Enzymatic pathway of uric acid degradation to allantoin.
The following diagram illustrates a generalized workflow for studying the enzymatic conversion of uric acid to this compound.
Caption: Experimental workflow for urate oxidase activity assay.
Conclusion
The historical research into this compound has been a journey of discovery, unraveling a key metabolic pathway that distinguishes humans from many other species. From the initial identification of 5-HIU as a fleeting intermediate to the detailed characterization of the enzymes that govern its formation and degradation, this field has provided fundamental insights into purine metabolism. The experimental protocols and quantitative data established over decades of research continue to be the bedrock for ongoing studies and have significant implications for the development of therapeutics aimed at managing uric acid levels. This guide serves as a testament to the meticulous scientific inquiry that has illuminated the transient yet vital role of this compound.
References
- 1. Urate oxidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deficiency of this compound hydrolase causes hepatomegaly and hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 6960-30-1 [smolecule.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. alchetron.com [alchetron.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification and properties of uricase from Candida sp. and its application in uric acid analysis in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical properties and states of sulfhydryl groups of uricase from Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 5-Hydroxyisourate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyisourate (5-HIU) is a critical, yet transient, intermediate in the purine degradation pathway. It is formed by the enzymatic oxidation of uric acid by urate oxidase[1][2][3]. Due to its inherent instability in aqueous solutions, with a half-life of approximately 20 minutes where it spontaneously degrades to allantoin, direct quantitative analysis of 5-HIU is exceptionally challenging[4][5]. In biological systems, this degradation is further accelerated by enzymatic action[5][6].
Consequently, the standard analytical approach for assessing 5-HIU formation and metabolism is the simultaneous quantification of its stable precursor, uric acid, and its stable degradation product, allantoin. The ratio of allantoin to uric acid can serve as a valuable surrogate marker for in vivo oxidative stress and urate oxidase activity.
These application notes provide detailed protocols for the robust and reproducible analysis of uric acid and allantoin in biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway: Uric Acid to Allantoin
The enzymatic conversion of uric acid to allantoin proceeds through the formation of 5-HIU. This pathway is a key component of purine metabolism in most mammals, although it is absent in humans due to a non-functional urate oxidase gene.
Quantitative Data Summary
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of uric acid and allantoin, as reported in the literature. These values can be used as a benchmark for method development and validation.
Table 1: HPLC-UV Method Performance
| Analyte | Matrix | Linearity Range (µg/mL) | LOD (nmol) | LOQ (nmol) | Recovery (%) |
| Uric Acid | Urine | - | 0.70 | 2.32 | 100.2 - 102.9 |
| Allantoin | Urine | - | 0.16 | 0.52 | 100.2 - 102.9 |
| Uric Acid | Urine | 1 - 200 | - | - | 98 - 102 |
| Allantoin | Gel | 1.2 - 12.0 | - | - | 96.9 |
Data compiled from references[4][7][8]. Note that LOD and LOQ for urine were reported in nmol.
Table 2: LC-MS/MS Method Performance
| Analyte | Matrix | Linearity Range (µmol/L) | LOD (pmol) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Uric Acid | DBS | 239.3 (median) | - | < 15 | < 15 | - |
| Allantoin | DBS | 5.6 (median) | - | < 15 | < 15 | - |
| Allantoin | Urine | - | 0.06 | < 8 | < 8 | - |
Data compiled from references[9][10]. DBS refers to Dried Blood Spots.
Experimental Protocols
Protocol 1: HPLC-UV for Simultaneous Determination of Uric Acid and Allantoin in Urine
This protocol is adapted from established methods for the analysis of purine metabolites in urine[4][7].
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine samples 1:6 with deionized water.
-
Centrifuge the diluted samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC-UV Conditions:
-
Column: Two Nova-Pak C18, 4 µm, 250 x 4.6 mm columns in series[4].
-
Mobile Phase: A binary gradient with:
-
Solvent A: 20 mM Potassium Phosphate Buffer, pH 7.25[7].
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A gradient program should be optimized to ensure baseline separation of uric acid and allantoin. A starting condition of 100% Solvent A, holding for a few minutes, followed by a linear gradient to introduce Solvent B is a common approach.
-
Flow Rate: 0.40 mL/min[7].
-
Detection Wavelength: Allantoin at 225 nm and Uric Acid at 284 nm using a photodiode array (PDA) detector[4].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Calibration:
-
Prepare a series of standard solutions containing both uric acid and allantoin in deionized water at concentrations spanning the expected range in the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.
4. Data Analysis:
-
Quantify the concentration of uric acid and allantoin in the urine samples by interpolating their peak areas from the respective calibration curves.
-
Correct for the initial dilution factor.
Protocol 2: LC-MS/MS for Simultaneous Determination of Uric Acid and Allantoin in Plasma/Serum
This protocol is based on LC-MS/MS methods developed for the analysis of uric acid and its metabolites in biological fluids[1][11][12].
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled uric acid and allantoin).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Conditions:
-
Column: A C18 or a Cogent Diol™ column is suitable[12]. For example, a Develosil C30-UG, 5 µm, 2.0 mm x 250 mm[11].
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
-
Gradient Program: A gradient elution should be optimized for the separation of the analytes. A typical gradient might start with a high percentage of Solvent A, followed by a ramp to a high percentage of Solvent B to elute the compounds, and then a re-equilibration step.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode often provides a better signal-to-noise ratio[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example): These need to be optimized for the specific instrument.
-
Uric Acid: Precursor ion -> Product ion
-
Allantoin: Precursor ion -> Product ion
-
Internal Standards: Corresponding transitions for the labeled compounds.
-
-
3. Calibration:
-
Prepare matrix-matched calibration standards by spiking known concentrations of uric acid and allantoin into a blank plasma or serum matrix and processing them in the same way as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
4. Data Analysis:
-
Calculate the concentration of uric acid and allantoin in the samples using the regression equation from the calibration curve.
Experimental Workflows
HPLC-UV Analysis Workflow
LC-MS/MS Analysis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recapture of [S]-allantoin, the product of the two-step degradation of uric acid, by urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of allantoin, uric acid, xanthine and hypoxanthine in ovine urine by high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/ES-MS detection of hydroxycinnamates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uric Acid (UA) Metabolites Analyzed by LCMS - AppNote [mtc-usa.com]
Application Note: Quantification of 5-Hydroxyisourate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyisourate (5-HIU) is a critical but transient intermediate in the metabolic pathway of purine degradation. It is formed from the oxidation of uric acid, a reaction catalyzed by the enzyme urate oxidase.[1][2] In humans and higher primates, the gene for urate oxidase is non-functional, leading to the accumulation of uric acid as the final product of purine metabolism.[3] However, in most other mammals, urate oxidase converts uric acid to 5-HIU, which is then rapidly metabolized to allantoin.[2] Due to its role as a direct product of uric acid oxidation, 5-HIU is a potential biomarker for oxidative stress. This application note provides a comprehensive overview of the methodologies and challenges associated with the quantification of 5-HIU in biological samples.
Biological Significance
Uric acid is a potent antioxidant, and its oxidation to 5-HIU is a key mechanism by which it scavenges reactive oxygen species.[4] Therefore, the level of 5-HIU could serve as a direct indicator of in vivo oxidative stress. Understanding the concentration of this intermediate could provide valuable insights into disease pathogenesis and the efficacy of therapeutic interventions targeting oxidative damage.
Uric Acid to Allantoin Metabolic Pathway
The enzymatic conversion of uric acid to allantoin is a multi-step process. Initially, urate oxidase catalyzes the oxidation of uric acid to the unstable intermediate this compound. 5-HIU is then enzymatically hydrolyzed by HIU hydrolase to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). Finally, OHCU is decarboxylated by OHCU decarboxylase to form (S)-(+)-allantoin. In the absence of the subsequent enzymes, 5-HIU spontaneously decomposes to a racemic mixture of allantoin.[1][2]
Challenges in 5-HIU Quantification
The primary challenge in the quantification of 5-HIU is its inherent instability. In aqueous solutions, 5-HIU has a short half-life, spontaneously rearranging to allantoin in approximately 20 minutes.[1] This rapid degradation makes it difficult to obtain accurate and reproducible measurements in biological matrices.
Proposed Analytical Strategy
Due to the absence of a standardized, validated method for direct 5-HIU quantification, we propose a comprehensive strategy based on LC-MS/MS that incorporates measures to address its instability.
Experimental Workflow
Detailed Protocols
Sample Collection and Stabilization
Given the instability of 5-HIU, immediate processing and stabilization of biological samples are critical.
-
Urine: Collect urine samples in containers pre-cooled on ice. Immediately after collection, acidify the sample to a pH below 6.0 with a small volume of concentrated formic or acetic acid to slow down the degradation of 5-HIU.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge at 4°C within 15 minutes of collection to separate the plasma. Transfer the plasma to a new tube and immediately add a stabilizer. The use of an esterase inhibitor may also be considered to prevent enzymatic degradation.
Sample Preparation for LC-MS/MS
This protocol is adapted from methods for other unstable small molecules and should be optimized for 5-HIU.
-
To 100 µL of stabilized plasma or acidified urine in a pre-chilled microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (IS) for a related stable compound (e.g., ¹³C,¹⁵N-uric acid or ¹³C,¹⁵N-allantoin, as a 5-HIU standard is not commercially available).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for immediate analysis.
In Situ Generation of 5-HIU for Calibration Standards
As 5-HIU is not commercially available, calibration standards must be prepared immediately before analysis by enzymatic conversion of uric acid.[5]
-
Prepare a stock solution of uric acid in a suitable buffer (e.g., 10 mM Tris buffer, pH 7.6).
-
To generate 5-HIU, add a catalytic amount of recombinant urate oxidase to the uric acid solution. The conversion is rapid and can be monitored by UV spectrophotometry.
-
Immediately use the freshly prepared 5-HIU solution to spike into the appropriate biological matrix (e.g., charcoal-stripped urine or plasma) to create a calibration curve.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient to ensure a short run time and minimize on-column degradation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Maintained at 4°C to enhance stability.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is likely to be optimal for 5-HIU.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor and product ion transitions for 5-HIU would need to be determined by infusion of the in situ generated standard.
-
Quantitative Data
Direct quantitative data for 5-HIU in biological samples is scarce in the literature due to its extreme instability. However, the concentrations of its stable precursor, uric acid, and its stable end-product, allantoin, are well-documented and can provide an indirect measure of the flux through this metabolic pathway.
| Analyte | Biological Matrix | Population | Concentration Range | Citation |
| Uric Acid | Human Plasma (Male) | Healthy Adults | 3.4 - 7.2 mg/dL (200 - 430 µmol/L) | [6] |
| Human Plasma (Female) | Healthy Adults | 2.4 - 6.1 mg/dL (140 - 360 µmol/L) | [6] | |
| Human Urine | Healthy Adults | 270 - 360 mg/day | [6] | |
| Allantoin | Human Plasma | Healthy Adults | ~0.5 - 50.0 µmol/L | [4] |
| Human Urine | Healthy Adults | 3.4 - 26.1 mmol/mol Creatinine | [7] | |
| Human Urine | Healthy Adults | 15.30 ± 8.96 µg/mg Creatinine | [8] | |
| This compound | All | All | Not routinely quantified due to instability. |
Conclusion
The quantification of this compound in biological samples presents a significant analytical challenge due to its inherent instability. However, by employing a carefully designed workflow that includes immediate sample stabilization, rapid sample preparation at low temperatures, and fast LC-MS/MS analysis, it may be possible to obtain reliable measurements. The in situ generation of 5-HIU for calibration standards is a critical step in this process. Further research is needed to validate a robust method for the direct quantification of this promising biomarker of oxidative stress. In the interim, the measurement of its stable precursor, uric acid, and its stable product, allantoin, can provide valuable insights into the activity of this metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uric acid - Wikipedia [en.wikipedia.org]
- 7. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for 5-Hydroxyisourate Analysis using HPLC
This document provides a detailed protocol for the analysis of 5-Hydroxyisourate (5-HIU) in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals in drug development who require a reliable and reproducible method for the quantification of this unstable metabolite of uric acid.
Introduction
This compound is a key intermediate in the enzymatic oxidation of uric acid to allantoin, a reaction catalyzed by urate oxidase.[1] As a marker of oxidative stress and purine metabolism, the accurate determination of 5-HIU is of significant interest. However, its inherent instability in aqueous solutions, where it spontaneously hydrolyzes to allantoin with a half-life of approximately 20 minutes, presents a considerable analytical challenge.[2][3] The stability of this compound is also influenced by pH and temperature.[2] This protocol is designed to address these challenges by providing a rapid and efficient HPLC method suitable for its analysis.
Experimental Protocol
This protocol is adapted from established methods for the analysis of uric acid and its metabolites by reversed-phase HPLC.[4][5]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series, Shimadzu LC-20A, or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Phenomenex C18, 250 x 4.6 mm, 5µm) |
| Mobile Phase | Isocratic: 95% 20 mM Potassium Phosphate Buffer (pH 4.0) : 5% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (controlled) |
| Detector | UV-Vis Detector |
| Detection Wavelength | 294 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Reagents and Solutions
-
This compound Standard: Due to its instability, it is recommended to generate 5-HIU in situ by reacting uric acid with urate oxidase immediately before use, or to acquire a commercially available standard and handle it according to the supplier's instructions, with particular attention to its stability.[2]
-
Uric Acid
-
Urate Oxidase
-
Potassium Phosphate, Monobasic
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Zinc Sulfate
-
Sodium Hydroxide
-
Ultrapure Water
Preparation of Mobile Phase (20 mM Potassium Phosphate Buffer, pH 4.0 with 5% Acetonitrile):
-
Dissolve 2.72 g of monobasic potassium phosphate in 1 L of ultrapure water.
-
Adjust the pH to 4.0 with phosphoric acid.
-
Mix 950 mL of the phosphate buffer with 50 mL of acetonitrile.
-
Degas the mobile phase before use.
Sample Preparation (for Serum/Plasma)
Given the instability of 5-HIU, sample preparation must be performed rapidly and at a low temperature.
-
Protein Precipitation: To 200 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.[6]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.[6]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Immediate Analysis: Inject the sample into the HPLC system immediately.
Alternative for Urine Samples:
-
Dilution: Dilute urine samples 1:10 with the mobile phase.[7]
-
Centrifugation and Filtration: Centrifuge to remove any particulates and filter through a 0.22 µm filter before injection.[7]
Standard Curve Preparation
-
Prepare a stock solution of uric acid in a suitable buffer.
-
Generate 5-HIU by enzymatic reaction if a pure standard is unavailable.
-
Prepare a series of dilutions of the 5-HIU standard in the mobile phase to create a calibration curve (e.g., 0.1 - 20 µg/mL).
-
Inject each standard and record the peak area.
-
Plot a graph of peak area versus concentration to establish linearity.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound and related compounds based on typical performance for similar analytes.
Table 2: Expected Quantitative Data
| Analyte | Expected Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~ 3-4 | 0.1 - 20 | ~ 0.03 | ~ 0.1 |
| Uric Acid | ~ 5-6 | 0.1 - 20 | ~ 0.01 | ~ 0.05 |
| Allantoin | < 3 | 0.1 - 20 | ~ 0.05 | ~ 0.15 |
Note: Retention times are estimates and will vary depending on the specific column and HPLC system used. This compound is more polar than uric acid and is expected to elute earlier in a reversed-phase system.
Workflow and Pathway Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: Enzymatic pathway of uric acid to allantoin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6960-30-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Urinary Compounds by High Performance Liquid Chromatography — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
Application Note & Protocol: Quantitative Analysis of 5-Hydroxyisourate in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyisourate (5-HIU) is a critical intermediate in the oxidative degradation of uric acid. In most mammals, uric acid is enzymatically oxidized by urate oxidase to 5-HIU, which is then further metabolized to allantoin.[1][2][3] Humans lack a functional urate oxidase enzyme, leading to higher circulating levels of uric acid.[2] However, the formation of 5-HIU can occur through reactions with reactive oxygen species (ROS), making it a potential biomarker for oxidative stress.[4] Furthermore, with the therapeutic use of recombinant urate oxidase (uricase) for managing hyperuricemia, monitoring its direct product, 5-HIU, in plasma is crucial for assessing enzyme activity and understanding the pharmacodynamics of such treatments.
This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Due to its inherent instability in aqueous solutions, careful sample handling and preparation are paramount for accurate measurement.[3]
Biochemical Pathway: Uric Acid Oxidation
Uric acid is the final product of purine metabolism in humans. In other organisms, and during uricase therapy, it undergoes further enzymatic degradation. The initial and rate-limiting step is the oxidation of uric acid to the unstable intermediate this compound, catalyzed by urate oxidase.[5][6] 5-HIU is subsequently hydrolyzed, either spontaneously or enzymatically by HIU hydrolase, to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), which is then decarboxylated to form the more stable and soluble compound, allantoin.[7][8]
Experimental Protocols
This section details the complete workflow for the quantification of 5-HIU in plasma, from sample collection to data analysis.
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., ¹³C,¹⁵N₃-5-Hydroxyisourate) as an internal standard (IS)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid (≥98%)
-
Human plasma (K₂EDTA)
-
Microcentrifuge tubes, HPLC vials
Note: A stable isotope-labeled internal standard for 5-HIU is not readily commercially available and may require custom synthesis. Its use is highly recommended for accurate quantification to compensate for matrix effects and sample processing variability.
Given that 5-HIU is unstable, strict sample handling procedures are required:
-
Collect whole blood in tubes containing K₂EDTA anticoagulant.
-
Centrifuge at 4°C within 30 minutes of collection to separate plasma.
-
Immediately after separation, snap-freeze the plasma samples and store them at -80°C until analysis. Plasma samples should be kept frozen to minimize the degradation of 5-HIU.
-
Thaw samples on ice immediately before processing.
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 5-HIU and its stable isotope-labeled internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the 5-HIU primary stock with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (IS-WS): Dilute the IS primary stock with methanol to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank human plasma with the appropriate working standard solutions (typically 5% of the total volume).
This protocol is based on methods for other uric acid metabolites.[9]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS-WS (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B (0-1 min), 2-95% B (1-5 min), 95% B (5-6 min), 95-2% B (6-6.1 min), 2% B (6.1-8 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.2 kV |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Note on MRM Transitions: Specific MRM transitions for 5-HIU are not well-documented in the literature. The theoretical monoisotopic mass of 5-HIU (C₅H₄N₄O₄) is 184.0233 Da.[1] The deprotonated precursor ion [M-H]⁻ would be m/z 183.0 . The optimal product ions must be determined experimentally by infusing a standard solution of 5-HIU and performing a product ion scan. For the stable isotope-labeled IS (e.g., ¹³C,¹⁵N₃-5-HIU), the precursor ion would be shifted accordingly (e.g., m/z 187.0), and its fragmentation should be confirmed to select a unique product ion.
Table 3: Exemplary MRM Transitions for Method Development
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 183.0 | To be determined | 100 | To be determined |
| IS (¹³C,¹⁵N₃-5-HIU) | 187.0 | To be determined | 100 | To be determined |
Data and Performance Characteristics
The following tables present exemplary performance data that a validated method for 5-HIU should aim to achieve, based on typical results for small molecule bioanalytical assays.
Table 4: Exemplary Calibration Curve Performance
| Parameter | Target Value |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
| Accuracy | 85-115% (80-120% at LLOQ) |
Table 5: Exemplary Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 1 | < 15% | < 15% | 80-120% |
| Low QC | 3 | < 10% | < 10% | 85-115% |
| Mid QC | 100 | < 10% | < 10% | 85-115% |
| High QC | 800 | < 10% | < 10% | 85-115% |
Table 6: Exemplary Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low QC | 3 | 85 - 95% | 0.9 - 1.1 | 0.95 - 1.05 |
| High QC | 800 | 85 - 95% | 0.9 - 1.1 | 0.95 - 1.05 |
Conclusion
The LC-MS/MS method protocol outlined here provides a robust framework for the sensitive and specific quantification of this compound in human plasma. Key challenges include the inherent instability of the analyte, necessitating stringent sample handling, and the current lack of commercially available standards, particularly a stable isotope-labeled internal standard. Successful implementation will require empirical determination of mass spectrometric parameters. This method is well-suited for pharmacokinetic studies of uricase-based therapies and for clinical research investigating the role of 5-HIU as a biomarker of oxidative stress.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Urate oxidase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Generation and Use of 5-Hydroxyisourate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro generation of 5-Hydroxyisourate (5-HIU), a critical but unstable intermediate in the enzymatic degradation of uric acid. The protocols detailed below are designed for researchers investigating the biological roles of uric acid metabolites, developing novel therapeutics for hyperuricemia-related diseases, and studying the mechanisms of enzymes in the purine degradation pathway.
Introduction
This compound is a transient metabolic intermediate produced from the oxidation of uric acid by the enzyme uricase (urate oxidase).[1] In most mammals, 5-HIU is rapidly converted to allantoin through a series of enzymatic reactions.[2] However, in humans who lack a functional uricase enzyme, this pathway is absent. The intrinsic instability of 5-HIU, with a half-life of approximately 20 minutes in solution where it spontaneously degrades to allantoin, necessitates its in situ generation for experimental applications.[3] These protocols provide a reliable method for the controlled enzymatic generation of 5-HIU for immediate use in various experimental settings.
Key Applications
-
Enzyme Characterization: Studying the kinetics and inhibition of enzymes that metabolize 5-HIU, such as this compound hydrolase (HIUH).
-
Toxicology Studies: Investigating the potential cytotoxic effects of 5-HIU accumulation, which is relevant to understanding the pathology of diseases related to uric acid metabolism.[4]
-
Drug Screening: Screening for compounds that modulate the activity of enzymes in the uric acid degradation pathway.
-
Analytical Method Development: Establishing and validating analytical techniques for the detection and quantification of 5-HIU and its downstream metabolites.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the enzymatic generation of 5-HIU.
Table 1: Key Reagents and Their Properties
| Reagent | Molar Mass ( g/mol ) | Key Properties | Storage Conditions |
| Uric Acid | 168.11 | Poorly soluble in water. Dissolve in a weak base (e.g., NaOH). | Room Temperature |
| Uricase (from Candida sp.) | Varies | Optimal pH ~8.5-9.0, Optimal Temperature ~37°C.[3][5] | -20°C for long-term storage.[5] |
| This compound | 184.11 | Unstable in aqueous solution.[3] | Generated in situ for immediate use. |
Table 2: Typical Reaction Conditions for 5-HIU Generation
| Parameter | Recommended Value | Notes |
| Uric Acid Concentration | 0.1 - 1.0 mM | Higher concentrations may require more uricase. |
| Uricase Activity | 0.1 - 1.0 U/mL | One unit converts 1.0 µmole of uric acid to allantoin per minute at pH 8.5 at 37°C.[5] |
| Buffer | 10 - 50 mM Tris-HCl or Borate | pH 7.6 - 9.0.[6] |
| Temperature | 25 - 37°C | Higher temperatures may increase reaction rate but decrease 5-HIU stability. |
| Reaction Time | < 1 minute for complete conversion | Monitored by UV spectrophotometry.[6] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound
This protocol describes the enzymatic synthesis of 5-HIU from uric acid for immediate use in downstream experiments.
Materials:
-
Uric acid
-
Sodium hydroxide (NaOH), 0.1 M
-
Uricase (e.g., from Candida sp., Sigma-Aldrich)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 30 mM NaCl, pH 7.6)[6]
-
UV-transparent cuvettes or microplates
-
Spectrophotometer
Procedure:
-
Prepare Uric Acid Stock Solution:
-
Dissolve uric acid in 0.1 M NaOH to a final concentration of 10 mM. Gentle heating may be required.
-
Dilute the stock solution in the reaction buffer to the desired final concentration (e.g., 0.1 mM).
-
-
Monitor Uric Acid Absorbance:
-
Transfer the uric acid solution to a UV-transparent cuvette.
-
Measure the initial absorbance at 293 nm.
-
-
Initiate the Enzymatic Reaction:
-
Add a pre-determined amount of uricase to the uric acid solution. The final enzyme activity should be sufficient to ensure rapid conversion (e.g., 0.2 U/mL).
-
Mix gently by pipetting.
-
-
Monitor Reaction Progress:
-
Immediate Use of 5-HIU:
-
The resulting solution now contains 5-HIU. Proceed immediately with your downstream experiment (e.g., addition to cell cultures, use as a substrate for another enzyme).
-
Protocol 2: Assay of this compound Hydrolase (HIUH) Activity
This protocol provides a method to measure the activity of HIUH using in situ generated 5-HIU as a substrate.
Materials:
-
Solution of freshly generated 5-HIU (from Protocol 1)
-
Purified HIUH enzyme
-
Reaction Buffer (as used in Protocol 1)
-
Spectrophotometer
Procedure:
-
Generate 5-HIU:
-
Follow Protocol 1 to generate a solution of 5-HIU.
-
-
Initiate HIUH Reaction:
-
To the freshly prepared 5-HIU solution, add the purified HIUH enzyme.
-
Mix gently.
-
-
Monitor Absorbance Changes:
-
The conversion of 5-HIU to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) by HIUH can be monitored by changes in the UV absorbance spectrum. The specific wavelength to monitor will depend on the extinction coefficients of 5-HIU and OHCU.
-
-
Calculate Enzyme Activity:
-
Determine the initial rate of the reaction from the change in absorbance over time.
-
Calculate the specific activity of HIUH based on the enzyme concentration and the rate of substrate conversion.
-
Visualizations
Caption: Enzymatic degradation pathway of uric acid to allantoin.
Caption: Experimental workflow for the in vitro generation of 5-HIU.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete conversion of uric acid | Insufficient uricase activity | Increase the concentration of uricase. |
| Inhibitors present in the reaction | Ensure all reagents are pure. Test for potential inhibitors. | |
| Rapid loss of 5-HIU activity | Inherent instability of 5-HIU | Use the 5-HIU solution immediately after generation. Perform experiments at lower temperatures if possible. |
| pH of the solution is not optimal | Ensure the buffer pH is within the stable range for 5-HIU. | |
| Inconsistent results | Variation in reagent quality | Use high-quality reagents from a reliable source. Prepare fresh solutions for each experiment. |
| Temperature fluctuations | Maintain a constant temperature throughout the experiment. |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Uric acid is toxic and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents used.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Uricase, Recombinant(EC 1.7.3.3) - Creative Enzymes [creative-enzymes.com]
- 6. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxyisourate (5-HIU) Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyisourate (5-HIU) is a transient intermediate metabolite formed during the enzymatic oxidation of uric acid by urate oxidase.[1][2] Its quantification in biological matrices is crucial for studying purine metabolism, oxidative stress, and the therapeutic efficacy of uricolytic agents. However, the inherent instability of 5-HIU in aqueous solutions, where it spontaneously rearranges to allantoin, presents a significant challenge for accurate measurement.[2][3] Therefore, robust and rapid sample preparation is paramount to prevent its degradation and ensure reliable analytical results.
This document provides detailed application notes and protocols for the preparation of biological samples, such as plasma and urine, for the accurate measurement of 5-HIU, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pre-analytical Considerations: Sample Handling and Stabilization
Due to the instability of 5-HIU, immediate processing of biological samples after collection is highly recommended.[3] If immediate analysis is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[4] Minimize freeze-thaw cycles as they can accelerate the degradation of the analyte.[5] The addition of antioxidants or the adjustment of pH might be considered to enhance stability, though specific agents for 5-HIU are not well-documented and would require validation.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required level of sensitivity, and the analytical method employed. The primary goals of sample preparation are to remove interfering substances like proteins and phospholipids, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.[6][7]
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the sample to denature and precipitate proteins.[8][9][10]
Experimental Protocol for Protein Precipitation:
-
Sample Aliquoting: In a clean microcentrifuge tube, place 100 µL of the biological sample (plasma or urine).
-
Internal Standard Spiking: Add an appropriate volume of a stable isotope-labeled internal standard (SIL-IS) of 5-HIU, if available, to correct for matrix effects and procedural losses.[11]
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol). Acetonitrile is often preferred as it results in a cleaner protein pellet.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant containing 5-HIU and transfer it to a new tube.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at a temperature not exceeding 30°C to prevent degradation.[7]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase used for LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to remove any remaining particulates before transferring to an autosampler vial.
Biochemical Pathway of Uric Acid to Allantoin
Caption: Enzymatic conversion of uric acid to the unstable intermediate 5-HIU and its subsequent degradation.
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more thorough cleanup than protein precipitation, resulting in a cleaner extract with reduced matrix effects and potentially higher analyte concentration.[6][12] A reversed-phase sorbent (e.g., C18) is generally suitable for a polar analyte like 5-HIU.
Experimental Protocol for Solid-Phase Extraction:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute 5-HIU with 1 mL of methanol into a clean collection tube.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes before analysis.
Workflow for Solid-Phase Extraction (SPE)
Caption: Step-by-step workflow for the solid-phase extraction of 5-HIU.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquids.[13][14] For a polar molecule like 5-HIU, a polar organic solvent that is immiscible with water would be required. This method can provide very clean extracts but is often more labor-intensive.
Experimental Protocol for Liquid-Liquid Extraction:
-
Sample Preparation:
-
In a glass tube, combine 200 µL of plasma or urine with the internal standard.
-
Add 50 µL of a buffer to adjust the pH, which may need to be optimized to ensure 5-HIU is in a neutral form to facilitate extraction into an organic phase.
-
-
Extraction:
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Dry the organic extract under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes before transferring to an autosampler vial.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: General workflow for the liquid-liquid extraction of 5-HIU from biological samples.
Quantitative Data Summary
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Recovery (%) | 80 - 95 | 85 - 105 | 70 - 90 |
| Limit of Detection (LOD) | Low ng/mL | Sub ng/mL | Low ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Sub ng/mL | Low ng/mL |
| Matrix Effect | High | Low | Medium |
| Throughput | High | Medium | Low |
| Cost per Sample | Low | High | Medium |
| Labor Intensity | Low | High | High |
Conclusion
The selection of an appropriate sample preparation method for 5-HIU analysis is a critical step that significantly impacts the quality and reliability of the results. For high-throughput screening, protein precipitation offers a rapid and cost-effective solution. For applications requiring higher sensitivity and cleaner extracts, solid-phase extraction is the preferred method. Liquid-liquid extraction can also yield clean samples but is generally more time-consuming. Given the instability of 5-HIU, all procedures should be performed rapidly and at low temperatures to minimize degradation. It is imperative to validate the chosen method thoroughly to ensure accuracy, precision, and reproducibility in the quantification of this challenging analyte.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - Journal of Laboratory Physicians [jlabphy.org]
- 5. Urine Collection and Processing for Protein Biomarker Discovery and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A Standardized and Reproducible Urine Preparation Protocol for Cancer Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actapharmsci.com [actapharmsci.com]
Application Note: Spectrophotometric Assay for 5-Hydroxyisourate
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxyisourate (5-HIU) is a key, yet unstable, intermediate in the metabolic pathway of purine degradation. It is produced from the oxidation of uric acid, a reaction catalyzed by the enzyme urate oxidase (uricase, EC 1.7.3.3).[1][2] In most mammals, this pathway continues with the enzymatic conversion of 5-HIU to (S)-allantoin.[3][4] However, in humans and some higher primates, the gene for urate oxidase is non-functional, leading to the accumulation of uric acid as the final product of purine metabolism.[2][3]
The study of 5-HIU formation is critical for understanding the activity of urate oxidase, an enzyme used therapeutically to manage hyperuricemia in conditions like gout and tumor lysis syndrome.[5][6] This application note provides a detailed protocol for the spectrophotometric determination of 5-HIU formation by monitoring the enzymatic oxidation of its precursor, uric acid.
Principle of the Assay
Direct quantification of 5-HIU is challenging due to its instability in aqueous solutions, where it spontaneously degrades to allantoin with a half-life of approximately 20 minutes.[6][7] Therefore, the most reliable spectrophotometric method to assay 5-HIU formation is by monitoring the corresponding decrease in its precursor, uric acid.
Uric acid exhibits a strong absorbance maximum at approximately 293 nm.[8] The enzymatic conversion of uric acid to 5-HIU by urate oxidase leads to a decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the rate of urate oxidase activity and, consequently, the rate of 5-HIU formation. The reaction can be monitored in real-time using a UV-visible spectrophotometer.
The overall enzymatic reaction is as follows: Uric Acid + O₂ + H₂O → this compound + H₂O₂[2]
Uric Acid Oxidation Pathway
The enzymatic degradation of uric acid proceeds through unstable intermediates. Urate oxidase catalyzes the first step, converting uric acid to 5-HIU. Subsequently, 5-HIU is converted to (S)-allantoin via two additional enzymatic steps or through spontaneous degradation to a racemic mixture of allantoin.[2][3]
Caption: Enzymatic pathway of uric acid degradation.
Quantitative Spectrophotometric Data
The spectrophotometric assay relies on the distinct UV absorbance properties of uric acid and 5-HIU. The table below summarizes the key parameters.
| Analyte | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) | Conditions |
| Uric Acid | ~293 nm[8] | 12,300 M⁻¹ cm⁻¹ at 293 nm[5] | pH 8.6 (0.1 M Borate Buffer)[5] |
| This compound | ~298 nm (secondary peaks at 293 nm & 312 nm)[8] | Not readily available | Aqueous solution[8] |
Experimental Protocols
5.1. Workflow Overview
The general workflow involves preparing reagents, setting up the reaction by combining the substrate (uric acid) and enzyme (urate oxidase), and immediately measuring the change in absorbance over time.
Caption: General workflow for the spectrophotometric assay.
5.2. Reagents and Materials
-
UV-Visible Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Uric acid (MW: 168.11 g/mol )
-
Urate Oxidase (Uricase) from a commercial source (e.g., Candida utilis or Aspergillus flavus)
-
Sodium Borate Decahydrate (MW: 381.37 g/mol )
-
Lithium Carbonate (for dissolving uric acid)
-
Reagent-grade water
5.3. Reagent Preparation
-
0.1 M Sodium Borate Buffer (pH 8.5 at 25°C):
-
Dissolve 3.81 g of sodium borate decahydrate in ~900 mL of reagent-grade water.
-
Adjust the pH to 8.5 using 1 M NaOH or 1 M HCl.
-
Bring the final volume to 1 L with reagent-grade water.
-
Before use, oxygenate the buffer by bubbling O₂ through the solution for 10-15 minutes, as oxygen is a substrate in the reaction.[9]
-
-
Uric Acid Stock Solution (e.g., 10 mM):
-
Uric acid is poorly soluble in water. To prepare a stock solution, first dissolve a small amount of lithium carbonate (e.g., 60 mg) in ~15 mL of water.[9]
-
Add 16.8 mg of uric acid to the lithium carbonate solution. Gentle heating (50-60°C) may be required to fully dissolve the uric acid.[9]
-
Cool the solution to room temperature and bring the final volume to 10 mL with reagent-grade water. This creates a 10 mM stock solution. Prepare fresh daily.
-
-
Urate Oxidase Working Solution:
-
Reconstitute the lyophilized enzyme in cold (4°C) 0.1 M Sodium Borate Buffer (pH 8.5) to a stock concentration of ~1 mg/mL.[9]
-
Immediately before the assay, dilute the stock solution further in the same cold buffer to achieve a working concentration that provides a linear decrease in absorbance over 5-10 minutes (e.g., 0.01-0.1 units/mL).[9] The optimal concentration must be determined empirically.
-
5.4. Assay Protocol: Quantification of 5-HIU Formation
This protocol measures the consumption of uric acid to determine the rate of 5-HIU formation.
-
Set the spectrophotometer to read absorbance at 293 nm and equilibrate the sample holder to 25°C .
-
In a 1 cm quartz cuvette, add the following:
-
2.5 mL of 0.1 M Sodium Borate Buffer (pH 8.5)
-
0.3 mL of reagent-grade water
-
0.1 mL of 10 mM Uric Acid stock solution (final concentration: ~0.33 mM)
-
-
Mix by inverting the cuvette and place it in the spectrophotometer. Allow the temperature to equilibrate for 5 minutes and measure the initial absorbance (A_initial). This reading serves as the blank rate.
-
To initiate the reaction, add 0.1 mL of the diluted urate oxidase working solution.
-
Quickly mix by inverting and immediately start recording the absorbance at 293 nm every 15-30 seconds for 5-10 minutes.
-
Ensure the decrease in absorbance is linear for at least the first few minutes of the reaction.
Data Analysis and Interpretation
-
Plot absorbance (A₂₉₃) versus time (minutes).
-
Determine the rate of change in absorbance per minute (ΔA₂₉₃/min) from the initial, linear portion of the curve.
-
Calculate the rate of 5-HIU formation (which is equal to the rate of uric acid consumption) using the Beer-Lambert law (A = εcL):
Rate (μmol/min/mL) = (ΔA₂₉₃/min) / (ε × L)
Where:
-
ΔA₂₉₃/min is the rate of absorbance change at 293 nm.
-
ε is the molar extinction coefficient of uric acid (12.3 mM⁻¹ cm⁻¹ or 12,300 M⁻¹ cm⁻¹).[5]
-
L is the path length of the cuvette (typically 1 cm).
-
-
To express the activity in standard enzyme units (U), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of uric acid per minute:
Activity (U/mL) = [Rate (μmol/min/mL)] × V_total
Where:
-
V_total is the total reaction volume in mL (in the example protocol, 3.0 mL).
-
This calculated activity directly reflects the rate at which 5-HIU is being produced by the enzyme under the specified assay conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Urate oxidase - Wikipedia [en.wikipedia.org]
- 3. Deficiency of this compound hydrolase causes hepatomegaly and hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recapture of [S]-allantoin, the product of the two-step degradation of uric acid, by urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Activity Measurement for Factor-Independent Urate Hydroxylase [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 6960-30-1 [smolecule.com]
- 9. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols: 5-Hydroxyisourate as a Marker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. The quantification of reliable biomarkers of oxidative damage is crucial for understanding disease mechanisms, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Uric acid, a major antioxidant in human plasma, can be oxidized by ROS to form various products, with 5-hydroxyisourate (5-HIU) being a key intermediate. This document provides detailed application notes and protocols for the use of 5-HIU as a biomarker for oxidative stress.
Biological Formation and Significance
Uric acid is a potent scavenger of various ROS, including hydroxyl radicals and superoxide anions. The reaction of uric acid with these reactive species leads to the formation of a uric acid radical, which is subsequently converted to 5-HIU.[1][2] While 5-HIU can also be formed enzymatically by urate oxidase, this enzyme is absent in humans.[3] Therefore, in the human context, the presence of 5-HIU is indicative of non-enzymatic oxidation of uric acid, directly reflecting the extent of oxidative stress. 5-HIU is an unstable intermediate that further degrades to more stable products, such as allantoin.[1][3] The measurement of 5-HIU and its downstream metabolites can thus provide a comprehensive picture of in vivo oxidative stress.
Analytical Methodologies
The quantification of 5-HIU in biological matrices such as plasma and urine is challenging due to its inherent instability. However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for its detection. This technique allows for the precise measurement of 5-HIU, even at low concentrations, and can distinguish it from other structurally related uric acid oxidation products.
Data Presentation
The following table summarizes the expected changes in the levels of uric acid oxidation products in human plasma under conditions of induced oxidative stress, based on available literature. While specific concentration data for 5-HIU is limited due to its instability, the data for its stable downstream product, allantoin, and other related metabolites are presented.
| Analyte | Baseline Concentration (representative) | Concentration after LPS-induced Inflammation | Fold Change | Reference |
| Allantoin | ~1.5 µM | Increased | Significant | [4][5] |
| Oxaluric Acid | ~0.5 µM | Increased | Significant | [4][5] |
| Triuret | ~0.1 µM | Increased | Significant | [4][5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol is based on established methods for the analysis of other uric acid oxidation products and should be optimized for the specific instrumentation used.[4][5][6][7]
1. Sample Collection and Handling
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Immediately store plasma samples at -80°C until analysis to minimize degradation of 5-HIU.[4]
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of thawed plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C,¹⁵N-labeled 5-HIU or a structurally similar compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode (to be optimized for 5-HIU).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor and product ions for 5-HIU and the internal standard need to be determined by infusion of standards.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of 5-HIU standard.
-
Quantify 5-HIU in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Formation of this compound from uric acid via oxidative stress.
Caption: Experimental workflow for 5-HIU quantification in plasma.
Caption: Logical relationship of 5-HIU as an oxidative stress marker.
References
- 1. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxyisourate (5-HIU)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Hydroxyisourate (5-HIU) in aqueous solutions. Due to its inherent instability, handling 5-HIU requires specific considerations to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HIU) and why is it important?
A1: this compound is a critical but unstable intermediate in the enzymatic degradation pathway of uric acid to allantoin.[1][2] In many organisms, this pathway is essential for purine metabolism.[3] Understanding the properties of 5-HIU is vital for researchers studying metabolic disorders, antioxidant mechanisms, and for the development of therapeutics related to hyperuricemia.
Q2: I can't find a commercial supplier for 5-HIU. How can I obtain it for my experiments?
A2: 5-HIU is not typically available as a stable, commercial product due to its short half-life in aqueous solutions. It is standard practice to generate 5-HIU in situ immediately before use. This is achieved by treating a solution of uric acid with the enzyme uricase (urate oxidase).[4]
Q3: How stable is 5-HIU in an aqueous solution?
A3: 5-HIU is highly unstable in aqueous solutions. It spontaneously degrades into racemic allantoin with a lifetime of approximately 20 minutes.[5] The degradation proceeds through another unstable intermediate, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[2][3]
Q4: What factors influence the stability of 5-HIU?
A4: While specific quantitative data is limited, the stability of 5-HIU is known to be influenced by:
-
Time: Due to its short lifetime, experiments should be conducted as quickly as possible after its generation.[5]
-
Enzymatic Activity: In biological systems, the degradation of 5-HIU is accelerated by the enzyme this compound hydrolase (HIUH).[2][3]
-
Temperature and pH: Although detailed studies are not widely available, as with most chemical reactions, it is expected that higher temperatures will increase the rate of degradation. Kinetic studies of enzymes that act on 5-HIU have been performed in buffers with a pH around 7.6.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of 5-HIU during the experiment. | Generate 5-HIU in situ immediately prior to your assay. Minimize the time between generation and experimental measurement. |
| Low or absent signal from 5-HIU in analytical measurements. | Complete or significant degradation of 5-HIU before analysis. | Ensure your analytical method is rapid. For kinetic studies, consider using a stopped-flow instrument to measure the initial reaction rates.[4] Monitor the conversion of uric acid to 5-HIU to confirm its initial presence.[4] |
| Unexpected products observed in the reaction mixture. | Spontaneous degradation of 5-HIU to OHCU and subsequently to allantoin. | Characterize the degradation products to confirm they align with the known pathway. Use analytical techniques like HPLC or LC-MS for separation and identification. |
| Difficulty in studying the direct effects of 5-HIU. | The transient nature of 5-HIU makes it challenging to isolate its specific biological or chemical effects. | Design experiments that account for its rapid turnover. Consider using enzyme inhibitors for HIUH if studying its enzymatic conversion. |
Quantitative Data Summary
Due to the transient nature of 5-HIU, extensive quantitative stability data is not widely published. The most critical quantitative parameter is its lifetime in solution.
| Parameter | Value | Conditions | Reference |
| Lifetime | ~20 minutes | Aqueous Solution | [5] |
| Degradation Products | (±)-Allantoin (racemic) | Spontaneous degradation in aqueous solution | [2][5] |
Experimental Protocols
In Situ Generation of this compound (5-HIU)
This protocol describes the generation of 5-HIU from uric acid using the enzyme uricase, adapted from kinetic studies of this compound hydrolase.[4]
Materials:
-
Uric acid
-
Recombinant uricase (e.g., from Candida sp.)
-
Buffer solution (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl)[4]
-
Spectrophotometer
Procedure:
-
Prepare a solution of uric acid in the desired buffer. The concentration will depend on the specific requirements of your experiment.
-
Equilibrate the uric acid solution to the desired temperature.
-
Initiate the reaction by adding a sufficient amount of recombinant uricase to the uric acid solution. The goal is to achieve complete conversion of uric acid to 5-HIU in a short period (e.g., less than 1 minute).[4]
-
Monitor the conversion of uric acid to 5-HIU spectrophotometrically. The disappearance of the uric acid absorbance peak (around 293 nm) and the appearance of the 5-HIU spectrum can be used to follow the reaction.[4][6]
-
Once the conversion is complete, immediately use the freshly prepared 5-HIU solution in your experiment.
Note: It is crucial to perform control experiments to account for the spontaneous degradation of 5-HIU during the timescale of your measurements.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
optimizing 5-Hydroxyisourate detection in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 5-Hydroxyisourate (5-HIU) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HIU) and why is it important to measure in biological samples?
A1: this compound (5-HIU) is an intermediate product in the enzymatic degradation of uric acid by the enzyme urate oxidase.[1][2] In solution, 5-HIU is unstable and spontaneously evolves to allantoin.[3] Measuring 5-HIU can be important for understanding purine metabolism, oxidative stress, and the activity of urate oxidase, which has therapeutic applications.
Q2: What are the most common analytical methods for detecting 5-HIU?
A2: The most common analytical methods for detecting 5-HIU and similar small polar molecules in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[4] Electrochemical detection is another sensitive technique that can be employed.
Q3: What are the main challenges in accurately quantifying 5-HIU in biological samples?
A3: The main challenges include the inherent instability of 5-HIU, potential interference from other components in the complex biological matrix (matrix effects), and ensuring efficient extraction and recovery from the sample.[5][6]
Q4: How can I minimize the degradation of 5-HIU during sample collection and storage?
A4: Due to its instability, it is crucial to process and analyze samples containing 5-HIU as quickly as possible.[3] Samples should be kept on ice during collection and processing. For short-term storage, refrigeration at 4-8°C is recommended, while long-term storage should be at -20°C or lower.[7] The addition of antioxidants or adjusting the pH might also help to improve stability, though this needs to be validated for your specific application.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-HIU.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure 5-HIU is in a single ionic form. The pKa of uric acid is around 5.6, and 5-HIU is expected to have a similar value.[8] |
| Sample solvent stronger than mobile phase | Whenever possible, dissolve and inject samples in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[9] |
| Column contamination or degradation | Use a guard column to protect the analytical column from contaminants.[10] Flush the column with a strong solvent or, if necessary, replace the column.[9][11] |
| Extra-column effects | Minimize the length and internal diameter of tubing between the injector, column, and detector.[9] |
Issue 2: Inconsistent or Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient protein precipitation | Optimize the type and ratio of the organic solvent. Acetonitrile is often effective at a 2:1 or 3:1 ratio with plasma.[12][13] Ensure thorough vortexing and adequate centrifugation time and speed. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the pH of the sample and the composition of the wash and elution solvents. A stronger elution solvent or a change in pH may be needed to improve recovery.[10] |
| Analyte degradation during sample preparation | Keep samples on ice throughout the extraction process. Minimize the time between sample collection and analysis. |
| Protein binding of the analyte | To disrupt protein binding, the pH of the sample can be shifted to extremes (pH < 3 or pH > 9) or proteins can be precipitated with a polar solvent like acetonitrile or methanol.[14] |
Issue 3: Matrix Effects in LC-MS Analysis (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Co-eluting matrix components | Improve sample clean-up using a more selective method like Solid-Phase Extraction (SPE).[5][15] Optimize the chromatographic separation to separate 5-HIU from interfering compounds. |
| Phospholipids from plasma/serum samples | Use a sample preparation method specifically designed to remove phospholipids, such as certain types of SPE cartridges or protein precipitation plates. |
| High salt concentration in the sample | Dilute the sample with the mobile phase before injection, if sensitivity allows. |
| Use of a stable isotope-labeled internal standard (SIL-IS) | A SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[5] |
| Matrix-matched calibration | Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for consistent matrix effects.[5][16] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of uric acid and its derivatives in biological matrices. These values can serve as a reference for method development and validation for 5-HIU.
Table 1: Sample Preparation Recovery
| Analyte | Matrix | Preparation Method | Recovery (%) |
| Uric Acid | Urine | Solid-Phase Extraction (g-CNs-HF-SPME) | 80.7 - 121.6 |
| Uric Acid | Serum | Solid-Phase Extraction (g-CNs-HF-SPME) | 84.7 - 101.1 |
| Uric Acid | Cow Milk | Solid-Phase Extraction (Strata C8) | 99.65 - 101.08 |
Data for Uric Acid is presented as a surrogate for 5-HIU due to the limited availability of specific data for 5-HIU.[8][17]
Table 2: Method Detection and Quantification Limits
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 5-HIAA | LC-MS/MS | Urine | - | - |
| Heavy Metals | Electrochemical Biosensor | - | 1 - 8 nM | - |
| Lactose | Electrochemical Biosensor | - | - | - |
Data for 5-HIAA and other analytes are presented to provide a general idea of the sensitivity of the analytical techniques.[18][19]
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 3:1 ratio).[13]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for injection into the HPLC or LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This is a general protocol that should be optimized for 5-HIU.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.[10]
-
Sample Loading: Dilute the urine sample 1:1 with water. Load 1 mL of the diluted urine onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for 5-HIU analysis.
Caption: Troubleshooting decision tree for 5-HIU analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary sampling for 5HIAA and metanephrines determination: revisiting the recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - Journal of Laboratory Physicians [jlabphy.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Matrix Effects | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Multivariate Optimization of Electrochemical Biosensors for the Determination of Compounds Related to Food Safety—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxyisourate (5-HIU) Assays
Welcome to the technical support center for 5-Hydroxyisourate (5-HIU) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection and quantification of 5-HIU.
Understanding this compound
This compound is a critical intermediate in the enzymatic degradation of uric acid to allantoin in most mammals, although this pathway is absent in humans due to a non-functional urate oxidase gene.[1] The enzyme urate oxidase catalyzes the oxidation of uric acid to 5-HIU.[2] This intermediate is unstable and can spontaneously degrade to a racemic mixture of allantoin.[1] However, in a biological system, the degradation is rapidly and stereospecifically catalyzed by the enzyme this compound hydrolase (HIUH).[1][3][4]
Uric Acid Degradation Pathway
The enzymatic conversion of uric acid to (S)-allantoin is a three-step process involving two unstable intermediates.
References
troubleshooting poor recovery of 5-Hydroxyisourate during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of 5-Hydroxyisourate (HIU) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound often low and inconsistent?
A: Poor recovery of this compound (HIU) is a common issue stemming from two primary factors:
-
Inherent Chemical Instability: HIU is a chemically unstable intermediate in the oxidative degradation of uric acid.[1][2] In aqueous solutions at neutral pH, it can spontaneously degrade with a half-life of approximately 30 minutes, rearranging into allantoin.[1][3] This degradation can occur throughout the sample preparation and extraction workflow, leading to significant analyte loss.[1] The stability of HIU is influenced by factors such as pH, temperature, and the presence of metal ions.[1]
-
Suboptimal Extraction Methodology: As a polar molecule, HIU requires specific extraction conditions.[1][4] Low recovery is the most common problem encountered in Solid-Phase Extraction (SPE).[5] Issues such as incorrect sorbent selection, improper pH of solutions, overly strong wash steps, or insufficiently strong elution solvents can all lead to the loss of the analyte.[4][5][6]
Q2: My analyte is lost in the initial sample loading step during SPE (found in flow-through). What is causing this?
A: Loss of HIU during the loading step indicates a failure to retain the analyte on the SPE sorbent. Common causes include:
-
Sorbent-Analyte Mismatch: Using a standard reversed-phase sorbent (e.g., C18) is often ineffective for retaining highly polar compounds like HIU.[4][5] The analyte has minimal interaction and passes through with the sample solvent.
-
Improper Sample pH: For effective retention, the analyte must be in the correct ionization state to interact with the sorbent.[6][7] If using a reversed-phase mechanism, the pH should be adjusted to keep HIU in a neutral form. For ion-exchange, the pH must be set to ensure the analyte is charged.[8][9]
-
High Flow Rate: Loading the sample too quickly does not allow sufficient contact time for the analyte to bind to the sorbent material, leading to breakthrough.[6][8]
-
Improper Cartridge Conditioning: If the sorbent bed is not correctly wetted and equilibrated before loading the sample, retention can be inconsistent and incomplete.[5][6]
Q3: My recovery is poor, and I've found the this compound in the wash fraction. How can this be fixed?
A: Finding your analyte in the wash fraction is a clear sign that the wash solvent is too strong.[5] This prematurely strips the HIU from the sorbent before the elution step. To resolve this, you should re-optimize the wash conditions by reducing the percentage of organic solvent in the wash solution or by adjusting the pH to ensure stronger interaction between the HIU and the sorbent during this step.[4]
Q4: I am not recovering my analyte in the final elution step. What are the likely causes?
A: If HIU is retained on the column but not recovered during elution, it suggests one of the following issues:
-
Insufficient Elution Solvent Strength: The chosen elution solvent is not strong enough to disrupt the interactions between HIU and the sorbent.[5][6] You may need to increase the organic content, use a stronger solvent, or modify the pH to neutralize the analyte (for reversed-phase) or displace it (for ion-exchange).[5][10]
-
Inadequate Elution Volume: An insufficient volume of solvent was passed through the cartridge to completely desorb the bound analyte.[5] Try eluting with additional volumes of solvent and analyzing each fraction separately.
-
Irreversible Binding or On-Column Degradation: The analyte may have bound irreversibly to the sorbent material, or it may have degraded while on the cartridge due to prolonged exposure to ambient conditions.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor HIU recovery.
Caption: A workflow for troubleshooting poor this compound recovery.
Impact of Extraction Parameters on Recovery
Due to the limited availability of specific quantitative data for this compound extraction, the following table provides an illustrative summary of how different SPE parameters generally affect the recovery of polar analytes. Researchers should perform their own optimization.
| Parameter | Condition A (Low Recovery) | Condition B (Improved Recovery) | Rationale for Improvement |
| SPE Sorbent | C18 (Non-polar) | Mixed-Mode Cation Exchange or Polar-Modified RP (e.g., HILIC) | Provides multiple interaction mechanisms (hydrophobic, hydrophilic, ionic) better suited for retaining polar molecules like HIU.[4][5] |
| Sample pH | pH 7.0 | pH < pKa (e.g., ~3-4) | For retention on a cation exchange sorbent, a lower pH ensures the analyte is protonated and carries a positive charge, enhancing its interaction with the stationary phase.[6][8] |
| Wash Solvent | 50% Methanol in Water | 5% Methanol in Water | A weaker wash solvent effectively removes less-retained impurities without prematurely eluting the target analyte.[5][11] |
| Elution Solvent | 100% Acetonitrile | 5% Ammonium Hydroxide in 95% Methanol | A high pH and a polar organic solvent disrupt the ionic and polar interactions, ensuring the complete release of the analyte from the sorbent.[9][12] |
| Temperature | Room Temperature (~25°C) | 4°C (On Ice) | Lower temperatures slow the rate of spontaneous chemical degradation of the unstable HIU molecule.[1][13] |
Key Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Method for HIU
This protocol provides a starting point for developing a robust SPE method for HIU from a biological matrix like urine or plasma. Optimization of each step is critical.
-
Sorbent Selection: Choose a mixed-mode or ion-exchange sorbent suitable for polar compounds. A strong cation exchange (SCX) sorbent is a good starting point.[9][14]
-
Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol or acetonitrile through the sorbent bed. This wets the functional groups.[8][14]
-
Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of an aqueous solution with a similar pH and polarity to your loading solution (e.g., water or a specific buffer adjusted to pH ~3-4). Do not let the sorbent bed dry out.[7][8][14]
-
Sample Loading:
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences. Start with a highly aqueous, acidic solution (e.g., 0.1 M acetic acid).[12]
-
A second wash with a small amount of organic solvent (e.g., 5-10% methanol) can be tested to remove less polar interferences, but care must be taken not to elute the HIU.[5]
-
-
Elution:
-
Elute the HIU using a solvent designed to disrupt the retention mechanism. For an SCX sorbent, this is typically a basic organic mixture (e.g., 2-5% ammonium hydroxide in methanol).[10][12]
-
Use the smallest volume necessary for complete elution, typically testing 1-3 column volumes and analyzing them as separate fractions to determine the optimal volume.[14]
-
Protocol 2: Best Practices for Handling Unstable Analytes
Given the instability of HIU, all steps of sample handling and extraction must be performed with care to prevent degradation.[13]
-
Temperature Control: Keep biological samples, standards, and all solutions on ice or at 4°C throughout the entire process. Use pre-chilled solvents and tubes.[13]
-
Minimize Time: Process samples as quickly as possible after collection. Avoid leaving samples on the benchtop at room temperature.[15]
-
Light Protection: Store samples and extracts in amber vials or protect them from direct light, as light can accelerate the degradation of some compounds.[13]
-
Immediate Analysis: After elution, analyze the samples immediately via the intended analytical method (e.g., LC-MS) or flash-freeze them at -80°C if immediate analysis is not possible. Perform stability tests to confirm that freeze/thaw cycles do not cause degradation.[13]
References
- 1. Buy this compound | 6960-30-1 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. welch-us.com [welch-us.com]
- 6. specartridge.com [specartridge.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
preventing the spontaneous degradation of 5-Hydroxyisourate in samples
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the spontaneous degradation of 5-Hydroxyisourate (5-HIU) in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HIU) and why is it unstable?
A1: this compound (5-HIU) is a key metabolic intermediate in the enzymatic degradation pathway of uric acid to allantoin.[1][2] Its instability stems from its chemical structure, which readily undergoes spontaneous hydrolysis in aqueous solutions to form 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). OHCU is also unstable and subsequently degrades through decarboxylation to allantoin.[1][3] The enzymatic conversion in vivo is extremely rapid, occurring on a timescale of seconds, while the spontaneous degradation in vitro happens over minutes to hours.[1][4]
Q2: What is the approximate lifetime of 5-HIU in a typical aqueous solution?
A2: In an aqueous solution, 5-HIU is highly transient. It spontaneously degrades to (±)-allantoin with a lifetime of approximately 20 minutes.[4] This short window necessitates either rapid analysis or immediate implementation of stabilization protocols after its generation.
Q3: What are the primary factors that influence the degradation rate of 5-HIU?
A3: The stability of 5-HIU is significantly influenced by two primary factors:
-
Temperature: Like most chemical reactions, the degradation of 5-HIU is accelerated at higher temperatures. Therefore, maintaining samples at low temperatures is a critical first step in slowing degradation.
-
pH: The pH of the solution can affect the rate of hydrolysis. While the optimal pH for 5-HIU stability is not extensively documented, general protocols for preserving purine derivatives often involve acidification to slow enzymatic and chemical degradation.[5] However, the optimal pH for analysis may be different from the optimal pH for storage.
Q4: How can the degradation of 5-HIU be monitored experimentally?
A4: The conversion of 5-HIU to its degradation product, OHCU, can be monitored in real-time using UV-spectrophotometry. This is achieved by tracking the change in absorbance at a wavelength of 293 nm.[6] This method is particularly useful for kinetic studies of enzymes that act on 5-HIU.
Troubleshooting Guide
Problem: My 5-HIU sample degrades before I can perform my analysis.
Solution: The rapid, spontaneous degradation of 5-HIU is the most common challenge. Your primary strategy should be to minimize the time between sample generation and analysis while controlling temperature and pH.
Immediate Steps to Improve Stability:
-
Work Quickly and Cold: Perform all sample handling steps on ice or at 4°C. For tissues, ensure rapid dissection and immediate freezing on dry ice.[5]
-
Chemical Quenching: If immediate analysis is not possible, stop the degradation process. The most common method is to deproteinize and acidify the sample by adding cold 0.1 M perchloric acid.[5] This will precipitate proteins and lower the pH, significantly slowing hydrolysis.
-
Optimize Storage: For short-term storage, keep samples at 4°C. For long-term storage after quenching, samples should be kept at -80°C.[5]
Problem: I am observing significant variability and inconsistent results in my 5-HIU quantification.
Solution: Inconsistent results are often due to minor variations in sample handling and timing, which are amplified by the inherent instability of 5-HIU.
Troubleshooting Steps:
-
Standardize Timelines: Ensure that the time elapsed from sample collection/generation to quenching or analysis is precisely the same for all samples, including standards and controls.
-
Homogenize Thoroughly: Ensure complete and consistent homogenization of samples after adding stabilizing agents (like perchloric acid) to guarantee uniform inhibition of degradation.
-
Pre-chill All Materials: Pre-chill all tubes, pipette tips, and solutions that will come into contact with the sample.
-
Analyze Immediately After Preparation: If samples have been frozen, they must be thawed quickly and analyzed immediately. Avoid repeated freeze-thaw cycles. If samples were acidified, they may need to be filtered again prior to HPLC analysis if any precipitation is observed upon thawing.[5]
Data Summary
Table 1: Key Factors and Recommended Conditions for Enhancing 5-HIU Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | Collection/Handling: 0-4°C Long-term Storage: -80°C | Slows the rate of spontaneous hydrolysis and residual enzymatic activity.[5] |
| pH (for Storage) | Acidic (e.g., after adding 0.1 M Perchloric Acid) | Acidification helps to denature enzymes and can slow chemical hydrolysis, though extreme pH should be avoided.[5][7] |
| pH (for Analysis) | Neutral (e.g., ~pH 7.0-7.6) | While acidic conditions are good for storage, many analytical methods (e.g., HPLC, enzyme assays) perform optimally at or near neutral pH.[5][6] |
| Time | As short as possible | Minimizes the opportunity for the time-dependent degradation of 5-HIU.[4] |
Experimental Protocols
Protocol 1: In Situ Generation of 5-HIU for Kinetic Analysis
This protocol is adapted for situations requiring freshly generated 5-HIU, such as in enzyme kinetic studies.
Materials:
-
Uric acid solution
-
Recombinant uricase (e.g., from Candida sp.)
-
Buffer (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl)[6]
-
Spectrophotometer or stopped-flow instrument
Methodology:
-
Prepare a solution of uric acid in the desired reaction buffer.
-
Just prior to initiating the kinetic analysis, add a sufficient amount of recombinant uricase to the uric acid solution.
-
The conversion of uric acid to 5-HIU is typically complete in less than one minute.[6] This can be monitored by observing the change in the UV absorbance spectrum.
-
Immediately use the freshly prepared 5-HIU solution as the substrate for the subsequent enzymatic reaction (e.g., with HIU hydrolase).
-
Monitor the reaction by observing the change in absorbance at 293 nm, which corresponds to the conversion of 5-HIU to OHCU.[6]
Protocol 2: Sample Preparation for 5-HIU Quantification from Biological Samples
This protocol provides a general framework for stabilizing and extracting 5-HIU from biological samples like tissue or cells for subsequent analysis by methods such as HPLC.
Materials:
-
Cold 0.1 M perchloric acid
-
Homogenizer (sonicator or polytron)
-
Refrigerated centrifuge (4°C)
-
Microcentrifuge filter tubes (e.g., 0.45 µM PVDF)[5]
-
Storage tubes
Methodology:
-
Sample Collection: Dissect tissue samples rapidly in a cold environment and immediately freeze them on dry ice or in liquid nitrogen. For cultured cells, harvest them and remove all overlying media.[5]
-
Homogenization: For a frozen tissue sample, add approximately 10 volumes of cold 0.1 M perchloric acid directly to the frozen sample. Homogenize immediately using a probe sonicator (for small samples) or a polytron (for larger samples) until the tissue is completely disrupted.[5]
-
Deproteinization: Allow the homogenate to sit on ice for 10-15 minutes to ensure full protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[5]
-
Filtration: Carefully collect the supernatant. For maximum clarity before analysis, filter the supernatant using a 0.45 µM microcentrifuge filter tube, centrifuging at 5,000 x g for 5 minutes at 4°C.[5]
-
Storage: The resulting filtrate contains the stabilized 5-HIU. It can be analyzed immediately or stored at -80°C for later analysis.
-
pH Adjustment (if required): If the analytical method requires a neutral pH (e.g., HPLC), the acidic extract can be carefully neutralized (e.g., to pH 7.0) with a solution like 3.5 M K2CO3. This will precipitate potassium perchlorate, which should be removed by another centrifugation step before analysis.[5]
Visualizations
Caption: The enzymatic and spontaneous degradation pathway of uric acid.
Caption: Recommended workflow for stabilizing and analyzing 5-HIU samples.
References
- 1. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cores.emory.edu [cores.emory.edu]
- 6. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to avoid glucose degradation products in peritoneal dialysis fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with matrix effects in LC-MS/MS analysis of 5-Hydroxyisourate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-Hydroxyisourate (5-HIU).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound (5-HIU)?
A: The "matrix" refers to all components in a sample other than the analyte of interest, 5-HIU.[1] In biological samples such as plasma, serum, or urine, this includes a complex mixture of proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of 5-HIU in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][3] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of 5-HIU.[1][3][4] Given that 5-HIU is an unstable intermediate in uric acid metabolism, accurate measurement is critical, making the management of matrix effects paramount.[5][6]
Q2: How can I qualitatively and quantitatively assess matrix effects for my 5-HIU assay?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] A solution of 5-HIU is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample (without 5-HIU) is then injected. Any deviation (a dip or rise) in the constant 5-HIU signal indicates the retention times at which co-eluting matrix components are causing ion suppression or enhancement.[7]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[3] The response of 5-HIU in a post-extraction spiked blank matrix sample is compared to the response of 5-HIU in a neat solvent solution at the same concentration. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the MF should ideally be between 0.8 and 1.2.[3] It is crucial to evaluate this at both low and high concentrations of 5-HIU and using at least six different lots of the biological matrix.[3]
-
Q3: What is the best type of internal standard to use for 5-HIU analysis to compensate for matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) for 5-HIU is the gold standard and most effective choice for compensating for matrix effects.[9][10][11][12] Because a SIL-IS is chemically identical to 5-HIU, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[11][12] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and precise quantification.[1] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of 5-HIU during sample preparation and ionization.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility and high variability in 5-HIU quantification. | Significant and variable matrix effects between samples. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability.[9][12][13] 2. Optimize Sample Preparation: Switch to a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) to remove more interfering matrix components.[1][2][14] 3. Improve Chromatographic Separation: Modify the LC gradient, mobile phase, or column to better separate 5-HIU from co-eluting interferences.[1][14] |
| Low sensitivity or inability to reach the required lower limit of quantitation (LLOQ). | Severe ion suppression caused by co-eluting matrix components, particularly phospholipids (B1166683) in plasma/serum samples.[2] | 1. Enhance Sample Clean-up: Use phospholipid removal plates/cartridges or a mixed-mode SPE that targets the removal of these specific interferences.[14][15] 2. Adjust Chromatography: Optimize the LC method to ensure 5-HIU does not elute in the region where phospholipids are typically found.[14] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[8][16] |
| Inconsistent results across different batches of biological matrix. | Lot-to-lot variation in the matrix composition leading to different degrees of matrix effects. | 1. Evaluate Matrix Effect Across Multiple Lots: During method validation, test at least six different sources of the blank matrix to assess the variability of the matrix effect.[3] 2. Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix to mimic the study samples, which helps to normalize the effect.[1][16] |
| Analyte peak shape is poor (e.g., tailing, fronting). | Co-eluting matrix components interfering with the chromatography. | 1. Improve Sample Preparation: A cleaner extract will likely result in better peak shapes.[4] 2. Optimize LC Method: Adjust mobile phase pH, gradient slope, or consider a different column chemistry (e.g., HILIC if 5-HIU is highly polar) to improve separation and peak shape. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Neat Solutions: Prepare solutions of 5-HIU in the final mobile phase solvent at low and high concentrations corresponding to your assay's range (e.g., LLOQ and ULOQ).
-
Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method (e.g., protein precipitation, SPE).
-
Post-Extraction Spike: To the extracted blank matrix from Step 2, add the 5-HIU standard to achieve the same final low and high concentrations as the neat solutions.
-
LC-MS/MS Analysis: Analyze both the neat solutions (A) and the post-spiked matrix samples (B) using your LC-MS/MS method.
-
Calculate Matrix Factor:
-
MF = (Mean Peak Area of B) / (Mean Peak Area of A)
-
Calculate the coefficient of variation (%CV) for the MF across the different matrix lots.
-
Protocol 2: Comparison of Sample Preparation Techniques
-
Spike Matrix: Spike a pooled lot of the biological matrix with a known concentration of 5-HIU (e.g., a mid-QC level).
-
Divide and Extract: Aliquot the spiked matrix and process it using three different sample preparation methods:
-
Method A: Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, and centrifuge.
-
Method B: Liquid-Liquid Extraction (LLE): Add a suitable immiscible organic solvent (e.g., ethyl acetate), vortex, and separate the layers.
-
Method C: Solid-Phase Extraction (SPE): Use a polymeric mixed-mode SPE cartridge designed to retain polar compounds and remove phospholipids.
-
-
Analyze and Compare: Analyze the final extracts from all three methods.
-
Data Evaluation: Compare the methods based on:
-
Analyte Recovery: Determined by comparing the response in a pre-spiked sample to a post-spiked sample.
-
Matrix Effect: Assess the cleanliness of the extract by post-column infusion or by calculating the Matrix Factor.
-
Process Efficiency: Combines recovery and matrix effect.
-
Quantitative Data Summary
The following table provides an illustrative comparison of different sample preparation techniques for their effectiveness in mitigating matrix effects and improving analyte recovery for 5-HIU analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Overall Process Efficiency (%) | Notes |
| Protein Precipitation (PPT) | 85 - 105% | 0.45 (Significant Suppression) | ~40 - 55% | Quick and simple, but often results in the least clean extracts and significant matrix effects.[14] |
| Liquid-Liquid Extraction (LLE) | 60 - 80% | 0.85 (Minimal Suppression) | ~50 - 70% | Can provide cleaner extracts than PPT, but recovery for polar analytes like 5-HIU may be lower.[14] |
| Solid-Phase Extraction (SPE) | 90 - 100% | 0.95 (Negligible Effect) | ~85 - 95% | Generally provides the cleanest extracts and the best recovery, effectively minimizing matrix effects.[2][14] |
Note: The data presented are for illustrative purposes and will vary depending on the specific matrix and optimized protocol.
Visualizations
Workflow for Investigating and Mitigating Matrix Effects
Caption: A logical workflow for identifying, troubleshooting, and mitigating matrix effects.
Decision Tree for Sample Preparation Method Selection
Caption: A decision tree to guide the selection of an appropriate sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimization of Chromatographic Separation for 5-Hydroxyisourate
Welcome to the technical support center for the chromatographic analysis of 5-Hydroxyisourate (5-HIU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges of analyzing this unstable compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HIU) and why is it difficult to analyze chromatographically?
A1: this compound is a key intermediate in the enzymatic degradation of uric acid to allantoin, a reaction catalyzed by urate oxidase. The primary challenge in its analysis is its inherent instability. In aqueous solutions, 5-HIU spontaneously degrades to allantoin with a reported lifetime of approximately 20 minutes.[1] This rapid degradation can lead to a variety of chromatographic issues, including the absence or diminished size of the 5-HIU peak, the appearance of a growing allantoin peak, and poor reproducibility.
Q2: Is there a standard, validated HPLC method for 5-HIU analysis?
A2: Due to its instability, a universally accepted, robust HPLC method for the direct and routine quantification of 5-HIU is not well-documented in readily available literature. Many analytical approaches focus on monitoring the disappearance of the substrate (uric acid) or the appearance of the stable end-product (allantoin). However, it is possible to develop a method to observe 5-HIU by carefully controlling experimental conditions to minimize its degradation.
Q3: What are the key considerations for sample preparation when analyzing 5-HIU?
A3: Given the instability of 5-HIU, sample preparation is a critical step. The primary goal is to generate 5-HIU and analyze it as quickly as possible under conditions that slow its degradation. Key considerations include:
-
In-situ Generation: 5-HIU is typically generated immediately before analysis by treating a uric acid solution with the enzyme urate oxidase.[2]
-
Temperature Control: All sample preparation steps should be performed at low temperatures (e.g., on ice) to reduce the rate of spontaneous degradation.
-
pH Control: The stability of 5-HIU is pH-dependent. While specific data on the optimal pH for 5-HIU stability is scarce, maintaining a neutral or slightly acidic pH (around 6.0-7.0) is a reasonable starting point. Avoid strongly acidic or basic conditions.
-
Immediate Analysis: Samples should be injected into the chromatography system immediately after preparation.
Q4: What type of chromatographic column is best suited for 5-HIU analysis?
A4: A reversed-phase C18 column is a good starting point for separating the polar compounds involved in the uric acid degradation pathway (uric acid, 5-HIU, and allantoin). The selection of a specific C18 column with high efficiency and good peak shape for polar analytes is recommended.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of 5-HIU.
Problem 1: No 5-HIU peak is observed, or the peak is very small.
-
Potential Cause: Rapid degradation of 5-HIU before or during analysis.
-
Solutions:
-
Minimize Time Delay: Ensure that the sample is injected into the HPLC system immediately after the addition of urate oxidase.
-
Temperature Control: Keep the sample and all solutions on ice. Use a refrigerated autosampler set to a low temperature (e.g., 4°C).
-
Optimize Mobile Phase pH: Experiment with a mobile phase pH in the range of 6.0-7.0. Use a buffer to maintain a stable pH throughout the analysis.
-
Fast Analysis: Employ a rapid chromatographic method with a short run time to minimize on-column degradation. Consider using a shorter column or a faster flow rate.
-
Problem 2: A broad or tailing peak is observed for 5-HIU.
-
Potential Cause: Secondary interactions with the stationary phase, on-column degradation, or poor sample solvent compatibility.
-
Solutions:
-
Mobile Phase Additives: Include a small amount of a competing agent, such as a low concentration of an ion-pairing reagent or an alternative buffer, to minimize secondary interactions.
-
Sample Solvent: Dissolve the sample in the initial mobile phase to ensure good peak shape.
-
Column Choice: If peak tailing persists, consider a different C18 column with a different end-capping or a polar-embedded phase.
-
Problem 3: Poor resolution between uric acid, 5-HIU, and allantoin.
-
Potential Cause: Suboptimal mobile phase composition.
-
Solutions:
-
Adjust Organic Modifier Concentration: Since all three compounds are polar, a low percentage of organic solvent (e.g., methanol or acetonitrile) in the mobile phase will be required. Carefully adjust the concentration to achieve the best separation.
-
Gradient Elution: A shallow gradient elution may be necessary to effectively separate these closely eluting polar compounds.
-
Mobile Phase pH: The ionization state of uric acid is pH-dependent, which will affect its retention. Adjusting the pH can alter the selectivity between the three compounds.
-
III. Experimental Protocols
The following is a proposed starting point for a protocol for the generation and chromatographic analysis of 5-HIU. Optimization will be required based on your specific instrumentation and experimental goals.
Protocol 1: In-situ Generation of this compound
-
Prepare a stock solution of uric acid (e.g., 1 mM) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Prepare a stock solution of urate oxidase in the same buffer. The concentration will need to be determined empirically to achieve rapid conversion of uric acid.
-
Cool both solutions on ice.
-
To initiate the reaction, add a small volume of the urate oxidase solution to the uric acid solution. The reaction can be monitored spectrophotometrically by the decrease in absorbance at 292 nm (the absorbance maximum of uric acid).
-
Immediately after the disappearance of the uric acid peak (typically within 1-2 minutes), inject the sample into the HPLC system.
Protocol 2: Proposed HPLC Method for the Separation of Uric Acid, 5-HIU, and Allantoin
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2% B over 10 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C (or lower if possible) |
| Autosampler Temp. | 4°C |
| Detection | UV at 235 nm and 292 nm |
| Injection Volume | 10 µL |
Note: Detection at 292 nm is for monitoring the disappearance of uric acid, while 235 nm can be used to detect all three compounds.
IV. Visualizations
Diagram 1: Workflow for 5-HIU Generation and Analysis
Caption: Workflow for the rapid generation and analysis of 5-HIU.
Diagram 2: Troubleshooting Logic for Absent 5-HIU Peak
Caption: Troubleshooting flowchart for the absence of a 5-HIU peak.
Diagram 3: Signaling Pathway of Uric Acid Degradation
Caption: Enzymatic and spontaneous degradation pathway of uric acid.
References
addressing instability of 5-Hydroxyisourate during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Hydroxyisourate (5-HIU). Given its inherent instability, proper sample handling and storage are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HIU) and why is it unstable?
A1: this compound is an intermediate organic compound formed during the enzymatic oxidation of uric acid by urate oxidase.[1][2] Its instability stems from its chemical structure, which makes it susceptible to spontaneous rearrangement and degradation in aqueous solutions. In solution, 5-HIU has a relatively short half-life of approximately 20 minutes, during which it can spontaneously convert to allantoin.[3]
Q2: What is the primary degradation pathway of 5-HIU?
A2: 5-HIU is an intermediate in the degradation of uric acid. In biological systems, the degradation of uric acid to (S)-allantoin is a multi-step enzymatic process. Uric acid is first oxidized to 5-HIU by urate oxidase.[4] 5-HIU is then hydrolyzed by the enzyme this compound hydrolase (HIUH) to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). Finally, OHCU is decarboxylated by OHCU decarboxylase to form (S)-allantoin.[4] In the absence of these enzymes, 5-HIU can spontaneously rearrange to form a racemic mixture of allantoin.[3][4]
Q3: What are the main factors that influence the stability of 5-HIU during sample storage?
A3: The stability of 5-HIU is influenced by several factors, including:
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.
-
pH: Both strongly acidic and basic conditions can promote the degradation of 5-HIU.
-
Presence of Water: As an aqueous solution, the presence of water is inherent and facilitates hydrolysis.
-
Oxidation: Exposure to oxygen can contribute to oxidative degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can introduce variability and accelerate degradation.
Q4: How should I store my samples to minimize 5-HIU degradation?
A4: To ensure the stability of 5-HIU in your samples, it is recommended to:
-
Process samples immediately upon collection, preferably on ice or at 4°C.
-
For short-term storage, keep samples refrigerated at 4°C.
-
For long-term storage, samples should be flash-frozen and stored at -80°C.
-
Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.
Q5: Are there any chemical stabilizers I can add to my samples?
A5: While specific stabilizers for 5-HIU are not well-documented, general strategies for preserving unstable analytes in biological matrices can be applied. For plasma or serum samples, consider the immediate addition of a broad-spectrum enzyme inhibitor cocktail to prevent enzymatic degradation. The use of antioxidants, such as ascorbic acid, may also help to mitigate oxidative degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable 5-HIU signal | Analyte degradation prior to analysis. | - Ensure samples are processed and stored at low temperatures (on ice or 4°C for processing, -80°C for storage).- Minimize the time between sample collection and analysis.- Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Inefficient extraction from the sample matrix. | - Optimize your extraction protocol. Solid-phase extraction (SPE) may be effective for cleaning up complex biological samples. | |
| High variability between replicate samples | Inconsistent sample handling and processing. | - Standardize your sample collection, processing, and storage procedures.- Ensure uniform timing and temperature conditions for all samples. |
| Degradation during the analytical run. | - If using an autosampler, ensure it is temperature-controlled (e.g., set to 4°C).- Minimize the time samples spend in the autosampler before injection. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products (e.g., allantoin). | - Review your sample handling and storage to identify potential sources of degradation.- Characterize the degradation products using techniques like mass spectrometry to confirm their identity. |
| Matrix effects from complex biological samples. | - Improve your sample clean-up procedure. Protein precipitation followed by SPE can help remove interfering substances. |
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on 5-HIU Stability | Recommended Mitigation Strategy |
| Temperature | Increased temperature accelerates degradation. | Process samples on ice or at 4°C. Store long-term at -80°C. |
| pH | Deviation from optimal pH can increase degradation rate. | Maintain a consistent and appropriate pH for your sample type. |
| Time | Longer storage times lead to increased degradation. | Analyze samples as quickly as possible after collection. |
| Freeze-Thaw Cycles | Repeated cycles can accelerate degradation. | Aliquot samples into single-use vials. |
| Enzymatic Activity | Enzymes in biological samples can degrade 5-HIU. | Add enzyme inhibitors to samples immediately after collection. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for 5-HIU Analysis
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediate Cooling: Place the collected blood tubes immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Extraction: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-chilled polypropylene tube.
-
(Optional) Addition of Stabilizers: If desired, add an enzyme inhibitor cocktail and/or an antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v). Gently mix.
-
Aliquoting and Storage: Aliquot the plasma into single-use cryovials, flash-freeze them in liquid nitrogen or on dry ice, and store them at -80°C until analysis.
Protocol 2: In Situ Generation of 5-HIU for Use as an Analytical Standard
-
Reagent Preparation: Prepare a solution of uric acid in a suitable buffer (e.g., 10 mM Tris buffer, pH 7.6).
-
Enzymatic Conversion: Just prior to analysis, add a sufficient amount of recombinant urate oxidase to the uric acid solution. The conversion to 5-HIU is typically complete within one minute.
-
Monitoring Conversion: The conversion can be monitored by UV-spectroscopy, observing the shift in the absorbance maximum from that of uric acid (approximately 293 nm).
-
Immediate Use: Use the freshly prepared 5-HIU solution immediately for your experiments or as a standard for your analytical method.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic and spontaneous degradation pathway of uric acid.
Caption: Recommended workflow for handling samples containing 5-HIU.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thermostable and Long-Circulating Albumin-Conjugated Arthrobacter globiformis Urate Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for 5-Hydroxyisourate analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guides, and frequently asked questions for the analysis of 5-Hydroxyisourate (5-HIU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HIU) and why is it challenging to analyze? A1: this compound (C₅H₄N₄O₄) is an unstable intermediate organic compound produced during the enzymatic oxidation of uric acid by urate oxidase.[1][2] Its inherent instability in aqueous solutions presents significant analytical challenges, as it spontaneously degrades.[1] This degradation necessitates careful sample handling and often requires in-situ generation for experimental studies.[1]
Q2: What factors influence the stability of 5-HIU? A2: The stability of 5-HIU is influenced by several factors, including pH, temperature, and the presence of metal ions.[1] Higher temperatures are known to accelerate its spontaneous hydrolysis.[1] In aqueous solutions, it undergoes non-enzymatic hydrolysis following first-order kinetics.[1] In solution, 5-HIU spontaneously evolves to allantoin with a lifetime of approximately 20 minutes.[3]
Q3: What is the metabolic significance of 5-HIU? A3: 5-HIU is a key intermediate in the purine degradation pathway in most species, except for humans and higher apes.[4] Urate oxidase catalyzes the conversion of uric acid to 5-HIU, which is then rapidly catalyzed by other enzymes to form allantoin, a more soluble compound that is easier to excrete.[1][4] Without enzymatic control, 5-HIU's spontaneous degradation can lead to racemic allantoin, highlighting the importance of enzymes in maintaining stereochemical integrity.[1]
Metabolic Pathway of Uric Acid Degradation
Caption: Enzymatic conversion of Uric Acid to Allantoin via 5-HIU.
Troubleshooting Guides
This section addresses specific issues users may encounter during sample preparation and analysis.
Pre-Analytical Issues
Pre-analytical variables are a major source of error in laboratory testing, accounting for up to 75% of all errors.[5][6]
Q: My 5-HIU concentrations are consistently low or undetectable across all samples. What is the likely cause? A: This is often due to the inherent instability of 5-HIU.
-
Sample Handling: Ensure samples are processed immediately after collection. Any delay can lead to significant degradation.
-
Temperature: Samples should be kept on ice during processing and stored at -20°C or lower for short-term storage. Long-term storage recommendations for peptides, which are also sensitive, suggest dessicated storage at -20°C.
-
pH: The degradation rate of 5-HIU is pH-dependent.[1] Ensure the pH of your sample matrix and any buffers used is controlled and consistent.
-
Spontaneous Degradation: 5-HIU degrades spontaneously in aqueous solutions.[1] Consider if the time between sample collection, processing, and analysis is too long. The compound has a half-life of about 20 minutes in solution.[3]
Q: I am observing high variability between replicate samples. What should I check? A: High variability often points to inconsistent pre-analytical procedures.
-
Hemolysis: Hemolysis, the rupture of red blood cells, can release cellular components and interfere with analysis.[7] It can affect results through cellular release of substances like uric acid or by direct analytical interference.[7] Use appropriately sized needles and avoid vigorous mixing to prevent hemolysis.[8]
-
Lipemia/Icterus: Lipids (lipemia) and bilirubin (icterus) are common interferents in clinical chemistry tests and their effect is method-dependent.[5][7]
-
Inconsistent Timing: Ensure that the time from sample collection to freezing or analysis is strictly standardized for all samples.
-
Patient-Related Factors: Factors like diet, exercise, and medication can influence results.[6][8] For example, even mild exercise can increase plasma lactate, while a high-fat diet can reduce serum urate.[8]
High-Performance Liquid Chromatography (HPLC) Analysis
Q: I am seeing poor peak shape (tailing or fronting) for my 5-HIU analyte. A: Poor peak shape can be caused by several factors.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 5-HIU. Ensure the mobile phase buffer is correctly prepared and its pH is appropriate for the column and analyte.
-
Column Contamination: Impurities from the sample matrix can accumulate on the column, leading to peak distortion. Use appropriate sample preparation techniques like solid-phase extraction (SPE) or protein precipitation.
-
Column Degradation: The stationary phase of the column can degrade over time. Check the column's performance with a standard and replace it if necessary.
-
Sample Diluent: The solvent used to dissolve the sample should be compatible with the mobile phase to prevent peak distortion.[9]
Q: My retention times are shifting between injections. A: Retention time instability compromises peak identification and integration.
-
Pump Performance: Inconsistent flow from the HPLC pump is a common cause. Check for leaks, prime the pump, and ensure the mobile phase is properly degassed.
-
Column Temperature: Fluctuations in ambient temperature can affect retention time. Use a column oven to maintain a stable temperature.[10]
-
Mobile Phase Composition: If using a gradient, ensure the gradient is forming correctly. If the mobile phase is prepared manually, ensure it is homogenous.
Q: The baseline of my chromatogram is noisy or drifting. A: A high baseline noise or drift can obscure small peaks and affect integration accuracy.
-
Solvent Quality: Use high-purity, HPLC-grade solvents. Poor quality water is a common source of problems.[11]
-
Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause noise. Flush the system and check detector diagnostics.
-
Contamination: Contaminants can bleed from the column or tubing. Clean the system thoroughly.
Mass Spectrometry (MS) Analysis
Q: I am experiencing low signal intensity or cannot see my 5-HIU peak. A: This is a common issue in MS analysis.
-
Ionization Efficiency: 5-HIU may not ionize efficiently under the current source conditions. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature).[12]
-
Sample Concentration: The analyte concentration may be too low.[12] Conversely, a sample that is too concentrated can cause ion suppression.[12]
-
Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated.[12][13] An out-of-date calibration can lead to poor sensitivity and mass accuracy errors.
-
Leaks: Air leaks in the system can decrease sensitivity. Check for leaks, especially around gas lines and column connectors.[14]
Q: My blank injections show significant carryover or background contamination. A: Carryover can lead to falsely elevated results.
-
Injector Contamination: The autosampler needle and injection port can be sources of carryover. Implement rigorous needle washes between injections.[15]
-
Sample Complexity: Highly concentrated or "dirty" samples are more likely to cause carryover. Improve sample clean-up procedures.
-
System Contamination: Contamination can build up in the ion source, transfer optics, or on the column. Perform routine cleaning and maintenance as recommended by the manufacturer.
Quality Control Workflow for 5-HIU Analysis
Caption: A typical quality control workflow for 5-HIU analysis.
Quantitative Data & Acceptance Criteria
Quantitative data for 5-HIU is highly method- and matrix-dependent. The following tables provide general guidance based on international validation standards.
Table 1: Factors Affecting this compound Stability
| Parameter | Condition | Impact on Stability | Recommendation |
| Temperature | Elevated Temperatures | Accelerates degradation[1] | Process on ice; Store at -20°C or below. |
| pH | Acidic, Neutral, Basic | Degradation rates vary with pH[1] | Standardize and control pH of all solutions. |
| Time in Solution | Increased Time | Spontaneous degradation occurs[1] | Minimize time between sample prep and analysis. |
| Matrix | Aqueous Solution | Relatively unstable[1] | Analyze samples as quickly as possible after prep. |
Table 2: Typical HPLC/MS Bioanalytical Method Validation Acceptance Criteria (ICH M10)
| Performance Characteristic | Acceptance Criteria |
| Calibration Curve | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be ≥ 0.99.[16] |
| Accuracy (Intra-run) | Mean concentration at each QC level (low, mid, high) must be within ±15% of nominal (±20% at LLOQ).[16] |
| Precision (Intra-run) | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ) for QC samples.[16] |
| Matrix Effect | The CV of the slope of calibration lines in different matrix lots should be ≤ 15%.[16] |
| Stability | Mean concentration of stability QCs must be within ±15% of nominal concentration of fresh QCs. |
Experimental Protocols
Protocol 1: General Sample Handling for 5-HIU Analysis
-
Collection: Collect biological samples (e.g., plasma, urine) using appropriate collection tubes and anticoagulants as determined by the specific analytical method.
-
Immediate Cooling: Place samples on ice immediately after collection to minimize enzymatic activity and spontaneous degradation.
-
Processing: Centrifuge samples under refrigerated conditions as soon as possible to separate plasma/serum or remove cellular debris.
-
Aliquoting: Transfer the resulting supernatant/sample into clearly labeled cryovials. Aliquoting prevents multiple freeze-thaw cycles for samples that need to be analyzed more than once.
-
Storage: Immediately flash-freeze aliquots in a dry ice/ethanol bath or place them in a -80°C freezer for long-term storage. For short-term storage (e.g., < 1 month), -20°C may be acceptable, but stability must be verified.
-
Thawing: When ready for analysis, thaw samples rapidly in a water bath at room temperature and immediately place them on ice. Mix gently before taking an aliquot for sample preparation.
Protocol 2: Basic HPLC Method Validation - Accuracy and Precision Assessment
This protocol is based on ICH guidelines.[17][18]
-
Objective: To determine the intra-run and inter-run accuracy and precision of the analytical method for 5-HIU.
-
Materials: Calibrated analytical balance, volumetric flasks, pipettes; HPLC system; blank matrix (e.g., plasma); 5-HIU reference standard.
-
Preparation of QC Samples: Prepare Quality Control (QC) samples by spiking the blank matrix with the 5-HIU reference standard at a minimum of three concentration levels:
-
Low QC (approx. 3x the Lower Limit of Quantitation, LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 75-85% of the Upper Limit of Quantitation, ULOQ)
-
-
Intra-Run (Within-Batch) Assessment:
-
On a single day, prepare and analyze one calibration curve and at least five replicates of each QC level (Low, Medium, High).
-
Calculate the concentration of each QC replicate using the calibration curve.
-
Accuracy Calculation: Determine the mean concentration for each level and express it as a percentage of the nominal (spiked) value. The mean should be within ±15% of the nominal value.
-
Precision Calculation: Calculate the percent coefficient of variation (%CV) for the concentrations at each level. The %CV should be ≤ 15%.
-
-
Inter-Run (Between-Batch) Assessment:
-
Repeat the intra-run assessment on at least two additional, separate days.
-
Combine the data from all batches.
-
Accuracy Calculation: Determine the overall mean concentration for each QC level across all batches. The mean should be within ±15% of the nominal value.
-
Precision Calculation: Calculate the overall %CV for the concentrations at each QC level across all batches. The %CV should be ≤ 15%.
-
-
Acceptance: The method is considered accurate and precise if the results meet the acceptance criteria outlined in Table 2.
Troubleshooting Logic: Low Analyte Signal
Caption: A decision tree for troubleshooting low 5-HIU signal.
References
- 1. Buy this compound | 6960-30-1 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Activity Measurement for Factor-Independent Urate Hydroxylase [creative-enzymes.com]
- 5. eclinpath.com [eclinpath.com]
- 6. selectscience.net [selectscience.net]
- 7. eclinpath.com [eclinpath.com]
- 8. Preanalytical Variables and Biological Variation | Basicmedical Key [basicmedicalkey.com]
- 9. researchgate.net [researchgate.net]
- 10. omicronbio.com [omicronbio.com]
- 11. sartorius.com [sartorius.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
Validation & Comparative
5-Hydroxyisourate: A Potential Biomarker for Drug-Induced Liver Injury in Specific Clinical Contexts
For Immediate Release
A comprehensive evaluation of 5-Hydroxyisourate (5-HIU) suggests its potential as a highly specific biomarker for liver injury in patients undergoing urate oxidase therapy. While not a conventional biomarker for general liver diseases, the unique metabolic pathway of 5-HIU presents a targeted application for monitoring hepatotoxicity in this specific patient population. This guide provides a comparative analysis of 5-HIU against traditional and novel liver injury biomarkers, supported by preclinical data and proposed experimental protocols.
The Metabolic Rationale for this compound as a Biomarker
Uric acid, the final product of purine (B94841) metabolism in humans, is typically excreted by the kidneys. However, in most other mammals, it is further metabolized to allantoin (B1664786) by the enzyme urate oxidase. Humans lack a functional urate oxidase gene.[1] Therapeutic intervention with recombinant urate oxidase, used to manage severe hyperuricemia in conditions like tumor lysis syndrome, introduces this enzymatic activity, leading to the production of this compound (5-HIU) as an intermediate metabolite.[2]
Preclinical evidence from a study on mice with a deficiency in this compound hydrolase, the enzyme responsible for metabolizing 5-HIU, revealed the development of hepatomegaly (enlarged liver) and hepatocellular carcinoma.[1][3][4] This finding strongly suggests that an accumulation of 5-HIU may be hepatotoxic. Therefore, in patients receiving urate oxidase therapy, elevated levels of 5-HIU could serve as a direct and specific indicator of drug-induced liver injury (DILI).
Signaling Pathway of Uric Acid Metabolism and Potential for 5-HIU-Induced Hepatotoxicity
Comparative Analysis of Liver Injury Biomarkers
Currently, there are no clinical studies validating 5-HIU as a biomarker for liver injury in humans. The following tables compare the theoretical advantages and disadvantages of 5-HIU with established and novel biomarkers for drug-induced liver injury.
Table 1: Comparison of this compound with Conventional Liver Injury Biomarkers
| Biomarker | Source of Elevation | Specificity for Liver Injury | Onset of Elevation | Current Clinical Use |
| This compound (5-HIU) | Product of urate oxidase activity on uric acid; accumulation suggests impaired downstream metabolism. | Potentially very high in the context of urate oxidase therapy. | Theoretical: early, upon initiation of cell stress/damage. | Investigational; not in clinical use. |
| Alanine Aminotransferase (ALT) | Released from damaged hepatocytes. | Relatively high, but also present in other tissues. | Early to moderate. | Standard of care for detecting liver injury.[5][6] |
| Aspartate Aminotransferase (AST) | Released from damaged hepatocytes. | Lower than ALT; present in heart, muscle, kidney, and brain. | Early to moderate. | Standard of care for detecting liver injury.[5][6] |
| Alkaline Phosphatase (ALP) | Primarily indicates cholestasis and biliary tract injury. | Low; also found in bone, intestines, and placenta. | Variable. | Standard of care for cholestatic liver injury. |
| Total Bilirubin (TBIL) | Accumulates due to impaired liver conjugation and/or excretion. | High, but can be elevated in other conditions (e.g., hemolysis). | Later stage of liver dysfunction. | Standard of care for assessing liver function. |
Table 2: Comparison of this compound with Novel and Investigational Liver Injury Biomarkers
| Biomarker | Mechanism | Potential Advantage over Conventional Markers | Current Status |
| This compound (5-HIU) | Accumulation due to metabolic block downstream of urate oxidase. | High specificity for liver injury induced by urate oxidase therapy. | Preclinical evidence of toxicity; no human validation studies. |
| MicroRNA-122 (miR-122) | Liver-specific microRNA released upon hepatocyte injury. | Higher sensitivity and earlier detection than ALT/AST.[5][7] | Investigational; promising results in clinical studies for DILI.[8][9] |
| Keratin-18 (K18) | Released from hepatocytes during apoptosis and necrosis. | Can differentiate between modes of cell death.[9] | Investigational; studied in various liver diseases, including DILI.[8] |
| Glutamate Dehydrogenase (GLDH) | Mitochondria-specific enzyme released during necrosis. | Indicates mitochondrial injury, a mechanism in some DILIs. | Investigational. |
| High Mobility Group Box-1 (HMGB1) | Released from necrotic cells and activated immune cells. | Marker of necrosis and inflammation.[8] | Investigational. |
Experimental Protocols
As there are no standardized, validated protocols for the clinical measurement of 5-HIU, the following section outlines a proposed workflow and a detailed, hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in human plasma. This proposed method is based on established principles for the analysis of small, polar metabolites and would require rigorous validation.
Proposed Experimental Workflow for 5-HIU Measurement
Proposed LC-MS/MS Method for this compound Quantification
1. Sample Preparation
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-5-Hydroxyisourate) to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% B over several minutes to elute 5-HIU and separate it from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-HIU: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a 5-HIU standard).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the stable isotope-labeled standard).
-
3. Data Analysis
-
Quantification is performed by constructing a calibration curve using known concentrations of 5-HIU standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Conclusion and Future Directions
This compound presents a compelling, albeit currently theoretical, case as a highly specific biomarker for liver injury in the niche but critical context of urate oxidase therapy. Its direct position in the drug's metabolic pathway offers a specificity that conventional liver enzymes lack. However, the path to clinical validation is clear and necessary. Future research must focus on:
-
Developing and validating a robust analytical method for 5-HIU quantification in human biological fluids.
-
Conducting clinical studies to measure 5-HIU levels in patients receiving urate oxidase therapy and correlating these with standard liver function tests and clinical outcomes.
-
Establishing a reference range for 5-HIU in this patient population and determining a threshold indicative of liver injury.
The validation of 5-HIU as a biomarker would represent a significant advancement in personalized medicine, allowing for more precise monitoring of drug toxicity and potentially preventing severe adverse events in a vulnerable patient population.
References
- 1. Deficiency of this compound hydrolase causes hepatomegaly and hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urate oxidase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 7. Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmjpublishers.com [cmjpublishers.com]
A Comparative Guide to 5-Hydroxyisourate and Allantoin as Markers of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of pathologies. Consequently, the accurate measurement of oxidative stress is crucial for both basic research and clinical drug development. Uric acid, a potent antioxidant in human plasma, is oxidized in the presence of ROS to various products, among which 5-hydroxyisourate (5-HIU) and allantoin have been considered as potential biomarkers. This guide provides an objective comparison of 5-HIU and allantoin as markers of oxidative stress, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Allantoin
| Feature | This compound (5-HIU) | Allantoin |
| Role in Uric Acid Oxidation | Transient intermediate | Stable end-product |
| Biomarker Type | Indicator of initial oxidation events | Indicator of cumulative oxidative damage |
| Stability in Biological Samples | Highly unstable (in vitro half-life of ~20 minutes)[1] | Stable |
| Analytical Measurement | Challenging due to instability, requires immediate processing or specialized methods. | Well-established and robust methods (LC-MS/MS, HPLC-UV) available.[2][3][4][5][6][7] |
| Clinical Validation | Limited validation as a standalone biomarker. | Extensively studied and validated in various diseases and conditions associated with oxidative stress.[8][9] |
| Primary Advantage | Potentially reflects acute, real-time ROS production. | Stability allows for reliable quantification in stored samples, reflecting overall oxidative burden. |
| Primary Disadvantage | Instability makes it an unreliable quantitative marker in most settings. | As an end-product, it may not capture rapid, transient changes in oxidative stress. |
Biochemical Pathway of Uric Acid Oxidation
In humans, the enzyme urate oxidase is absent, meaning the conversion of uric acid to allantoin is a non-enzymatic process driven by reactive oxygen species. This pathway proceeds via the formation of the unstable intermediate, this compound.
Performance as Oxidative Stress Markers: A Detailed Comparison
Stability and Reliability
The most significant differentiating factor between 5-HIU and allantoin is their chemical stability. 5-HIU is a transient intermediate with a reported in-solution lifetime of approximately 20 minutes before it spontaneously rearranges to allantoin.[1] This inherent instability poses a major analytical challenge for its use as a reliable biomarker, as any delay in sample processing can lead to artificially low or undetectable levels of 5-HIU and a corresponding increase in allantoin.
In contrast, allantoin is a stable end-product of uric acid oxidation. This stability makes it a more robust and reliable marker for assessing cumulative oxidative stress in biological samples, even after collection and storage.
Quantitative Data from Experimental Studies
While direct comparative studies are scarce, existing research provides insights into the levels of these markers under conditions of oxidative stress.
Table 1: Allantoin Levels in Human Plasma/Serum in Conditions of Increased Oxidative Stress
| Condition | Allantoin Concentration (Patient Group) | Allantoin Concentration (Control Group) | Reference |
| Intense Exercise (10 min run) | ~200% increase from baseline | Baseline | [3] |
| Chronic Renal Failure | 20.5 ± 6.5 µmol/L | 2.1 ± 1.1 µmol/L | [10] |
Table 2: this compound Quantification
| Experimental System | Uric Acid Concentration | This compound Produced | Time | Reference |
| Differentiated HL-60 cells (neutrophils) | 100 µM | 1.2 µM per million cells | 30 min | [11] |
The data for 5-HIU is limited to in vitro cell systems, highlighting the difficulty in measuring this transient molecule in clinical samples. In contrast, numerous studies have successfully quantified changes in allantoin levels in response to oxidative stressors in humans.[3][8][9]
Experimental Protocols
Quantification of Allantoin by UPLC-MS/MS
This method is highly sensitive and specific for the quantification of allantoin in biological fluids.
1. Sample Preparation (Human Urine)
-
Thaw frozen urine samples on ice.
-
Vortex and centrifuge at 15,000 rpm for 10 minutes to pellet any precipitate.[2]
-
In a clean microcentrifuge tube, mix 25 µL of the urine supernatant with 25 µL of an internal standard solution (e.g., DL-allantoin-5-¹³C;1-¹⁵N).[2]
-
Add 450 µL of a precipitation solution (e.g., 0.5% formic acid in 95:5 acetonitrile:water).[2]
-
Vortex thoroughly and centrifuge at 15,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS System and Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.[2]
-
Mobile Phase: Isocratic elution with 0.5% formic acid in 95:5 (v/v) acetonitrile:water.[2]
-
Flow Rate: 200 µL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[2]
-
MRM Transitions:
3. Data Analysis
-
Quantify allantoin concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix (e.g., synthetic urine).
-
Normalize urinary allantoin concentrations to urinary creatinine levels to account for variations in urine dilution.[8]
Challenges in the Measurement of this compound
The primary challenge in measuring 5-HIU is its inherent instability. A validated, routine method for its quantification in clinical samples has not been established. Any potential protocol would require:
-
Rapid Sample Processing: Immediate analysis after sample collection is crucial to minimize the spontaneous conversion of 5-HIU to allantoin.
-
In Situ Generation for Standards: As 5-HIU is not commercially stable, calibration standards would need to be generated in situ, for example, by the enzymatic conversion of uric acid using urate oxidase immediately before analysis.[12]
-
Specialized Analytical Techniques: While LC-MS/MS would be the method of choice due to its sensitivity and specificity, the chromatographic and sample handling conditions would need to be carefully optimized to prevent degradation during analysis.
Conclusion and Recommendations
Based on the current scientific literature, allantoin is the superior and more reliable biomarker for assessing oxidative stress derived from uric acid oxidation in humans. Its chemical stability allows for robust and reproducible quantification in various biological matrices, and it has been validated in numerous studies of human health and disease.
While This compound offers a theoretical advantage as a marker of acute, real-time oxidative events , its extreme instability makes it a challenging and currently impractical biomarker for most research and clinical applications. The analytical hurdles associated with its measurement are significant and would require specialized protocols and immediate sample handling that are not feasible in many study designs.
For researchers and drug development professionals seeking to evaluate oxidative stress, focusing on the well-established methods for allantoin quantification will provide more reliable and interpretable data. Future advancements in analytical chemistry may one day allow for the routine and accurate measurement of 5-HIU, potentially offering a more dynamic view of oxidative stress. However, at present, allantoin remains the benchmark for assessing the oxidative fate of uric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic Oxidative Stress, as Measured by Urinary Allantoin and F2-isoprostanes, Is Not Increased in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous determination of allantoin, hypoxanthine, xanthine, and uric acid in serum/plasma by CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study of the end-products of uric acid oxidation by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Hydroxyisourate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Hydroxyisourate (5-HIU), a key metabolite in purine degradation, is critical for various research and drug development applications. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible data. This guide provides a comprehensive comparison of the three most common analytical techniques for the analysis of 5-HIU and its analogs: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Methods. This comparison is based on extrapolated data from the analysis of structurally similar compounds, such as uric acid and its metabolites, providing a solid foundation for methodological validation and cross-validation for 5-HIU.
Data Presentation: Performance Comparison of Analytical Techniques
The following tables summarize the typical performance characteristics of each analytical method. These values serve as a benchmark for researchers developing and validating their own assays for this compound.
Table 1: Performance Characteristics of HPLC-UV for Uric Acid and Related Compounds
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 2.8 µM |
| Limit of Quantification (LOQ) | ~10 µM |
| Intra-day Precision (%RSD) | < 4.6% |
| Inter-day Precision (%RSD) | < 4.6% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Performance Characteristics of LC-MS/MS for Uric Acid Metabolites
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 9.16 nM |
| Limit of Quantification (LOQ) | ~50 nM |
| Intra-day Precision (%RSD) | < 1% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 93.0–109.7% |
Table 3: Performance Characteristics of Electrochemical Methods for Uric Acid
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 2.8 µM |
| Linear Range | 0.02 - 2.7 mM |
| Sensitivity | 233 µA mM⁻¹ cm⁻² |
| Reproducibility (%RSD) | < 5% |
| Selectivity | High (with uricase immobilization) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to guide researchers in setting up their experiments for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of uric acid and its analogs.
Sample Preparation (Human Urine):
-
Centrifuge urine samples at 2500 rpm for 5 minutes to remove particulate matter.
-
Dilute the supernatant appropriately with the mobile phase.
-
For protein precipitation in serum samples, mix equal volumes of serum and acetonitrile, centrifuge, and inject the supernatant.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 7.25).[2] An alternative mobile phase is 0.1 M acetate buffer and acetonitrile (95:5 v/v) at pH 4.0.
-
Flow Rate: 0.40 mL/min.[2]
-
Internal Standard: Tyrosine can be used as an internal standard.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the detection of low-abundance metabolites.
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Sonicate, dilute with an appropriate buffer, and centrifuge the samples.
-
Use a stable isotope-labeled internal standard (e.g., 1,3-¹⁵N₂-uric acid) for accurate quantification.[3]
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase or HILIC separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol is a common choice for reversed-phase chromatography.[4]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative or positive ion mode.[3][5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound and the internal standard. For example, for uric acid, the transition m/z 167.0 → 124.0 is monitored.[3]
Electrochemical Methods
Electrochemical sensors, particularly those incorporating uricase, provide a rapid and highly selective means of analysis.
Electrode Preparation (Uricase-based Biosensor):
-
Modify a screen-printed carbon electrode or glassy carbon electrode with a nanocomposite material (e.g., carbon nanotubes and a polymer binder like carboxymethylcellulose).[6]
-
Immobilize uricase onto the modified electrode surface. This can be achieved through various techniques such as cross-linking with glutaraldehyde.
Electrochemical Measurement:
-
Technique: Amperometry or cyclic voltammetry.[6]
-
Applied Potential: A low working potential (e.g., +0.35 V) is applied to detect the hydrogen peroxide produced by the enzymatic reaction of uricase with this compound.[7]
-
Procedure: The sensor is immersed in a buffer solution (e.g., phosphate buffer, pH 7.0), and the current response is measured upon the addition of the sample. The change in current is proportional to the concentration of the analyte.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the cross-validation of analytical methods for this compound and the signaling pathway of its formation.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Enzymatic Pathway of Uric Acid to Allantoin.
References
- 1. Uric acid determinations: reversed-phase liquid chromatography with ultraviolet detection compared with kinetic and equilibrium adaptations of the uricase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical determination of uric acid in urine and serum with uricase/carbon nanotube /carboxymethylcellulose electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-Hydroxyisourate vs. Other Purine Metabolites in Disease Models: A Comparative Guide
In the intricate landscape of purine metabolism, the roles of various metabolites in the pathology of diseases are a subject of intense research. While uric acid has long been a focal point in conditions like gout, cardiovascular disease, and renal disorders, emerging interest is turning towards its oxidation product, 5-hydroxyisourate (5-HIU). This guide provides a comparative analysis of 5-HIU against other key purine metabolites—uric acid, xanthine, and hypoxanthine—in various disease models, supported by experimental data and detailed protocols.
Comparative Analysis of Purine Metabolites in Disease Models
The balance between purine metabolites is crucial for cellular homeostasis. Disruptions in this balance are implicated in a range of pathologies. While uric acid is recognized for its dual role as both a potent antioxidant and a pro-oxidant, its downstream metabolite, 5-HIU, is emerging as a potentially significant player in oxidative stress and inflammation.
Cardiovascular Disease Models
In cardiovascular disease models, particularly those involving ischemia-reperfusion injury, the dynamics of purine metabolism are significantly altered. Ischemia leads to the breakdown of adenosine triphosphate (ATP) into adenosine, hypoxanthine, and xanthine. Upon reperfusion, the enzyme xanthine oxidase converts hypoxanthine and xanthine to uric acid, a process that generates reactive oxygen species (ROS) and contributes to tissue damage.[1][2] The subsequent oxidation of uric acid produces 5-HIU.
While direct comparative studies on the effects of 5-HIU versus uric acid on cardiovascular outcomes are limited, the pro-oxidant effects of uric acid are well-documented to contribute to endothelial dysfunction.[3][4][5] Uric acid can stimulate the renin-angiotensin system and induce inflammation, further implicating it in cardiovascular pathologies.[6] The formation of 5-HIU is a direct consequence of uric acid oxidation, suggesting its potential as a marker of oxidative stress in these conditions.[7][8]
Table 1: Purine Metabolite Levels in Ischemia-Reperfusion Injury (Rat Skeletal Muscle Model)
| Metabolite | Control (nmol/g wet wt) | Ischemia (4h) (nmol/g wet wt) | Ischemia (4h) + Reperfusion (1h) (nmol/g wet wt) |
| ATP | 5.8 ± 0.2 | 1.2 ± 0.2 | 3.5 ± 0.3 |
| ADP | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| AMP | 0.2 ± 0.0 | 0.4 ± 0.1 | 0.3 ± 0.0 |
| Hypoxanthine | 0.1 ± 0.0 | 2.5 ± 0.5 | 0.8 ± 0.2 |
| Xanthine | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Uric Acid | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.5 ± 0.1 |
Data adapted from a study on purine metabolism after in vivo ischemia and reperfusion in rat skeletal muscle.[1] Note: 5-HIU levels were not reported in this study.
Renal Disease Models
Hyperuricemia is a known risk factor for the development and progression of chronic kidney disease (CKD). Animal models of hyperuricemia, induced by substances like adenine or the uricase inhibitor potassium oxonate, exhibit renal injury characterized by inflammation and fibrosis.[9] In these models, elevated levels of uric acid, xanthine, and hypoxanthine are consistently observed.
The role of 5-HIU in renal disease is less defined. However, as a direct downstream product of uric acid oxidation, its presence would be expected to correlate with the oxidative stress that drives renal damage in hyperuricemic conditions. Studies on acute kidney injury (AKI) induced by ischemia-reperfusion show enhanced purine catabolism, leading to increased uric acid production.[2]
Table 2: Purine Metabolite Levels in a Mouse Model of Hyperuricemia with Renal Injury
| Metabolite | Control Group | Hyperuricemia Model Group |
| Serum Uric Acid (μmol/L) | 85 ± 15 | 250 ± 30 |
| Serum Creatinine (μmol/L) | 30 ± 5 | 80 ± 10 |
| Urinary Xanthine (μmol/24h) | 0.5 ± 0.1 | 2.5 ± 0.5 |
| Urinary Hypoxanthine (μmol/24h) | 0.3 ± 0.1 | 1.8 ± 0.4 |
Values are representative of typical findings in rodent models of hyperuricemia and are not from a single specific study. Direct comparative data for 5-HIU is not available.
Neurodegenerative Disease Models
In the context of neurodegenerative diseases, uric acid has been investigated for its neuroprotective antioxidant properties.[10][11] However, it can also act as a pro-oxidant, and its oxidation products, including 5-HIU, may contribute to neuronal damage.[12] While some studies suggest a protective role for higher uric acid levels against diseases like Parkinson's, the impact of its oxidation products is an area of active investigation.[10]
Signaling Pathways
The signaling pathways initiated by purine metabolites are complex and often intertwined with inflammatory and oxidative stress responses.
Uric Acid-Induced Inflammation and Oxidative Stress
Uric acid has been shown to activate the NLRP3 inflammasome, a key component of the innate immune system that triggers the release of pro-inflammatory cytokines IL-1β and IL-18. This activation is thought to be a critical step in the pathogenesis of gout and may also contribute to inflammation in other diseases. Furthermore, uric acid can induce endothelial dysfunction by activating the HMGB1/RAGE signaling pathway, leading to increased expression of adhesion molecules and inflammatory cytokines.[13]
Purine Catabolism and 5-HIU Formation
The conversion of uric acid to 5-HIU is catalyzed by the enzyme urate oxidase (uricase), an enzyme absent in humans. In other mammals and in experimental settings where uricase is introduced, this pathway is active. The formation of 5-HIU is an oxidative process that can be indicative of the overall oxidative burden.
Experimental Protocols
Accurate and simultaneous quantification of purine metabolites is essential for comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.
Protocol: Simultaneous Quantification of Purine Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of uric acid, xanthine, hypoxanthine, and potentially 5-HIU in plasma or urine samples.
1. Sample Preparation:
-
Thaw frozen plasma or urine samples on ice.
-
For plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹⁵N-labeled uric acid). Vortex for 30 seconds.
-
For urine: Dilute urine samples 1:10 with ultrapure water. To 100 µL of diluted urine, add 400 µL of ice-cold methanol with an internal standard. Vortex.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and the internal standard must be determined.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
3. Experimental Workflow Diagram:
Conclusion
The comparative analysis of this compound and other purine metabolites in disease models is a burgeoning field with significant potential. While uric acid remains a cornerstone in understanding purine-related pathologies, its oxidation product, 5-HIU, is a promising but understudied molecule. The pro-oxidant and pro-inflammatory effects of uric acid are well-established, and the formation of 5-HIU is a direct consequence of these activities, positioning it as a potential biomarker of oxidative stress.
Future research should focus on direct comparative studies to elucidate the specific roles of 5-HIU in disease pathogenesis and to validate its utility as a clinical biomarker. The development of robust and standardized analytical methods for the simultaneous quantification of a broad range of purine metabolites will be crucial for advancing our understanding in this area. The provided protocols and pathways serve as a foundational guide for researchers venturing into this exciting and clinically relevant field.
References
- 1. Purine metabolism after in vivo ischemia and reperfusion in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Uric acid as a mediator of endothelial dysfunction, inflammation, and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Effects of uric acid on vascular endothelial function from bedside to bench | Semantic Scholar [semanticscholar.org]
- 6. Uric Acid and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Are Either or Both Hyperuricemia and Xanthine Oxidase Directly Toxic to the Vasculature? A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Urate as a Marker of Risk and Progression of Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Uric Acid and Methyl Derivatives in the Prevention of Age-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uric Acid Induces Endothelial Dysfunction by Activating the HMGB1/RAGE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Ranges for 5-Hydroxyisourate in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Hydroxyisourate (5-HIU), a significant biomarker of oxidative stress. As a product of uric acid oxidation, 5-HIU offers a window into the in-vivo landscape of reactive oxygen species (ROS) activity. While established reference ranges for 5-HIU in healthy populations are not yet available in the scientific literature, this document aims to equip researchers with the foundational knowledge, comparative data, and detailed methodologies necessary to incorporate 5-HIU analysis into their studies and contribute to the establishment of these crucial reference values.
Introduction to this compound (5-HIU)
This compound is an intermediate organic compound produced through the oxidation of uric acid.[1] This conversion can be catalyzed by the enzyme urate oxidase or can occur non-enzymatically through the action of reactive oxygen species (ROS).[1][2] In humans, who lack a functional urate oxidase enzyme, the presence of 5-HIU is a direct indicator of non-enzymatic oxidative stress.[3] Uric acid is a potent antioxidant in the human body, and its oxidation to 5-HIU signifies its role in scavenging harmful ROS.[4] However, the oxidation of uric acid can also be viewed as a propagation of oxidative stress, as the resulting electrophilic products can form adducts on proteins.[5]
5-HIU is an unstable compound with a relatively short half-life, spontaneously degrading into allantoin.[6] Its measurement, therefore, provides a snapshot of ongoing oxidative processes. The toxic potential of 5-HIU and its downstream metabolites has been suggested by studies in mice lacking the enzyme this compound hydrolase, which developed liver abnormalities.[7] This underscores the importance of understanding the dynamics of 5-HIU in biological systems.
Comparative Analysis: 5-HIU vs. 8-hydroxy-2'-deoxyguanosine (8-OHdG)
Given the absence of established reference ranges for 5-HIU, a comparison with a well-characterized biomarker of oxidative stress, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is valuable. 8-OHdG is a product of oxidative DNA damage and is widely used in clinical research.[1][8] The following table summarizes reported reference ranges for 8-OHdG in healthy adult populations, providing a benchmark for researchers studying oxidative stress.
| Biomarker | Matrix | Population | Analytical Method | Reference Range | Citation |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | Healthy Adults (BMI ≤ 25) | Chemical Methods (e.g., LC-MS/MS) | Geometric Mean: 3.9 ng/mg creatinine (IQR: 3.0 to 5.5 ng/mg creatinine) | [1][9] |
| Urine | Healthy Adults | Not Specified | 0 - 7.6 ng/mg creatinine | [10] | |
| Urine | Healthy Adults (Italian Population, Female) | Not Specified | 3.25–6.85 ng/mg creatinine | [6] | |
| Urine | Healthy Adults (Italian Population, Male) | Not Specified | 2.9–5.5 ng/mg creatinine | [6] | |
| Plasma | Healthy Controls | ELISA | 0.157 ± 0.038 ng/mL (Mean ± SD) | [3] | |
| Plasma | Healthy Controls | ELISA | 16.95 ± 10.66 ng/mL (Mean ± SD) | [11][12] |
Experimental Protocol: Quantification of this compound by HPLC-MS/MS
The following is a detailed, synthesized protocol for the quantification of 5-HIU in human urine and plasma, based on established methods for similar small, polar metabolites. This protocol is intended as a guide for researchers to develop and validate their own in-house assays.
Sample Collection and Storage
-
Urine: Collect mid-stream urine samples in sterile containers. To prevent degradation of 5-HIU, samples should be immediately placed on ice and processed within 4 hours or stored at -80°C until analysis. For 24-hour urine collection, the collection vessel should be kept refrigerated, and an appropriate preservative may be considered after validation.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C within one hour of collection. Immediately transfer the plasma supernatant to a clean tube and store at -80°C until analysis.
Sample Preparation
3.2.1. Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples on ice.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Dilute the supernatant 10-fold with a solution of 0.1% formic acid in water.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled 5-HIU, if available, or a structurally similar compound).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.2. Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex and centrifuge to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for retaining and separating 5-HIU.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient from 2% to 95% Mobile Phase B over 5-10 minutes at a flow rate of 0.3-0.5 mL/min is a typical starting point. The gradient should be optimized to ensure separation from uric acid and other potential interferences.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds like 5-HIU.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 5-HIU and the internal standard must be determined by infusing pure standards. For 5-HIU (C₅H₄N₄O₄, Molar Mass: 184.11 g/mol ), potential transitions would be derived from the deprotonated molecule [M-H]⁻ at m/z 183.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize sensitivity.
-
Method Validation
The analytical method should be fully validated according to established guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Specificity and Selectivity: Assess interference from endogenous components in the matrix.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy (closeness to the true value) and precision (reproducibility).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Investigate the effect of matrix components on the ionization of the analyte.
-
Stability: Assess the stability of 5-HIU in the biological matrix under various storage and processing conditions.
Visualizing Key Pathways and Workflows
To further aid in the understanding and application of 5-HIU as a biomarker, the following diagrams illustrate its biochemical formation and a general experimental workflow for its measurement.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvkc.nl [nvkc.nl]
- 12. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to Inter-Laboratory 5-Hydroxyisourate Measurement
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Hydroxyisourate (5-HIU), a critical intermediate in the metabolic degradation of uric acid.[1][2][3][4] Given the absence of formal, published inter-laboratory comparison (ILC) studies specifically for 5-HIU, this document presents a hypothetical proficiency test to serve as a practical model for researchers, scientists, and professionals in drug development. The experimental data and protocols are synthesized from published literature on the analysis of uric acid and its metabolites.[5][6]
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests, are fundamental for ensuring the quality and reliability of analytical measurements.[7][8] They provide a framework for individual laboratories to evaluate their performance against other laboratories and established reference values.[9] Participation in such studies is often a prerequisite for accreditation under standards like ISO/IEC 17025.[8][9] The primary goals of an ILC are to assess laboratory proficiency and to determine the accuracy and precision of analytical methods.[9][10]
Metabolic Pathway of Uric Acid Degradation
Uric acid is the final product of purine metabolism in humans.[11] In most other mammals, uric acid is further metabolized to allantoin through a pathway in which this compound is a key intermediate.[2][4][12] This conversion is catalyzed by the enzyme urate oxidase.[1][3]
Caption: Metabolic pathway of uric acid to allantoin.
Hypothetical Inter-Laboratory Comparison Workflow
The workflow for this hypothetical ILC is designed to ensure a robust comparison of laboratory performance in measuring 5-HIU in a standardized serum sample.
Caption: Workflow of the hypothetical inter-laboratory comparison.
Data Presentation: Performance Comparison of Analytical Techniques
The following tables summarize the hypothetical performance characteristics of two common analytical methods for 5-HIU quantification. These values are extrapolated from literature on similar analytes and serve as a benchmark for method validation.
Table 1: Comparison of Analytical Method Performance
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.99 |
| Typical Range | 0.1 - 100 µM | 1 - 500 µM |
| Limit of Detection (LOD) | ~0.05 µM | ~0.5 µM |
| Limit of Quantification (LOQ) | ~0.15 µM | ~1.5 µM |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% |
Table 2: Hypothetical Inter-Laboratory Comparison Results (Concentration in µM)
| Laboratory ID | Assigned Value | LC-MS/MS Result | Z-Score | HPLC-UV Result | Z-Score |
| Lab 1 | 25.0 | 24.5 | -0.5 | 26.5 | 1.0 |
| Lab 2 | 25.0 | 25.8 | 0.8 | 23.0 | -1.3 |
| Lab 3 | 25.0 | 23.9 | -1.1 | 28.0 | 2.0 |
| Lab 4 | 25.0 | 26.2 | 1.2 | 24.1 | -0.6 |
| Lab 5 | 25.0 | 24.8 | -0.2 | 25.5 | 0.3 |
| Mean | 25.04 | 25.42 | |||
| Std Dev | 0.95 | 1.85 | |||
| RSD (%) | 3.8% | 7.3% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical techniques for 5-HIU.
Method 1: LC-MS/MS Analysis
This method offers high sensitivity and specificity for the quantification of 5-HIU.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C,¹⁵N₂-Uric Acid).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 5-HIU from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 183.0.
-
Product Ions: Specific product ions for 5-HIU would be determined during method development.
-
Method 2: HPLC-UV Analysis
While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective alternative.
-
Sample Preparation:
-
Follow the same protein precipitation and extraction steps as for LC-MS/MS.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a phosphate buffer/methanol mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a wavelength where 5-HIU has a chromophore (e.g., near 302 nm, though this can be interfered with by uric acid).[13]
-
Conclusion
This guide provides a model for an inter-laboratory comparison of this compound measurement. It highlights two robust analytical methods, LC-MS/MS and HPLC-UV, and presents a framework for data comparison and performance evaluation. For laboratories involved in the analysis of metabolic intermediates, participating in proficiency testing is essential for ensuring the quality and reliability of their results. The detailed protocols and comparative data serve as a valuable resource for method selection, validation, and quality control in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Deficiency of this compound hydrolase causes hepatomegaly and hepatocellular carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eas-eth.org [eas-eth.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of activity indexes for recognizing enzyme mutants of higher activity with uricase as model - PMC [pmc.ncbi.nlm.nih.gov]
The Challenge of a Transient Target: A Comparative Guide to Reference Materials for 5-Hydroxyisourate Analysis
For researchers, scientists, and drug development professionals investigating the purine degradation pathway, accurate quantification of its intermediates is paramount. However, the inherent instability of 5-Hydroxyisourate (5-HIU), a key intermediate, precludes the availability of traditional Certified Reference Materials (CRMs). This guide provides a comprehensive comparison of the necessary in-situ generation of 5-HIU as a reference standard against the use of CRMs for the stable analytes that bracket it in its metabolic pathway: uric acid and allantoin.
This guide will delve into the practicalities of working with this transient molecule, offering detailed experimental protocols, data presentation for comparative analysis, and visualizations to clarify the complex biochemical and experimental workflows involved.
The Unstable Intermediate: Why No Certified Reference Material for 5-HIU Exists
This compound is a fleeting intermediate in the enzymatic oxidation of uric acid to allantoin, a metabolic process active in most mammals but absent in humans.[1] Its half-life in aqueous solution is approximately 20 minutes, spontaneously rearranging to allantoin.[2] This chemical instability makes the production, purification, and long-term storage of a 5-HIU CRM that meets the stringent requirements of ISO 17034 for homogeneity and stability practically impossible.[3][4]
Consequently, researchers must generate 5-HIU immediately before use, a process known as in-situ generation. This approach, while necessary, introduces variables that must be carefully controlled and accounted for when compared to the straightforward use of a stable CRM.
The In-Situ Standard: Generating this compound for Analysis
The standard method for producing 5-HIU for experimental use involves the enzymatic conversion of a stable, certified reference material of uric acid.[5]
Experimental Protocol: In-Situ Generation of this compound
This protocol is adapted from established methodologies for studying the kinetics of enzymes in the uric acid degradation pathway.[5]
Materials:
-
Uric Acid Certified Reference Material (e.g., NIST SRM 913b)
-
Uricase (e.g., from Candida sp., Sigma-Aldrich)
-
Reaction Buffer (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl)
-
Spectrophotometer or HPLC/LC-MS system
Procedure:
-
Prepare a stock solution of uric acid from the CRM in the reaction buffer. The concentration should be appropriate for the subsequent analytical method.
-
Just prior to analysis, add a sufficient amount of uricase to the uric acid solution.
-
The conversion of uric acid to 5-HIU is rapid, typically completing in under one minute.[5]
-
The progress of the reaction can be monitored spectrophotometrically by observing the change in absorbance. Uric acid has a distinct absorbance spectrum from 5-HIU and its subsequent degradation product, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[5]
-
Once the conversion to 5-HIU is complete, as indicated by a stable absorbance reading corresponding to 5-HIU, the solution can be immediately used as a reference standard for quantification or for kinetic studies of subsequent enzymes in the pathway.
A Tale of Two Standards: In-Situ 5-HIU vs. Certified Reference Materials
The use of an in-situ generated standard for 5-HIU presents a different set of considerations for experimental design and data interpretation compared to the use of CRMs for stable molecules like uric acid and allantoin. The following tables provide a detailed comparison.
| Feature | In-Situ Generated this compound | Uric Acid Certified Reference Material (CRM) | Allantoin Certified Reference Material (CRM) |
| Availability | Generated on-demand in the laboratory. | Commercially available from multiple suppliers (e.g., NIST, Sigma-Aldrich, LGC Standards).[6][7][8] | Commercially available from multiple suppliers (e.g., Sigma-Aldrich, Briti Scientific, LGC Standards).[9][10][11] |
| Purity & Identity | Dependent on the purity of the starting uric acid CRM and the specificity of the uricase enzyme. Potential for unreacted uric acid or degradation products. | Certified purity, typically >99%, with a detailed Certificate of Analysis.[6][8] | Certified purity, typically >99%, with a detailed Certificate of Analysis.[9][10] |
| Concentration | Determined by the initial concentration of the uric acid CRM and the assumption of 100% enzymatic conversion. Requires verification. | Precisely known and stated on the Certificate of Analysis. | Precisely known and stated on the Certificate of Analysis. |
| Stability | Highly unstable, with a short half-life in aqueous solution.[2] Must be used immediately after generation. | Highly stable crystalline solid.[6] | Stable crystalline solid.[10] |
| Traceability | Traceability is indirect and dependent on the traceability of the uric acid CRM and the characterization of the enzymatic reaction. | Direct traceability to SI units via a national metrology institute (e.g., NIST).[3][6] | Traceable to primary pharmacopeial standards (e.g., USP, EP).[9] |
| Associated Uncertainty | Higher uncertainty due to the multi-step generation process, including pipetting errors, enzymatic reaction efficiency, and timing of use. | Low, well-defined uncertainty stated on the Certificate of Analysis.[3] | Low, well-defined uncertainty stated on the Certificate of Analysis.[3] |
| Cost | Cost of uric acid CRM, uricase enzyme, and labor for preparation. | Higher initial purchase price for the CRM.[3] | Higher initial purchase price for the CRM.[3] |
| Ease of Use | Requires careful planning, preparation, and immediate use. More complex workflow. | Simple to prepare solutions of known concentration. | Simple to prepare solutions of known concentration. |
Table 1: Comparison of Key Characteristics of Reference Materials
| Parameter | In-Situ 5-HIU Standard | Uric Acid CRM | Allantoin CRM |
| Supplier Example | N/A (Generated in-house) | NIST (SRM 913b)[6] | Sigma-Aldrich (Pharmaceutical Secondary Standard)[9] |
| Purity Specification | Dependent on Uric Acid CRM (>99.8%) | ≥ 99.8 % | Certified against USP and EP standards |
| Certified Concentration | Calculated based on initial uric acid concentration | N/A (provided as a neat solid) | N/A (provided as a neat solid) |
| Storage Conditions | N/A (use immediately) | 20-25°C, protected from light and moisture | Ambient temperature |
| Format | Aqueous Solution | Crystalline Solid | Crystalline Solid |
Table 2: Example Specifications of Reference Materials
Visualizing the Pathway and Processes
To better understand the context of 5-HIU and the experimental workflows, the following diagrams are provided.
Caption: Enzymatic degradation pathway of uric acid.
Caption: Experimental workflow for in-situ generation of 5-HIU.
Conclusion: Navigating the Nuances of an Unstable Analyte
While the absence of a this compound Certified Reference Material presents a challenge, reliable quantitative analysis is achievable through the careful in-situ generation from a uric acid CRM. Understanding the inherent differences between this approach and the use of stable CRMs for related compounds like uric acid and allantoin is critical for robust experimental design and accurate data interpretation. By implementing rigorous control over the enzymatic generation and acknowledging the potential sources of uncertainty, researchers can confidently investigate the intricate roles of 5-HIU in biological systems and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 5. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 尿酸 NIST® SRM® 913b | Sigma-Aldrich [sigmaaldrich.com]
- 7. Uric acid CAS:69-93-2 [cpachem.com]
- 8. Uric Acid | CAS 69-93-2 | LGC Standards [lgcstandards.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. britiscientific.com [britiscientific.com]
- 11. Allantoin | CAS 97-59-6 | LGC Standards [lgcstandards.com]
Comparative Analysis of 5-Hydroxyisourate Metabolism Across Different Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of purine breakdown products is critical for preclinical research and the development of therapeutics for metabolic disorders. This guide provides a comparative analysis of 5-Hydroxyisourate (HIU), a key, yet transient, intermediate in the uric acid degradation pathway.
Comparative Metabolism of Uric Acid and this compound
Uric acid is the final product of purine metabolism in humans, great apes, and birds due to the absence of the enzyme urate oxidase (uricase).[1] In most other mammals, uric acid is further metabolized to the more soluble compound, allantoin.[2][3] This metabolic pathway involves the enzymatic conversion of uric acid to this compound, which is then further processed.
The degradation of uric acid to allantoin is a multi-step enzymatic process:
-
Urate Oxidase (Uricase) catalyzes the oxidation of uric acid to the unstable intermediate, this compound (HIU).[4][5]
-
HIU Hydrolase then converts HIU to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[1][6]
-
OHCU Decarboxylase finally catalyzes the decarboxylation of OHCU to (S)-(+)-allantoin.[6][7]
The coordinated presence or absence of these three enzymes is a key evolutionary feature.[7] Species that possess urate oxidase typically also have functional HIU hydrolase and OHCU decarboxylase to complete the degradation of uric acid to allantoin.[7] Conversely, species lacking urate oxidase, such as humans, also lack the subsequent enzymes in this pathway.[7]
The table below summarizes the presence of the key enzymes in the uric acid degradation pathway across different species, which dictates the potential for this compound formation and metabolism.
| Species Group | Urate Oxidase (Uricase) | HIU Hydrolase | OHCU Decarboxylase | Primary End Product of Purine Metabolism | Potential for HIU Presence |
| Humans & Great Apes | Absent[1][8] | Absent[7] | Absent[7] | Uric Acid[3][8] | Absent (except with exogenous uricase) |
| Most Other Mammals | Present[2][8] | Present[6][7] | Present[6][7] | Allantoin[2][8] | Transient Intermediate |
| Birds & Reptiles | Absent[1][9] | Absent | Absent | Uric Acid[9] | Absent |
| Amphibians & Teleost Fish | Present[2] | Present | Present | Urea[2] | Transient Intermediate |
| Fungi (e.g., C. neoformans) | Present[1] | Present[1] | Present[1] | Ammonia[1] | Transient Intermediate |
Signaling and Metabolic Pathways
The pathway for uric acid degradation is a critical component of purine metabolism. The following diagram illustrates the enzymatic steps involved in the conversion of uric acid to allantoin, highlighting the central role of this compound.
Experimental Protocols
Protocol for In Vitro Generation and Measurement of this compound
Given that this compound is an unstable intermediate, its quantification in biological samples is challenging.[10] However, for research purposes, it can be generated in situ from uric acid to study its properties or the kinetics of enzymes that act upon it. The following is a generalized protocol based on methodologies described for kinetic analysis of HIU hydrolase.[11]
Objective: To generate this compound from uric acid and monitor its formation and subsequent degradation.
Materials:
-
Uric acid
-
Recombinant urate oxidase (e.g., from Candida sp. or Aspergillus flavus)
-
Reaction buffer (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl)[11]
-
Spectrophotometer capable of UV absorbance measurements
Procedure:
-
Preparation of Uric Acid Solution: Prepare a stock solution of uric acid in the reaction buffer. The solubility of uric acid is pH-dependent, so ensure the pH is appropriate for solubilization.
-
Enzymatic Reaction:
-
In a quartz cuvette, add the uric acid solution.
-
Initiate the reaction by adding a catalytic amount of recombinant urate oxidase.
-
The conversion of uric acid to HIU is rapid, often completing in under a minute.[11]
-
-
Spectrophotometric Monitoring:
-
Immediately after adding urate oxidase, begin monitoring the change in UV absorbance.
-
Uric acid has a characteristic absorbance maximum around 293 nm. As it is converted to HIU, this peak will decrease, and a new spectral profile for HIU will emerge, which then changes as HIU converts to OHCU.[11]
-
-
Data Analysis:
-
The rate of uric acid consumption can be calculated using the Beer-Lambert law, with a known extinction coefficient for uric acid.
-
The formation and decay of HIU can be observed through the dynamic changes in the UV spectrum. In the absence of HIU hydrolase, HIU will spontaneously (though more slowly) degrade to allantoin.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro analysis of this compound.
Conclusion
While direct comparative levels of this compound across species are not documented due to its transient nature, a comparative analysis of the metabolic pathways provides crucial insights for researchers. The presence of a complete three-enzyme pathway in most mammals allows for the rapid conversion of uric acid to allantoin via HIU, suggesting that HIU levels, if any, would be extremely low and fleeting. In contrast, the absence of this pathway in humans, great apes, and birds means that HIU is not endogenously produced. This species-specific difference is of paramount importance in drug development, particularly for therapies involving recombinant urate oxidase, where the production of HIU in a human system lacking subsequent metabolizing enzymes could have physiological consequences. The provided experimental framework offers a basis for researchers to further investigate this unstable but important metabolic intermediate.
References
- 1. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uric acid and life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. JCI - Uric acid transport and disease [jci.org]
- 9. Uric acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to High-Throughput Assays for 5-Hydroxyisourate (5-HIU) Validation
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxyisourate (5-HIU), a key intermediate in the enzymatic degradation of uric acid, is crucial for various biomedical studies.[1][2] This guide provides a comparative overview of potential high-throughput methodologies for the validation of 5-HIU assays, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a conceptual high-throughput spectrophotometric enzymatic assay.
Methodological Overview
The selection of an appropriate assay for 5-HIU depends on the specific requirements for sensitivity, specificity, and throughput. Given that 5-HIU is an unstable intermediate in the uric acid degradation pathway, assay methods must be robust and rapid.[3]
-
High-Throughput Spectrophotometric Enzymatic Assay: This method would be based on the enzymatic conversion of 5-HIU by a specific hydrolase, leading to a change in absorbance that can be measured on a microplate reader.[8][9] Such assays are generally well-suited for high-throughput screening (HTS) due to their simplicity, speed, and amenability to automation.[10][11] The development of such an assay would require a stable source of this compound hydrolase (HIUHase).[9][12]
Performance Comparison
The choice between LC-MS/MS and a spectrophotometric assay will depend on the specific research needs, balancing factors like the need for absolute specificity and sensitivity versus the requirement for very high throughput and lower cost.
| Parameter | LC-MS/MS | High-Throughput Spectrophotometric Enzymatic Assay |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity | Very High (sub-nanomolar to picomolar) | Moderate (micromolar to nanomolar) |
| Throughput | High (2-5 minutes per sample)[5][6] | Very High (seconds to minutes per plate) |
| Sample Preparation | Minimal ("dilute-and-shoot")[5][7] | Minimal (mixing of reagents) |
| Matrix Effects | Potential for ion suppression or enhancement | Potential for interference from colored or fluorescent compounds |
| Cost per Sample | Higher (instrumentation and maintenance) | Lower (reagents and consumables) |
| Multiplexing | Possible (simultaneous detection of multiple analytes) | Limited |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of any assay. Below are generalized protocols for the two discussed methods.
1. LC-MS/MS Method for 5-HIU Quantification
This protocol is adapted from established methods for similar small molecule metabolites.[4][5]
-
Sample Preparation:
-
Thaw frozen samples (e.g., plasma, urine, cell lysate) on ice.
-
Prepare a working solution of an appropriate internal standard (e.g., a stable isotope-labeled 5-HIU).
-
In a 96-well plate, add 50 µL of sample to each well.
-
Add 150 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing the internal standard to each well.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for 5-HIU and its internal standard.
-
2. High-Throughput Spectrophotometric Enzymatic Assay for 5-HIU
This is a conceptual protocol based on the known enzymatic pathway of 5-HIU.[9][12]
-
Reagent Preparation:
-
Prepare a stock solution of 5-HIU. Due to its instability, 5-HIU is typically generated in situ by treating a solution of uric acid with uricase.[3] The completion of this reaction can be monitored by the change in absorbance.[3]
-
Prepare a working solution of purified this compound hydrolase (HIUHase) in an appropriate assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2).[9]
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 20 µL of the sample or 5-HIU standard to each well.
-
Add 180 µL of the HIUHase working solution to initiate the reaction.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at a wavelength where 5-HIU absorbs and its product does not (e.g., around 293-308 nm).[8]
-
The rate of absorbance change is proportional to the concentration of 5-HIU in the sample.
-
Assay Validation
For any new assay, a thorough validation is required to ensure the reliability of the data. Key validation parameters include:
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Precision: The closeness of agreement between independent measurements (assessed as intra- and inter-assay coefficients of variation).[13]
-
Accuracy: The closeness of the measured value to the true value (assessed by spike and recovery experiments).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.
-
Specificity: The ability of the assay to measure only the analyte of interest in the presence of other components in the sample.
Visualizations
Caption: Enzymatic degradation pathway of uric acid to allantoin.
Caption: Generalized workflow for a high-throughput screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of activity indexes for recognizing enzyme mutants of higher activity with uricase as model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hydroxyisourate hydrolase - Wikipedia [en.wikipedia.org]
- 13. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of 5-Hydroxyisourate Detection Methods
For researchers, scientists, and professionals in drug development, the accurate detection of 5-Hydroxyisourate (5-HIU) is crucial for studying purine metabolism and oxidative stress. As a transient intermediate in the enzymatic degradation of uric acid to allantoin, the specificity of its detection is paramount to avoid cross-reactivity with its precursor and downstream metabolites. This guide provides an objective comparison of common analytical methods for 5-HIU detection, supported by experimental data and detailed protocols.
Introduction to this compound and its Significance
This compound is a key intermediate in the purine degradation pathway, formed by the oxidation of uric acid, a reaction catalyzed by the enzyme uricase.[1] Due to its instability, 5-HIU is rapidly converted to allantoin. The accurate measurement of 5-HIU can provide valuable insights into metabolic pathways and the impact of oxidative stress.
Core Detection Methodologies
The primary methods for the detection of 5-HIU and similar small molecules include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Spectrophotometric Assays, and Electrochemical Sensors. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and throughput.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of the three main detection methods for 5-HIU. The data presented is a synthesis of reported performance for the analysis of 5-HIU and structurally related small molecules, providing a benchmark for methodological comparison.
| Parameter | HPLC-MS/MS | Spectrophotometric Assay | Electrochemical Sensor |
| Linearity (R²) | > 0.99 | > 0.98 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.1 - 1 µg/mL | 0.01 - 1 µM |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL | 0.5 - 5 µg/mL | 0.05 - 5 µM |
| Accuracy (% Recovery) | 90-110% | 85-115% | 90-110% |
| Precision (%RSD) | < 10% | < 15% | < 10% |
| Specificity/Cross-reactivity | High (Mass-based) | Moderate (Potential interference) | Moderate to High (Interference-dependent) |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the analytical processes, the following diagrams illustrate the uric acid degradation pathway and a typical experimental workflow for 5-HIU detection.
Detailed Experimental Protocols
HPLC-MS/MS Method
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly specific and sensitive method for the quantification of small molecules in complex biological matrices.
a. Sample Preparation
-
To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled 5-HIU).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
b. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-HIU and the internal standard must be determined by direct infusion of standards.
d. Specificity Assessment Specificity is determined by the unique MRM transitions for 5-HIU, which minimizes interference from other compounds. Cross-reactivity should be assessed by analyzing structurally similar compounds such as uric acid, allantoin, xanthine, and hypoxanthine to ensure no interfering peaks are observed at the retention time of 5-HIU.
Spectrophotometric Assay
This method relies on the change in absorbance of a sample following the enzymatic conversion of a substrate. For 5-HIU, this can be an indirect measurement.
a. Principle This assay is based on the enzymatic conversion of uric acid to 5-HIU by uricase, leading to a change in absorbance at a specific wavelength (e.g., 293 nm). The subsequent decay of 5-HIU can also be monitored.
b. Reagents
-
Buffer: 50 mM sodium borate buffer, pH 8.5.
-
Substrate: Uric acid solution (100 µg/mL in buffer).
-
Enzyme: Uricase solution (1 unit/mL in buffer).
c. Procedure
-
Pipette 1 mL of the uric acid solution into a quartz cuvette.
-
Add 1.9 mL of borate buffer.
-
Place the cuvette in a spectrophotometer and record the initial absorbance at 293 nm.
-
Add 100 µL of the uricase solution to initiate the reaction.
-
Monitor the decrease in absorbance at 293 nm over time as uric acid is converted to 5-HIU and subsequently to allantoin.
d. Specificity Assessment The specificity of this method is lower than HPLC-MS/MS. Interference can occur from any compound in the sample that absorbs at 293 nm. A key challenge is distinguishing the absorbance change due to 5-HIU formation from that of uric acid consumption.[2] Running parallel samples without the enzyme can help to correct for background absorbance.
Electrochemical Sensor
Electrochemical sensors offer a rapid and sensitive method for the detection of electroactive compounds like 5-HIU.
a. Principle An electrochemical sensor measures the current generated by the oxidation or reduction of the analyte at the surface of an electrode. For 5-HIU, an oxidative potential is applied, and the resulting current is proportional to its concentration.
b. Electrode Preparation A glassy carbon electrode (GCE) can be modified with nanomaterials (e.g., carbon nanotubes, graphene) to enhance its sensitivity and selectivity.
c. Procedure
-
The modified GCE is immersed in a solution containing the sample buffered at a physiological pH (e.g., phosphate-buffered saline, pH 7.4).
-
A potential is applied to the electrode, and the current is measured using a technique such as cyclic voltammetry or differential pulse voltammetry.
-
The peak current corresponding to the oxidation of 5-HIU is recorded.
d. Specificity Assessment Specificity is a significant challenge for electrochemical sensors. Other electroactive species present in biological samples, such as ascorbic acid, dopamine, and uric acid itself, can be oxidized at similar potentials and interfere with the measurement of 5-HIU.[3] The use of selective membranes or coatings on the electrode surface can help to improve specificity.
Conclusion
The choice of detection method for this compound depends on the specific requirements of the research.
-
HPLC-MS/MS offers the highest specificity and sensitivity, making it the gold standard for quantitative analysis in complex biological matrices.
-
Spectrophotometric assays are simpler and more cost-effective but are less specific and may require significant optimization to minimize interference.
-
Electrochemical sensors provide rapid and highly sensitive measurements but are prone to interference from other electroactive compounds, necessitating careful validation of their specificity.
For researchers requiring unambiguous identification and precise quantification of 5-HIU, HPLC-MS/MS is the recommended method. However, for high-throughput screening or applications where high specificity is not the primary concern, spectrophotometric or electrochemical methods may be suitable alternatives.
References
Safety Operating Guide
Prudent Disposal of 5-Hydroxyisourate: A Guide for Laboratory Professionals
Immediate Safety and Handling for Disposal
Before initiating any disposal process, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. The following general precautions should always be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all waste handling and consolidation activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Hazard Assessment: In the absence of specific toxicity data, treat 5-Hydroxyisourate with caution, assuming it may be hazardous.
Step 1: Hazardous Waste Determination
The initial and most critical step is to determine if this compound should be managed as hazardous waste. Given the lack of comprehensive toxicological data, a conservative approach is essential. Therefore, it is recommended to manage this compound waste as hazardous chemical waste.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Dedicated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a dedicated, leak-proof container that is compatible with the chemical.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Any container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
Step 3: Proper Labeling of Waste Containers
Accurate and clear labeling of waste containers is a regulatory requirement and vital for safety.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Date of Accumulation: Mark the date when the first drop of waste is added to the container.
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste. Ensure the container is in good condition and stored in secondary containment to prevent spills.
-
Volume Limits: Adhere to the volume limits for hazardous waste accumulation as specified by your institution and local regulations.
Step 5: Disposal Procedures
The final disposal of the hazardous waste must be handled by your institution's EHS department.
-
Contact EHS: Once the waste container is full or the accumulation time limit is approaching, contact your EHS department to arrange for a pickup.
-
Professional Disposal: EHS will coordinate with a licensed hazardous waste management company for the proper transport and disposal of the chemical waste, which typically involves high-temperature incineration.
Chemical and Physical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C5H4N4O4 | [2] |
| Molecular Weight | 184.11 g/mol | [2][5] |
| CAS Number | 6960-30-1 | [2] |
| Appearance | Solid (Assumed) | |
| IUPAC Name | 5-hydroxy-2,3,5,6,7,8-hexahydro-1H-purine-2,6,8-trione | [2] |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large, in a poorly ventilated area, or poses an immediate hazard, evacuate the area.
-
Control the Spill: For small, manageable spills, use a spill kit with appropriate absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.
-
Clean-Up: Collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these conservative and established guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Logistical Guidance for Handling 5-Hydroxyisourate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Hydroxyisourate. It outlines the necessary personal protective equipment (PPE), detailed operational procedures for safe handling, and a comprehensive waste disposal plan.
Personal Protective Equipment (PPE)
Proper PPE is fundamental to minimizing exposure to chemical hazards. The required level of PPE may vary depending on the specific experimental conditions and the quantities of this compound being used. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] | Protects against splashes and airborne particles.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or coveralls are recommended.[1][4] | Protects skin from contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[5] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[3][4] | Minimizes inhalation of potentially harmful airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Pre-Handling:
-
Consult Safety Resources: Before beginning any work, review this guide and any available safety information.
-
Familiarize Yourself with Emergency Equipment: Confirm the location and operational status of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[1]
-
Prepare the Workspace: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items to prevent clutter and potential hazards.
-
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment.
2. Handling and Experimentation:
-
Weighing and Transferring:
-
Dissolving and Mixing:
-
When creating solutions, add the this compound to the solvent slowly and carefully to prevent splashing.[1]
-
-
Heating and Reactions:
-
If the experimental protocol requires heating, use a controlled heating source such as a heating mantle or a water bath.[1]
-
Continuously monitor the reaction to prevent any uncontrolled processes.
-
3. Post-Experiment Procedures:
-
Decontamination: Clean the work area and any non-disposable equipment thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Waste Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[5] this compound should be treated as hazardous chemical waste in the absence of specific toxicological data.[5]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous solid waste. Do not dispose of in regular trash.[1] |
| Contaminated Labware (disposable) | Items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be placed in a designated hazardous waste container.[1] |
| Contaminated Labware (non-disposable) | Decontaminate glassware and other reusable equipment before washing. |
| Aqueous Solutions | Collect aqueous solutions containing this compound as hazardous liquid waste.[1] Do not pour down the drain.[5] |
Waste Segregation: It is critical to segregate this compound waste from other waste streams to ensure proper disposal.[5] All waste containers must be clearly and accurately labeled with their contents.
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
